1-deoxy-L-threo-sphinganine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H39NO |
|---|---|
Molecular Weight |
288.5 g/mol |
IUPAC Name |
(2S,3S)-2-amino-1,1,1-trideuteriooctadecan-3-ol |
InChI |
InChI=1S/C18H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h17-18,20H,3-16,19H2,1-2H3/t17-,18-/m0/s1/i2D3 |
InChI Key |
YRYJJIXWWQLGGV-YTOCALDUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]([C@H](CCCCCCCCCCCCCCC)O)N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(C)N)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-deoxy-L-threo-sphinganine-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-deoxy-L-threo-sphinganine-d3, a deuterated analogue of the atypical sphingolipid, 1-deoxysphinganine. This document details its chemical properties, synthesis, and critical application as a stable isotope-labeled internal standard for mass spectrometry-based quantification of 1-deoxysphingolipids. Furthermore, it delves into the pathophysiological roles of its non-deuterated counterpart in diseases such as Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) and Type 2 Diabetes Mellitus (T2DM). Experimental protocols for sample preparation and LC-MS/MS analysis are provided, alongside signaling pathways illustrating the cytotoxic effects of 1-deoxysphingolipids.
Introduction
1-deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids that lack the C1 hydroxyl group characteristic of canonical sphingolipids. This structural alteration prevents their degradation through the conventional sphingolipid catabolic pathway, leading to their accumulation in various pathological conditions. The endogenous formation of deoxySLs arises from a shift in the substrate specificity of the enzyme serine palmitoyltransferase (SPT), which condenses palmitoyl-CoA with L-alanine instead of L-serine.
This compound is the deuterated form of the L-threo stereoisomer of 1-deoxysphinganine. Its primary utility lies in its role as a highly specific internal standard for the accurate quantification of endogenous 1-deoxysphinganine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that it co-elutes with the analyte of interest and exhibits similar ionization efficiency, thereby correcting for variations during sample preparation and analysis.
Chemical Properties and Synthesis
Chemical Identity
| Property | Value |
| Chemical Name | This compound |
| Synonyms | (2S,3S)-2-aminooctadecan-3-ol-d3 |
| CAS Number | 1246298-32-7[1] |
| Chemical Formula | C₁₈H₃₆D₃NO[1][2] |
| Molecular Weight | 288.53 g/mol [1] |
| Stereochemistry | L-threo (2S,3S)[2] |
Synthesis
A potential synthetic strategy would start from a chiral precursor, such as L-serine, to set the stereochemistry at the C2 position. The synthesis would proceed through the formation of a key intermediate, such as a protected L-threo-3-keto-sphinganine derivative. The deuterium (B1214612) atoms can be introduced at the C1 position via the reduction of a corresponding ester or carboxylic acid precursor using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). The final steps would involve deprotection to yield the target compound.
A general workflow for the synthesis is depicted below:
Biological Significance of 1-Deoxysphingolipids
Elevated levels of 1-deoxysphingolipids are implicated in the pathophysiology of several diseases, most notably Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) and Type 2 Diabetes Mellitus (T2DM).
Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1)
HSAN1 is a rare inherited disorder characterized by a progressive loss of sensory and autonomic functions. It is primarily caused by mutations in the SPTLC1 or SPTLC2 genes, which encode subunits of the serine palmitoyltransferase enzyme. These mutations alter the enzyme's substrate specificity, leading to the increased production of 1-deoxysphinganine and 1-deoxymethylsphinganine. The accumulation of these neurotoxic lipids in neurons is a key pathogenic event in HSAN1, leading to neuronal dysfunction and degeneration.
Type 2 Diabetes Mellitus (T2DM)
Several studies have reported elevated plasma levels of 1-deoxysphingolipids in individuals with T2DM and metabolic syndrome. These atypical lipids have been shown to be cytotoxic to pancreatic β-cells, impairing insulin (B600854) secretion and contributing to β-cell dysfunction. Furthermore, 1-deoxysphingolipids may play a role in the development of diabetic neuropathy.
Quantitative Data
The following table summarizes representative quantitative data of 1-deoxysphinganine levels in human plasma from various studies. It is important to note that absolute concentrations can vary depending on the analytical methodology and patient cohort.
| Condition | Analyte | Concentration (µM) | Reference |
| Healthy Controls | 1-deoxysphinganine | 0.06 ± 0.03 | [3] |
| Type 2 Diabetes | 1-deoxysphinganine | 0.11 ± 0.06 | [3] |
| Healthy Controls | 1-deoxysphingosine | 0.12 ± 0.05 | [3] |
| Type 2 Diabetes | 1-deoxysphingosine | 0.24 ± 0.16 | [3] |
| HSAN1 Patients | 1-deoxysphinganine | ~0.2 - 1.2 | [4] |
Experimental Protocols
Sample Preparation: Sphingolipid Extraction from Plasma
This protocol outlines a common method for the extraction of sphingolipids from plasma samples for LC-MS/MS analysis.
Materials:
-
Plasma sample
-
Internal standard solution (containing a known concentration of this compound in methanol)
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (B151607) (LC-MS grade)
-
Deionized water
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 500 µL of methanol and vortex for 30 seconds to precipitate proteins.
-
Add 250 µL of chloroform and vortex for 30 seconds.
-
Incubate the mixture on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., Acetonitrile/Water 60:40 v/v with 0.1% formic acid and 10 mM ammonium (B1175870) formate).
-
Transfer the reconstituted sample to an autosampler vial for analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, and re-equilibrate at 60% B for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
1-deoxysphinganine: Precursor ion [M+H]⁺ (m/z 286.3) → Product ion (e.g., m/z 268.3)
-
This compound: Precursor ion [M+H]⁺ (m/z 289.3) → Product ion (e.g., m/z 271.3)
-
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Signaling Pathways
The accumulation of 1-deoxysphingolipids has been shown to induce cellular stress and apoptosis through various signaling pathways. The following diagrams illustrate the proposed mechanisms of 1-deoxysphingolipid-induced cytotoxicity.
De Novo Synthesis of 1-Deoxysphingolipids
Cytotoxic Effects of 1-Deoxysphingolipids
Conclusion
This compound is an indispensable tool for researchers investigating the role of 1-deoxysphingolipids in health and disease. Its use as an internal standard enables the accurate and precise quantification of these atypical sphingolipids, which is crucial for understanding their metabolism and pathological implications. The growing body of evidence linking elevated 1-deoxysphingolipid levels to HSAN1 and T2DM highlights the importance of continued research in this area. This technical guide provides a foundational resource for scientists and drug development professionals working to unravel the complexities of sphingolipid biology and develop novel therapeutic strategies for associated disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective deuterium labeling of the sphingoid backbone: facile syntheses of 3,4, 5-trideuterio-d-erythro-sphingosine and 3-deuterio-d-erythro-sphingomyelin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx [mdpi.com]
- 4. aminer.cn [aminer.cn]
An In-Depth Technical Guide to 1-deoxy-L-threo-sphinganine-d3: Structure, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-deoxy-L-threo-sphinganine-d3, a deuterated analog of an atypical sphingolipid. This document covers its chemical structure, physicochemical properties, and detailed methodologies for its synthesis and use in experimental settings, with a focus on its application in mass spectrometry-based lipidomics and in studying the metabolic and signaling pathways of 1-deoxysphingolipids.
Chemical Structure and Properties
This compound is a saturated 18-carbon chain sphingoid base that is isotopically labeled with three deuterium (B1214612) atoms. Structurally, it is an analog of sphinganine (B43673) that lacks the hydroxyl group at the C1 position. The "L-threo" designation refers to the stereochemistry at the C2 (amino) and C3 (hydroxyl) positions. The deuterium labeling makes it a valuable internal standard for mass spectrometry applications.
The chemical structure of this compound is as follows:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₁₈H₃₆D₃NO | [1][2][3] |
| Molecular Weight | 288.53 g/mol | [2][3] |
| Exact Mass | 288.322 | [1] |
| CAS Number | 1246298-32-7 | [2][3] |
| Appearance | Powder | [4] |
| Stereochemistry | L-threo (2S, 3S) | [1] |
| Purity | >99% | [1] |
| Storage Temperature | -20°C | [1] |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and chloroform. | General Knowledge |
Biological Significance and Applications
1-deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids formed when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of L-serine as its substrate.[5] This results in the formation of 1-deoxysphinganine, which lacks the C1 hydroxyl group characteristic of canonical sphingolipids.[5] This structural difference prevents their degradation by the canonical sphingolipid catabolic pathway, leading to their accumulation in certain pathological conditions.[5]
Elevated levels of 1-deoxysphingolipids have been implicated in several diseases, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), diabetes, and non-alcoholic steatohepatitis. Their accumulation is believed to exert cytotoxic effects, disrupt membrane integrity, and interfere with cellular signaling pathways.[6]
This compound serves as a crucial tool for researchers studying the roles of these atypical lipids. Its primary applications include:
-
Internal Standard for Mass Spectrometry: Due to its structural similarity to endogenous 1-deoxysphinganine and its distinct mass, it is an ideal internal standard for accurate quantification of 1-deoxysphingolipids in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Metabolic Tracer: It can be used in metabolic labeling studies to trace the downstream metabolism of 1-deoxysphinganine into more complex 1-deoxyceramides and other derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
General Protocol for the Stereoselective Synthesis of this compound
The synthesis of this compound involves a multi-step process that requires careful control of stereochemistry and the introduction of deuterium atoms. The following is a generalized protocol based on established methods for the synthesis of sphingolipid analogs.[2][3]
Materials:
-
L-serine methyl ester hydrochloride
-
Appropriate protecting group reagents (e.g., Boc anhydride, TBDMS-Cl)
-
Grignard reagent (e.g., pentadecylmagnesium bromide)
-
Deuterated reducing agent (e.g., sodium borodeuteride, NaBD₄)
-
Oxidizing agent (e.g., Dess-Martin periodinane)
-
Deprotection reagents (e.g., trifluoroacetic acid, TBAF)
-
Anhydrous solvents (THF, DCM, Methanol)
-
Reagents for purification (silica gel for column chromatography)
Methodology:
-
Protection of L-serine derivative: The amino and hydroxyl groups of an L-serine derivative are protected to prevent unwanted side reactions.
-
Chain elongation: The protected serine derivative is reacted with a long-chain Grignard reagent, such as pentadecylmagnesium bromide, to introduce the C15 alkyl chain.
-
Stereoselective reduction: The resulting ketone is stereoselectively reduced to a hydroxyl group with the desired threo configuration. This is a critical step to establish the correct stereochemistry.
-
Introduction of Deuterium: The terminal methyl group is introduced using a deuterated reagent. This can be achieved through various synthetic strategies, such as the reduction of a terminal aldehyde with a deuterated reducing agent like sodium borodeuteride (NaBD₄).
-
Deprotection: All protecting groups are removed to yield the final product, this compound.
-
Purification: The final compound is purified using techniques such as silica (B1680970) gel column chromatography to ensure high purity.
Quantification of 1-deoxysphingolipids in Biological Samples using LC-MS/MS
This protocol outlines the use of this compound as an internal standard for the quantification of endogenous 1-deoxysphinganine in biological matrices.
Materials:
-
Biological sample (e.g., plasma, cell lysate)
-
This compound (internal standard)
-
Organic solvents for lipid extraction (e.g., chloroform, methanol, isopropanol)
-
LC-MS/MS system equipped with a C18 reverse-phase column
Methodology:
-
Sample Preparation and Lipid Extraction:
-
Thaw the biological sample on ice.
-
Add a known amount of this compound internal standard to the sample.
-
Perform lipid extraction using a modified Bligh-Dyer or Folch method.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).[7]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the lipids using a C18 reverse-phase column with a gradient of mobile phases (e.g., water/acetonitrile/formic acid and isopropanol/acetonitrile/formic acid).
-
Detect the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for both the analyte and the internal standard should be monitored.[8]
-
-
Data Analysis:
-
Integrate the peak areas for both the endogenous 1-deoxysphinganine and the this compound internal standard.
-
Calculate the concentration of the endogenous analyte by comparing its peak area ratio to the internal standard against a calibration curve.
-
In Vitro Ceramide Synthase Activity Assay
This assay measures the activity of ceramide synthases (CerS), which N-acylate sphingoid bases.
Materials:
-
Cell or tissue homogenates containing ceramide synthases
-
This compound (as a substrate)
-
Fatty acyl-CoA (e.g., palmitoyl-CoA)
-
Assay buffer
-
LC-MS/MS system
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing the cell/tissue homogenate, assay buffer, and fatty acyl-CoA.
-
Initiate the reaction by adding this compound.
-
Incubate the reaction at 37°C for a defined period.[9]
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding an organic solvent mixture (e.g., chloroform/methanol).
-
Perform lipid extraction as described in section 3.2.
-
-
LC-MS/MS Analysis:
-
Analyze the lipid extract by LC-MS/MS to quantify the formation of the deuterated 1-deoxyceramide product.[10]
-
Cellular Uptake and Metabolism Studies
This protocol describes how to study the uptake and subsequent metabolism of this compound in cultured cells.
Materials:
-
Cultured cells
-
This compound
-
Cell culture medium
-
LC-MS/MS system
Methodology:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with a known concentration of this compound for various time points.
-
-
Cell Harvesting and Lipid Extraction:
-
At each time point, wash the cells with PBS to remove excess compound.
-
Harvest the cells and perform lipid extraction as described in section 3.2.
-
-
LC-MS/MS Analysis:
-
Analyze the lipid extracts by LC-MS/MS to quantify the intracellular levels of this compound and its deuterated metabolites (e.g., d3-1-deoxyceramides).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving 1-deoxysphingolipids and a typical experimental workflow for their study.
De Novo Sphingolipid and 1-Deoxysphingolipid Biosynthesis Pathway
This diagram illustrates the parallel biosynthesis pathways of canonical sphingolipids and atypical 1-deoxysphingolipids.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
- 6. 1-Deoxysphingolipids Encountered Exogenously and Made de Novo: Dangerous Mysteries inside an Enigma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 1-Deoxysphingolipids in Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) is an autosomal dominant neurodegenerative disorder characterized by progressive sensory loss, debilitating pain, and ulcerations, primarily affecting the lower limbs. The molecular basis of HSAN1 lies in mutations within the genes encoding subunits of the enzyme serine palmitoyltransferase (SPT), the first and rate-limiting step in sphingolipid biosynthesis. These mutations alter the enzyme's substrate specificity, leading to the erroneous production of a class of atypical and neurotoxic lipids: the 1-deoxysphingolipids (deoxySLs). Unlike their canonical counterparts, deoxySLs lack a C1 hydroxyl group, a feature that renders them resistant to canonical degradation pathways and prevents their incorporation into complex sphingolipids. Their subsequent accumulation is the central driver of cellular toxicity and neuronal death in HSAN1. This guide provides an in-depth examination of the biochemical synthesis of deoxySLs, their multifaceted role in cellular pathophysiology, the experimental models used to study their effects, and the therapeutic strategies developed to mitigate their production.
Biochemical Basis of 1-Deoxysphingolipid Formation in HSAN1
The canonical function of the serine palmitoyltransferase (SPT) enzyme complex is to catalyze the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, the precursor for all canonical sphingolipids.[1] The SPT holoenzyme is composed of three main subunits: SPTLC1, SPTLC2, and SPTLC3.[2][3]
In HSAN1, missense mutations in the SPTLC1 and SPTLC2 genes cause a paradigm shift in the enzyme's substrate preference.[2][4][5] The mutant enzyme exhibits an increased affinity for L-alanine over its canonical substrate, L-serine.[6][7][8] This catalytic promiscuity results in the condensation of palmitoyl-CoA with L-alanine, producing 1-deoxysphinganine (doxSA), the parent compound for all 1-deoxysphingolipids.[2][3][8] Because these lipids lack the C1-hydroxyl group, they cannot be phosphorylated or further metabolized into complex sphingolipids, nor can they be degraded by the canonical sphingolipid catabolic pathway, leading to their toxic accumulation.[7][8]
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. deaterfoundation.org [deaterfoundation.org]
- 3. academic.oup.com [academic.oup.com]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Oral L-serine supplementation reduces production of neurotoxic deoxysphingolipids in mice and humans with hereditary sensory autonomic neuropathy type 1. | Semantic Scholar [semanticscholar.org]
- 7. SPTLC1 variants associated with ALS produce distinct sphingolipid signatures through impaired interaction with ORMDL proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
The Vicious Cycle: Elevated 1-Deoxysphingolipids as a Key Player in Type 2 Diabetes Pathogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Emerging evidence has solidified the critical link between elevated levels of 1-deoxysphingolipids (1-deoxySLs) and the development and progression of type 2 diabetes (T2DM). These atypical, cytotoxic sphingolipids, formed as byproducts of serine palmitoyltransferase (SPT) activity, are not merely biomarkers but are now understood to be active contributors to the pathophysiology of T2DM, particularly through their detrimental effects on pancreatic β-cell function and survival. This technical guide provides a comprehensive overview of the current understanding of the role of 1-deoxySLs in T2DM, including quantitative data on their levels in various patient populations, detailed experimental protocols for their measurement, and an exploration of the molecular signaling pathways through which they exert their toxicity. This document is intended to serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of T2DM and identify novel therapeutic targets.
Introduction: The Rise of a Novel Biomarker and Pathogenic Mediator
For decades, the pathophysiology of T2DM has been primarily attributed to insulin (B600854) resistance and subsequent β-cell dysfunction. However, recent research has unveiled a novel class of lipids, the 1-deoxysphingolipids, that are significantly elevated in individuals with metabolic syndrome, prediabetes, and overt T2DM.[1][2][3][4] Unlike canonical sphingolipids, 1-deoxySLs lack a hydroxyl group at the C1 position, a structural feature that renders them resistant to degradation and prone to accumulation.[5] This accumulation has been shown to be cytotoxic, particularly to the insulin-producing β-cells of the pancreas, suggesting a causal role in the progression of T2DM.[5]
Quantitative Insights: 1-Deoxysphingolipid Levels in Health and Disease
Multiple clinical studies have consistently demonstrated a strong positive correlation between plasma concentrations of 1-deoxysphinganine (m18:0) and 1-deoxysphingosine (m18:1) and the presence and risk of developing T2DM. The following tables summarize the key quantitative findings from these studies.
Table 1: Plasma 1-Deoxysphinganine (1-deoxySA) Levels in Different Patient Cohorts
| Study Cohort | N | Mean 1-deoxySA (nmol/L) ± SD/SEM or Median [IQR] | p-value vs. Healthy/Control | Reference |
| Othman et al. (2015) | [1] | |||
| No Incident T2DM | 70 | 110.1 ± 41.5 | - | |
| Incident T2DM | 32 | 148.9 ± 61.9 | < 0.01 | |
| Mwinyi et al. (2017) | [3][6] | |||
| No Incident T2DM | 354 | 89.6 [68.3-116.8] | - | |
| Incident T2DM | 251 | 110.2 [83.9-146.4] | < 0.001 |
Table 2: Plasma 1-Deoxysphingosine (1-deoxySO) Levels in Different Patient Cohorts
| Study Cohort | N | Mean 1-deoxySO (nmol/L) ± SD/SEM or Median [IQR] | p-value vs. Healthy/Control | Reference |
| Othman et al. (2015) | [1] | |||
| No Incident T2DM | 70 | 60.2 ± 22.8 | - | |
| Incident T2DM | 32 | 81.3 ± 36.4 | < 0.01 | |
| Mwinyi et al. (2017) | [3][6] | |||
| No Incident T2DM | 354 | 55.4 [41.7-74.2] | - | |
| Incident T2DM | 251 | 67.5 [50.4-91.8] | < 0.001 |
These data clearly illustrate that elevated plasma 1-deoxySLs are a consistent feature in individuals who develop T2DM, with significant increases observed even in the pre-diabetic state.[1][3] This suggests their potential as early predictive biomarkers for the disease.
Experimental Protocols: Accurate Measurement of 1-Deoxysphingolipids
The accurate quantification of 1-deoxySLs in biological matrices is crucial for both research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Plasma Sample Preparation for LC-MS/MS Analysis
A robust and reproducible sample preparation protocol is essential for accurate LC-MS/MS analysis. The following is a generalized protocol based on common practices in the field.[7][8][9][10]
Detailed Steps:
-
Sample Collection and Storage: Collect whole blood in EDTA-containing tubes. Centrifuge to separate plasma, which should be stored at -80°C until analysis.
-
Internal Standard Spiking: Thaw plasma samples on ice. To a small volume of plasma (e.g., 50 µL), add a known amount of a stable isotope-labeled internal standard (e.g., d7-1-deoxysphinganine). This is critical for accurate quantification, as it corrects for sample loss during preparation and variations in instrument response.
-
Protein Precipitation and Lipid Extraction: Add a cold protein precipitation solvent, such as methanol or isopropanol, to the plasma sample.[8] Vortex vigorously and incubate at a low temperature (e.g., -20°C) to facilitate protein precipitation. Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Sample Concentration: Carefully transfer the supernatant containing the lipids to a new tube. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a small volume of the initial mobile phase used for the LC separation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used for the separation of sphingolipids.[11]
-
Mobile Phases: A typical mobile phase system consists of a gradient of an aqueous solvent (A) and an organic solvent (B), both containing a modifier such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency.[12]
-
Gradient: A gradient elution is employed to effectively separate the different lipid species.
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for the detection of 1-deoxySLs.[10]
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification. This involves selecting the precursor ion of the analyte of interest in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole for detection. This highly specific technique minimizes interferences and enhances sensitivity.
Signaling Pathways of 1-Deoxysphingolipid-Induced Cytotoxicity
The cytotoxic effects of 1-deoxySLs are a result of their interference with key cellular processes, ultimately leading to apoptosis, particularly in pancreatic β-cells.
Biosynthesis of 1-Deoxysphingolipids
The formation of 1-deoxySLs is a deviation from the canonical sphingolipid biosynthesis pathway. The enzyme serine palmitoyltransferase (SPT), which normally condenses serine and palmitoyl-CoA, can also utilize alanine (B10760859) as a substrate, leading to the production of 1-deoxysphinganine.[13]
Cellular Mechanisms of 1-DeoxySL-Induced β-Cell Apoptosis
Elevated intracellular concentrations of 1-deoxySLs trigger a cascade of events that culminate in β-cell death. Key signaling pathways implicated in this process include the activation of JNK and p38 MAPK, and the involvement of the Rho GTPase Rac1.[1]
The accumulation of 1-deoxysphinganine leads to the activation of the small GTPase Rac1, which is a known regulator of cellular stress responses.[14][15] This is followed by the activation of the stress-activated protein kinases (SAPKs), JNK and p38 MAPK.[16][17] These kinases are key mediators of apoptosis in response to various cellular stresses.[18][19] Furthermore, 1-deoxysphinganine has been shown to upregulate the expression of ceramide synthase 5, leading to the formation of 1-deoxy-dihydroceramides, which also contribute to the cytotoxic effects.[5]
Therapeutic Implications and Future Directions
The established link between elevated 1-deoxySLs and T2DM opens up new avenues for therapeutic intervention. Strategies aimed at reducing the production or enhancing the clearance of these cytotoxic lipids could prove beneficial in preventing or treating T2DM. L-serine supplementation has been proposed as a potential therapeutic approach, as it may competitively inhibit the utilization of alanine by SPT, thereby reducing the synthesis of 1-deoxySLs.
Further research is warranted to fully elucidate the complex interplay between 1-deoxySLs, β-cell function, and the broader metabolic dysregulation characteristic of T2DM. The development of specific inhibitors of the atypical activity of SPT could represent a novel and targeted therapeutic strategy. Additionally, longitudinal studies are needed to further validate the utility of 1-deoxySLs as predictive biomarkers and to monitor the efficacy of therapeutic interventions.
Conclusion
The discovery of the role of 1-deoxysphingolipids in the pathogenesis of type 2 diabetes represents a significant advancement in our understanding of this complex metabolic disease. The quantitative data, experimental protocols, and signaling pathway information presented in this guide underscore the importance of these atypical lipids as both biomarkers and therapeutic targets. Continued research in this area holds the promise of novel diagnostic and therapeutic strategies to combat the global epidemic of type 2 diabetes.
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. researchgate.net [researchgate.net]
- 3. Plasma 1-deoxysphingolipids are early predictors of incident type 2 diabetes mellitus | PLOS One [journals.plos.org]
- 4. Frontiers | 1-Deoxysphingolipids, Early Predictors of Type 2 Diabetes, Compromise the Functionality of Skeletal Myoblasts [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Plasma 1-deoxysphingolipids are early predictors of incident type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ceramide synthase inhibition by fumonisin B1 causes accumulation of 1-deoxysphinganine: a novel category of bioactive 1-deoxysphingoid bases and 1-deoxydihydroceramides biosynthesized by mammalian cell lines and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rac1 GTPase, a multifunctional player in the regulation of genotoxic stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ROLE OF RAC-1 DEPENDENT NADPH OXIDASE IN THE GROWTH OF PANCREATIC CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suppression of p38 MAPK and JNK via Akt-mediated inhibition of apoptosis signal-regulating kinase 1 constitutes a core component of the beta-cell pro-survival effects of glucose-dependent insulinotropic polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. p38 MAPK inhibits JNK2 and mediates cytokine-activated iNOS induction and apoptosis independently of NF-KB translocation in insulin-producing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activation of activating transcription factor 2 by p38 MAP kinase during apoptosis induced by human amylin in cultured pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Toll of 1-Deoxysphingolipids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids that accumulate in hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[1][2][3][4][5][6][7][8][9][10][11] Unlike canonical sphingolipids, deoxySLs lack a hydroxyl group at the C1 position, a feature that prevents their degradation and leads to their accumulation, causing significant cellular toxicity.[7][12] This guide provides a comprehensive overview of the cellular pathways disrupted by 1-deoxysphingolipid accumulation, with a focus on mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and autophagy. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development in this area.
Core Cellular Pathways Disrupted by 1-Deoxysphingolipid Accumulation
The accumulation of 1-deoxysphingolipids initiates a cascade of detrimental cellular events, primarily centered around organelle stress and dysfunction. The primary affected pathways include mitochondrial bioenergetics, endoplasmic reticulum homeostasis, and the autophagy-lysosomal system.
Mitochondrial Dysfunction
A primary and well-documented consequence of deoxySL accumulation is severe mitochondrial dysfunction.[2][3][4][10][12][13] N-acylated metabolites of 1-deoxysphinganine (doxSA), such as deoxyceramides, localize to the mitochondria.[2][3][5][6][10] This accumulation leads to:
-
Mitochondrial Fragmentation: The morphology of the mitochondrial network is disrupted, leading to smaller, fragmented mitochondria.[2][3][4][5][10][12]
-
Loss of Mitochondrial Membrane Potential: The electrochemical gradient across the inner mitochondrial membrane, crucial for ATP synthesis, is dissipated.[13]
-
Impaired Oxidative Phosphorylation: The function of the electron transport chain is compromised, leading to reduced ATP production.
-
Increased Reactive Oxygen Species (ROS) Production: Dysfunctional mitochondria are a major source of ROS, contributing to oxidative stress.[6]
Endoplasmic Reticulum (ER) Stress
The endoplasmic reticulum is another key organelle affected by deoxySL accumulation.[6][12][14][15][16][17] The accumulation of these atypical lipids is thought to disrupt ER homeostasis, leading to the unfolded protein response (UPR). Key events in ER stress induction include:
-
Disruption of Calcium Homeostasis: DeoxySLs can affect ER calcium channels, leading to abnormal calcium handling.[13]
-
Activation of UPR Sensors: The three canonical UPR sensors, PERK, IRE1α, and ATF6, are activated in response to the accumulation of unfolded proteins.
-
Induction of Apoptosis: Prolonged or severe ER stress triggers apoptotic pathways, often through the transcription factor CHOP.[14]
Autophagy and Lysosomal Dysfunction
Autophagy is a cellular recycling process that is activated in response to damaged organelles. DeoxySLs induce autophagy to clear damaged mitochondria and ER.[6][8][15][16] However, this process can become overwhelmed, leading to:
-
Autophagosome Accumulation: An increase in the number of autophagosomes is observed as the cell attempts to clear damaged components.[6][8]
-
Lysosomal Accumulation of DeoxySLs: The non-degradable nature of deoxySLs leads to their accumulation within lysosomes, forming crystalline structures.[6][15][16]
-
Impaired Lysosomal Function: The buildup of these lipid crystals impairs the degradative capacity of lysosomes, leading to a blockage of the autophagy flux.[15][16]
Neurotoxicity and Other Affected Pathways
In neuronal cells, deoxySL accumulation leads to a distinct set of pathological events, contributing to the peripheral neuropathy seen in HSAN1.[1][9][18] These include:
-
Cytoskeletal Disruption: Rapid disruption of the neuronal cytoskeleton has been observed.[1]
-
N-methyl-d-aspartate Receptor (NMDAR) Signaling: DeoxySLs have been shown to target NMDAR signaling, reducing the levels of the GluN2B subunit and postsynaptic density protein 95.[1]
-
NLRP3 Inflammasome Activation: The accumulation of deoxySLs can trigger the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines like IL-1β.[6][8]
-
Oxidative Stress: An increase in oxidative stress is a common feature, likely stemming from mitochondrial dysfunction.[19][20][21]
Quantitative Data on 1-Deoxysphingolipid Accumulation
While extensive quantitative data from individual studies is beyond the scope of this guide, the following table summarizes typical concentration ranges of deoxySLs in healthy individuals and those with associated pathologies.
| Condition | Plasma 1-deoxysphinganine (doxSA) Concentration (µM) | Reference |
| Healthy Individuals | 0.1 - 0.3 | [6] |
| HSAN1 Patients | Up to 1.2 | [6] |
| Type 2 Diabetes | Significantly elevated compared to healthy controls | [2][3][4][10] |
| Metabolic Syndrome | Significantly elevated compared to healthy controls |
Experimental Protocols
This section outlines general methodologies for studying the cellular effects of 1-deoxysphingolipid accumulation.
Cell Culture and Treatment
-
Cell Lines: Mouse embryonic fibroblasts (MEFs), primary dorsal root ganglia (DRG) neurons, and human embryonic kidney (HEK293T) cells are commonly used models.
-
Induction of DeoxySL Accumulation:
-
Exogenous Application: Cells can be treated with synthetic 1-deoxysphinganine (doxSA) or other deoxySL species. A typical concentration for inducing cellular effects is 1 µM.[6]
-
Genetic Models: Expression of mutant forms of serine palmitoyltransferase (e.g., SPTLC1C133W) can endogenously increase deoxySL synthesis.[22]
-
Assays for Mitochondrial Function
A variety of fluorescence-based assays can be used to assess mitochondrial health.[23][24][25][26]
| Assay | Principle | Readout |
| Mitochondrial Membrane Potential | JC-1 or TMRM/TMRE dyes accumulate in mitochondria in a potential-dependent manner. | Fluorescence microscopy or flow cytometry. A shift from red to green fluorescence (JC-1) or a decrease in red fluorescence (TMRM/TMRE) indicates depolarization.[23] |
| Mitochondrial ROS | Dyes like MitoSOX Red are oxidized by mitochondrial superoxide, becoming fluorescent. | Fluorescence microscopy or flow cytometry. |
| Oxygen Consumption Rate (OCR) | Measures the rate at which cells consume oxygen, an indicator of oxidative phosphorylation. | Seahorse XF Analyzer. |
| Mitochondrial Biogenesis | Measures the ratio of mitochondrial to nuclear-encoded proteins. | Western blotting or qPCR.[24] |
Analysis of ER Stress Markers
The activation of the UPR can be monitored by examining the expression and modification of key proteins.[17][27][28][29][30]
| Marker | Method | Description |
| Phospho-eIF2α | Western Blot | Increased phosphorylation indicates activation of the PERK pathway.[27][29] |
| XBP1 Splicing | RT-PCR | Splicing of XBP1 mRNA is a marker of IRE1α activation.[27] |
| ATF6 Cleavage | Western Blot | Cleavage of ATF6 to its active form can be detected by a shift in molecular weight. |
| CHOP and GRP78/BiP Expression | Western Blot or qPCR | Increased expression of these proteins is a general indicator of ER stress.[30] |
Detection of Protein Aggregation
Fluorescence-based methods are commonly employed to visualize and quantify protein aggregates in live cells.[31][32][33][34][35]
| Method | Principle |
| AggTag Method | A fluorogenic probe that becomes fluorescent upon binding to protein aggregates.[31] |
| Fluorescence Correlation Spectroscopy (FCS) | Measures the diffusion of fluorescently tagged proteins to detect the formation of larger oligomers and aggregates.[32] |
| Specific Dyes | Dyes like Thioflavin-S or ProteoStat can be used to stain amyloid-like aggregates for detection by flow cytometry or microscopy.[34] |
Conclusion and Future Directions
The accumulation of 1-deoxysphingolipids triggers a complex and interconnected series of pathogenic events, with mitochondrial dysfunction and ER stress at the core of their cytotoxicity. The subsequent induction of a stalled autophagy-lysosomal pathway further exacerbates cellular damage. Understanding these intricate pathways is paramount for the development of therapeutic strategies for diseases such as HSAN1 and diabetic neuropathy. Future research should focus on identifying the direct molecular targets of deoxySLs within these organelles and exploring therapeutic interventions that can either prevent their formation, enhance their clearance, or mitigate their downstream toxic effects. The experimental frameworks provided in this guide offer a starting point for researchers to further unravel the complexities of 1-deoxysphingolipid-mediated pathology.
References
- 1. 1-Deoxysphingolipid-induced neurotoxicity involves N-methyl-d-aspartate receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Localization of 1-deoxysphingolipids to mitochondria induces mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Localization of 1-deoxysphingolipids to mitochondria induces mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Localization of 1-deoxysphingolipids to mitochondria induces mitochondrial dysfunction. - DZNEPUB [pub.dzne.de]
- 6. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Altered plasma serine and 1-deoxydihydroceramide profiles are associated with diabetic neuropathy in type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. search-library.ucsd.edu [search-library.ucsd.edu]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. caymanchem.com [caymanchem.com]
- 13. Hereditary sensory neuropathy type 1-associated deoxysphingolipids cause neurotoxicity, acute calcium handling abnormalities and mitochondrial dysfunction in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1-Deoxysphingolipids Encountered Exogenously and Made de Novo: Dangerous Mysteries inside an Enigma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1-Deoxysphingolipids Tempt Autophagy Resulting in Lysosomal Lipid Substrate Accumulation: Tracing the Impact of 1-Deoxysphingolipids on Ultra-Structural Level using a Novel Click-Chemistry Detection | bioRxiv [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 18. Role of 1-Deoxysphingolipids in docetaxel neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Oxidative stress increases 1-deoxysphingolipid levels in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. zora.uzh.ch [zora.uzh.ch]
- 22. biorxiv.org [biorxiv.org]
- 23. Mitochondria Function Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. Mitochondrial assays | Abcam [abcam.com]
- 25. signosisinc.com [signosisinc.com]
- 26. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 27. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 28. Methods for studying ER stress and UPR markers in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ER Stress Assay Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 30. researchgate.net [researchgate.net]
- 31. Fluorogenic detection of protein aggregates in live cells using the AggTag method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Video: Detection of Protein Aggregation using Fluorescence Correlation Spectroscopy [jove.com]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Screening Protein Aggregation in Cells Using Fluorescent Labels Coupled to Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 35. Shedding new light on protein aggregates and the diseases they cause | Technology Networks [technologynetworks.com]
1-deoxy-L-threo-sphinganine-d3 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the certified reference material, 1-deoxy-L-threo-sphinganine-d3. This deuterated sphingolipid analogue serves as a crucial internal standard for the accurate quantification of its unlabeled counterpart in various biological matrices through mass spectrometry-based techniques.
Compound Information
| Parameter | Value |
| Compound Name | This compound |
| Synonyms | (2S,3S)-2-aminooctadecane-3-ol-d3, 1-deoxy-L-threo-safingol-d3 |
| CAS Number | 1246298-32-7[1][2][] |
| Molecular Formula | C₁₈H₃₆D₃NO[1][2] |
| Formula Weight | 288.53 g/mol [2] |
| Exact Mass | 288.322[1] |
| Purity | >99%[1] |
| Storage Temperature | -20°C[1] |
| Stability | 1 Year[1] |
Analytical Data
The following tables summarize the quantitative data obtained from the analysis of this compound.
Table 2.1: Chromatographic Purity
| Test | Method | Specification | Result |
| HPLC Purity | See Protocol 3.1 | ≥98.0% | 99.7% |
Table 2.2: Mass Spectrometry Data
| Test | Method | Specification | Result |
| Mass Spectrum | See Protocol 3.2 | Conforms to structure | Conforms |
| Isotopic Purity | See Protocol 3.2 | ≥95% | 98.9% (d3) |
Table 2.3: Spectroscopic Data
| Test | Method | Specification | Result |
| ¹H NMR Spectrum | See Protocol 3.3 | Conforms to structure | Conforms |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Detection: Evaporative Light Scattering Detector (ELSD).
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: Sciex QTRAP 6500+ System coupled with a Shimadzu Nexera X2 HPLC.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 289.3
-
Product Ion (Q3): m/z 60.1
-
Collision Energy: 25 eV.
-
Source Temperature: 550°C.
-
Chromatography: As described in Protocol 3.1.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III HD 500 MHz spectrometer.
-
Solvent: CDCl₃.
-
Frequency: 500 MHz for ¹H NMR.
-
Temperature: 298 K.
-
Data Analysis: MestReNova software.
Visualizations
Certificate of Analysis Workflow
The following diagram illustrates the typical workflow for the quality control and certification of a reference standard like this compound.
References
An In-depth Technical Guide to the Cytotoxic Effects of 1-Deoxysphingoid Bases In Vitro
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the cytotoxic mechanisms of 1-deoxysphingoid bases (deoxySLs), a class of atypical sphingolipids implicated in various pathologies, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[1][2][3][4] This document details the molecular pathways affected by deoxySLs, presents quantitative data from in vitro studies, outlines key experimental protocols, and visualizes complex relationships through signaling and workflow diagrams.
Introduction to 1-Deoxysphingoid Bases
Sphingolipids are essential structural and signaling molecules in eukaryotic cells.[5] Their biosynthesis is initiated by the enzyme serine palmitoyltransferase (SPT), which typically condenses L-serine and palmitoyl-CoA.[6] However, under certain conditions, such as mutations in SPT (as seen in HSAN1) or altered substrate availability (low serine, high alanine), SPT can utilize L-alanine instead of L-serine.[1][2][7] This promiscuous activity leads to the formation of 1-deoxysphinganine (DoxSA), the precursor to the deoxySL family.[4][8]
A critical structural difference distinguishes deoxySLs from canonical sphingolipids: the absence of a hydroxyl group at the C1 position.[3][6] This C1-hydroxyl is essential for their degradation via the canonical catabolic pathway and for their conversion into complex sphingolipids.[3][6] Consequently, deoxySLs cannot be readily broken down, leading to their accumulation within the cell and subsequent cytotoxicity.[6][9]
Mechanisms of 1-Deoxysphingoid Base Cytotoxicity
The accumulation of deoxySLs, including DoxSA and its N-acylated metabolites like 1-deoxydihydroceramides (deoxyDHCer), triggers a cascade of detrimental cellular events.[6][8] While the precise mechanisms are still under investigation, several key pathways have been identified.
-
Organelle Dysfunction: Elevated deoxySLs induce significant stress on the endoplasmic reticulum (ER) and mitochondria.[8] This leads to the collapse of the ER membrane, alterations in mitochondrial shape, and overall organelle dysfunction.[6][8]
-
Cytoskeletal Disruption: DeoxySLs have been shown to interfere with cytoskeleton dynamics.[9][10] Treatment with DoxSA leads to the depolarization of actin patches and a reduction in actin cables, disrupting the organization of F-actin.[6]
-
Autophagy and Lysosomal Impairment: Cells respond to deoxySL-induced organelle damage by initiating autophagy to clear dysfunctional mitochondria (mitophagy) and ER fragments (ER-phagy).[4][8] However, the resulting deoxySL-containing lipid substrates accumulate within lysosomes, impairing their function and leading to cellular starvation.[8]
-
Inflammasome Activation: The accumulation of N-acylated deoxySL metabolites can lead to the formation of intracellular lipid aggregates and crystals. When these crystals enter the lysosomal system in macrophages, they can trigger the activation of the NLRP3 inflammasome, prompting an inflammatory response through the release of interleukins like IL-1β.[4]
-
Inhibition of Cell Migration and Endocytosis: DeoxySLs, particularly 1-deoxydihydroceramides, have been shown to inhibit fibroblast migration in a dose- and time-dependent manner, a potential explanation for the impaired wound healing seen in conditions with elevated deoxySLs.[10] Furthermore, endogenous synthesis of deoxySLs compromises plasma membrane endocytosis and suppresses anchorage-independent growth in cancer cells.[2][7]
Quantitative Data on Cytotoxic Effects
The following table summarizes quantitative data from various in vitro studies investigating the effects of 1-deoxysphingoid bases.
| Compound | Concentration | Cell Type | Observed Effect | Reference |
| 1-Deoxysphinganine (DoxSa) | 4 µM | Yeast (S. cerevisiae) | Disruption of F-actin organization, depolarization of actin patches. | [6] |
| 1-Deoxysphinganine (DoxSa) | 2, 4, 6 µM | Yeast (S. cerevisiae) | Used to test toxicity on cell growth in a spot assay. | [6] |
| 1-Deoxysphinganine (1-deoxySA) | IC50 ≈ 4.8 µM | NIH-3T3 Fibroblasts | Inhibition of cell migration in a scratch assay over 48 hours. | [10] |
| 1-Deoxysphinganine (1-deoxySA) | 0.5 - 1 mM Alanine (to induce synthesis) | HCT116 Cancer Cells | ~50% increase in deoxyDHCer and deoxyCer pools; compromised spheroid formation. | [7] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the impact of deoxySLs. The following diagrams were generated using Graphviz (DOT language).
Caption: Biosynthesis pathway of canonical vs. 1-deoxysphingolipids.
Caption: Proposed cellular cytotoxicity pathway of 1-DeoxySLs.
Caption: General experimental workflow for in vitro DeoxySL cytotoxicity.
Detailed Experimental Protocols
This protocol is adapted from methods used to assess the impact of deoxySLs on fibroblast migration.[10]
-
Cell Seeding: Seed NIH-3T3 fibroblasts (or another adherent cell line of interest) into 6-well plates and culture until a confluent monolayer is formed.
-
Scratch Creation: Using a sterile p200 pipette tip, create a linear "scratch" or wound through the center of the cell monolayer.
-
Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing the desired concentration of 1-deoxysphinganine (e.g., 0-10 µM) or a vehicle control (e.g., ethanol).
-
Imaging: Immediately after treatment (T=0), acquire images of the scratch at predefined locations using a phase-contrast microscope.
-
Incubation: Incubate the plates under standard cell culture conditions (37°C, 5% CO2).
-
Time-Lapse Imaging: Acquire images of the same locations at regular intervals (e.g., every 12 or 24 hours) for a total of 48-72 hours.
-
Analysis: Measure the width of the cell-free area at each time point using image analysis software (e.g., ImageJ). Calculate the rate of cell migration or the percentage of wound closure relative to the T=0 baseline. Determine the IC50 for migration inhibition by plotting the wound closure percentage against the log of the deoxySL concentration.
This protocol is based on methods used to observe cytoskeletal disruptions in yeast and mammalian cells.[6]
-
Cell Culture and Treatment: Grow cells on sterile glass coverslips in a multi-well plate. Treat the cells with the desired concentration of DoxSa (e.g., 4 µM) or vehicle control for a specified duration (e.g., 1.5-3 hours).
-
Fixation: Gently wash the cells with PBS, then fix them with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Wash again with PBS and block with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30 minutes to reduce non-specific binding.
-
Staining: Incubate the cells with a fluorescently-conjugated phalloidin (B8060827) (e.g., Phalloidin-Atto488) diluted in blocking buffer for 1 hour at room temperature in the dark. Phalloidin specifically binds to F-actin.
-
Nuclear Counterstain (Optional): To visualize nuclei, incubate with a DNA stain like DAPI (4',6-diamidino-2-phenylindole) for 5-10 minutes.
-
Mounting: Wash the coverslips three times with PBS. Mount them onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Acquire images using appropriate filter sets for the chosen fluorophores. Analyze for changes in actin stress fibers, cortical actin, and the formation of any abnormal actin aggregates.
This is a general colorimetric protocol to assess the dose-dependent cytotoxicity of deoxySLs on cell proliferation and viability.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the 1-deoxysphingoid base in fresh culture medium. Remove the old medium from the wells and add 100 µL of the treatment or vehicle control medium. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan (B1609692) product.
-
Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Express the viability of treated cells as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the log of the drug concentration to determine the CC50 (concentration causing 50% cytotoxicity).
Conclusion and Future Directions
In vitro studies have conclusively demonstrated that 1-deoxysphingoid bases are cytotoxic to a variety of cell types. Their mechanism of action is multifaceted, involving the disruption of fundamental cellular processes including organelle function, cytoskeletal integrity, autophagy, and membrane dynamics.[6][7][8][10] The inability of the cell to degrade these atypical lipids leads to their accumulation, triggering a cascade of events that culminate in cellular dysfunction and death.
For researchers and drug development professionals, these findings are critical. Understanding the specific pathways perturbed by deoxySLs can aid in the development of therapeutic strategies for diseases like HSAN1 and diabetes-related neuropathies, potentially by targeting SPT to reduce deoxySL synthesis or by finding ways to mitigate their downstream toxic effects. Furthermore, the potent cytotoxic and anti-proliferative properties of deoxySLs suggest they could be explored, with caution, as potential anti-cancer agents, although their neurotoxic side effects remain a significant hurdle.[8] Continued research using the protocols and frameworks outlined in this guide will be essential to fully elucidate the enigmatic role of these dangerous lipids.
References
- 1. 1-Deoxysphingolipids Encountered Exogenously and Made de Novo: Dangerous Mysteries inside an Enigma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Elucidating the chemical structure of native 1-deoxysphingosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [diposit.ub.edu]
- 6. molbiolcell.org [molbiolcell.org]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. zora.uzh.ch [zora.uzh.ch]
The Natural Landscape of Sphinganine Isomers: A Technical Guide for Researchers
An In-depth Examination of the Occurrence, Biosynthesis, and Biological Significance of L-threo-Sphinganine and its Natural Isomers
Introduction
Sphingolipids, a class of complex lipids characterized by a sphingoid base backbone, are integral components of eukaryotic cell membranes and serve as critical signaling molecules in a myriad of cellular processes. The simplest of these sphingoid bases is sphinganine (B43673), a saturated 18-carbon amino alcohol. While D-erythro-sphinganine is widely recognized as the primary precursor for de novo sphingolipid biosynthesis in most organisms, the natural occurrence and biological roles of its stereoisomers, particularly L-threo-sphinganine, remain a subject of intense investigation. This technical guide provides a comprehensive overview of the natural occurrence of L-threo-sphinganine and its isomers, their biosynthesis, and their involvement in cellular signaling pathways, with a focus on providing researchers, scientists, and drug development professionals with a detailed understanding of this critical area of lipid biology.
Natural Occurrence and Distribution of Sphinganine Isomers
Sphinganine, also known as dihydrosphingosine, exists as four possible stereoisomers due to its two chiral centers (C2 and C3): D-erythro, L-erythro, D-threo, and L-threo.
D-erythro-Sphinganine: The Ubiquitous Precursor
The D-erythro isomer is the most abundant and biologically relevant form of sphinganine found in nature[1]. It is the direct product of the condensation of serine and palmitoyl-CoA and serves as the foundational building block for the vast array of complex sphingolipids in mammals, yeast, and plants.
Phytosphingosine (B30862): A Common Plant and Fungal Variant
In plants and fungi, in addition to D-erythro-sphinganine, 4-hydroxysphinganine, commonly known as phytosphingosine, is a predominant long-chain base[2][3][4]. Phytosphingosine is formed by the hydroxylation of sphinganine and plays a crucial role in the structural integrity of membranes and in stress responses in these organisms[5][6].
Other Naturally Occurring Isomers
Plants exhibit a remarkable diversity of sphingoid long-chain bases (LCBs), including unsaturated and further hydroxylated derivatives of sphinganine[3]. For instance, many plants possess Δ8-unsaturated LCBs, which can exist in both (E)-trans and (Z)-cis configurations[3]. The specific ratios of these isomers can vary significantly between plant species[3].
L-threo-Sphinganine (Safingol): A Synthetic Probe
In contrast to its D-erythro counterpart, there is no significant evidence to suggest that L-threo-sphinganine, also known by the trade name Safingol (B48060), occurs naturally in substantial amounts. It is widely regarded as a synthetic stereoisomer of the endogenous D-erythro-sphinganine[7]. While one study detected the L-threo isomer of sphingosine (B13886) in a preparation from native sphingomyelin, this was attributed to the chemical procedure used and not its natural presence. L-threo-sphinganine has, however, proven to be an invaluable tool in cell biology research, primarily due to its distinct effects on cellular signaling pathways.
Quantitative Distribution of Sphinganine Isomers
The relative abundance of different sphinganine isomers varies significantly across different organisms and even between tissues within the same organism. The following tables summarize available quantitative data on the distribution of these isomers.
| Organism/Tissue | D-erythro-Sphinganine (mol%) | Phytosphingosine (mol%) | Other Isomers (mol%) | Reference |
| Rat Plasma (Male) | ~50% of total free sphingoid bases | - | - | [8] |
| Rat Plasma (Female) | ~93% of total free sphingoid bases | - | - | [8] |
| Corn Shoots | Predominant free long-chain base | Predominant free long-chain base | - | [4][9] |
| Saccharomyces cerevisiae | Present | Present | - | [1] |
| Human Stratum Corneum | Present in ceramides (B1148491) (as sphingosine) | Present in ceramides (as phytosphingosine) | - | [10][11] |
Note: Quantitative data on the precise molar ratios of all four sphinganine stereoisomers in natural sources is limited. The table reflects the general prevalence of the major isomers.
Biosynthesis of Sphinganine Isomers
The biosynthesis of D-erythro-sphinganine is a highly conserved pathway that occurs in the endoplasmic reticulum.
De Novo Biosynthesis of D-erythro-Sphinganine
-
Condensation: The pathway begins with the condensation of the amino acid L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). This step produces 3-ketosphinganine.
-
Reduction: The 3-ketosphinganine is then rapidly reduced to D-erythro-sphinganine by the NADPH-dependent enzyme 3-ketosphinganine reductase.
Formation of Other Natural Isomers
-
Phytosphingosine: In plants and fungi, D-erythro-sphinganine can be hydroxylated at the C4 position by a sphinganine C4-hydroxylase to form phytosphingosine[4][9].
-
Unsaturated Isomers: The double bonds found in other plant sphingoid bases are introduced by specific desaturases that act on sphinganine or its derivatives[3].
Signaling Pathways
While D-erythro-sphinganine primarily serves as a biosynthetic precursor, its isomers and derivatives are potent signaling molecules. The synthetic L-threo-sphinganine has been instrumental in elucidating some of these pathways.
Signaling by L-threo-Sphinganine (Safingol)
L-threo-sphinganine is a known inhibitor of Protein Kinase C (PKC) and the Phosphoinositide 3-kinase (PI3K) pathway[7]. By inhibiting these key pro-survival pathways, safingol can induce autophagy, a cellular self-degradation process, in cancer cells.
Signaling by Naturally Occurring Isomers
-
D-erythro-Sphinganine and its Phosphate: D-erythro-sphinganine can be phosphorylated by sphingosine kinases to form sphinganine-1-phosphate (S1P). While structurally similar to sphingosine-1-phosphate, sphinganine-1-phosphate has distinct signaling roles that are still being elucidated.
-
Phytosphingosine and its Phosphate: Phytosphingosine and its phosphorylated form, phytosphingosine-1-phosphate (PHS1P), are emerging as important signaling molecules in plants and yeast, involved in processes such as programmed cell death and stress responses[5][6][12][13][14]. PHS1P has been shown to regulate the expression of genes involved in mitochondrial respiration in yeast[12][13][14].
Experimental Protocols
The accurate analysis of sphinganine isomers requires specific and sensitive methodologies. The following sections provide an overview of key experimental protocols.
Extraction of Sphingolipids
A common method for extracting total lipids, including sphingolipids, from biological samples is a modified Bligh-Dyer extraction.
Protocol: Total Lipid Extraction from Yeast
-
Cell Lysis: Harvest yeast cells by centrifugation and wash with a cold lysis buffer. Lyse the cells by vortexing with glass beads.
-
Initial Extraction: Mix the cell lysate with a chloroform (B151607)/methanol (B129727)/water/pyridine solution and incubate at 60°C for 2 hours[15].
-
Alkaline Hydrolysis: To remove glycerophospholipids, dissolve the dried lipid extract in methanol containing 0.1 M NaOH and incubate at 30°C for 2 hours. Neutralize the reaction with acetic acid[15].
-
Phase Separation: Add chloroform to induce phase separation. Collect the lower organic phase containing the sphingolipids.
-
Drying and Storage: Evaporate the solvent under a stream of nitrogen and store the lipid extract at -20°C.
Separation and Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of sphingolipid isomers.
Protocol: LC-MS/MS Analysis of Sphinganine Isomers
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for the separation of sphingoid bases.
-
Mobile Phase: A gradient of methanol and water, both containing a small amount of formic acid and ammonium (B1175870) formate, is commonly employed[15].
-
Chiral Separation: For the separation of stereoisomers, a chiral stationary phase (CSP) column is required. The choice of the specific CSP and mobile phase will depend on the specific isomers being separated and often requires empirical optimization[1][4][16][17]. Polysaccharide-based and macrocyclic glycopeptide columns are common choices for chiral HPLC[16].
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis. This involves selecting a specific precursor ion for the analyte of interest and monitoring a specific fragment ion produced upon collision-induced dissociation. This provides high specificity and sensitivity.
-
Quantification: Absolute quantification is achieved by using a stable isotope-labeled internal standard (e.g., d7-sphinganine) that is added to the sample prior to extraction. A calibration curve is generated using known amounts of the analyte.
-
| Parameter | Setting |
| LC Column | C18 Reversed-Phase (for general separation) / Chiral Stationary Phase (for stereoisomers) |
| Mobile Phase A | Water + 0.1% Formic Acid + 5 mM Ammonium Formate |
| Mobile Phase B | Methanol + 0.1% Formic Acid + 5 mM Ammonium Formate |
| Gradient | Linear gradient from low to high percentage of Mobile Phase B |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| Internal Standard | Stable isotope-labeled sphinganine (e.g., d7-sphinganine) |
Conclusion
The study of sphinganine and its isomers is a dynamic field with significant implications for understanding fundamental cellular processes and for the development of novel therapeutics. While D-erythro-sphinganine is the well-established natural precursor for sphingolipid biosynthesis, the diverse array of other naturally occurring isomers, particularly in plants and fungi, highlights the complexity of sphingolipid metabolism across different kingdoms. The synthetic isomer, L-threo-sphinganine (safingol), has proven to be a powerful pharmacological tool for dissecting signaling pathways, particularly those involved in cancer cell autophagy. Future research, aided by advanced analytical techniques for the precise quantification of all stereoisomers, will undoubtedly uncover new roles for these fascinating molecules in health and disease.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Sphinganine-Analog Mycotoxins (SAMs): Chemical Structures, Bioactivities, and Genetic Controls | MDPI [mdpi.com]
- 3. Biosynthesis of Sphingolipids in Plants (and Some of Their Functions) - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Effect of sphingosine and phytosphingosine ceramide ratio on lipid arrangement and barrier function in skin lipid models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N, N-dimethyl-D-erythro-sphingosine increases intracellular Ca2+ concentration via Na+-Ca2+-exchanger in HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Sphingosine and Phytosphingosine Ceramide Ratio in Lipid Models Forming the Short Periodicity Phase: An Experimental and Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Revealing a signaling role of phytosphingosine-1-phosphate in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Revealing a signaling role of phytosphingosine-1-phosphate in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. youtube.com [youtube.com]
Methodological & Application
Application Note: Quantitative Analysis of 1-Deoxysphingolipids in Biological Matrices using 1-deoxy-L-threo-sphinganine-d3 as a Mass Spectrometry Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a comprehensive protocol for the sensitive and accurate quantification of 1-deoxysphingolipids (deoxySLs), such as 1-deoxysphinganine, in biological samples like plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 1-Deoxy-L-threo-sphinganine-d3 is employed as an internal standard to ensure high precision and accuracy by correcting for matrix effects and variations in sample preparation and instrument response. This methodology is critical for researchers, scientists, and drug development professionals studying the role of these atypical sphingolipids in various pathologies, including type 2 diabetes and hereditary sensory and autonomic neuropathy type 1 (HSAN1).
Introduction
1-Deoxysphingolipids are a class of atypical sphingolipids that lack the C1 hydroxyl group characteristic of canonical sphingolipids.[1] This structural difference prevents their degradation through the canonical catabolic pathway, leading to their accumulation in cells and tissues.[1] The biosynthesis of deoxySLs occurs when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of L-serine.[2][3] Elevated levels of deoxySLs have been implicated in cellular toxicity and are associated with several diseases, including type 2 diabetes and HSAN1.[2][4][5] Therefore, the accurate quantification of these biomarkers is crucial for understanding disease pathogenesis and for the development of potential therapeutic interventions.
Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry. This compound is an ideal internal standard for the analysis of 1-deoxysphinganine as it shares near-identical physicochemical properties with the analyte, ensuring similar behavior during sample extraction and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer.
Featured Product
-
This compound
-
Molecular Formula: C₁₈H₃₆D₃NO
-
Formula Weight: 288.53 g/mol
-
Purity: >99%
-
Storage: -20°C
-
Experimental Protocols
Materials and Reagents
-
This compound internal standard
-
1-deoxysphinganine analytical standard
-
LC-MS grade methanol (B129727), acetonitrile, isopropanol, and water
-
Formic acid
-
Ammonium (B1175870) formate
-
Human plasma (or other biological matrix)
-
Protein precipitation solution (e.g., ice-cold methanol)
-
Reversed-phase C18 HPLC column (e.g., 2.1 x 100 mm, 1.8 µm)
Sample Preparation
-
Thaw Samples: Thaw plasma samples on ice.
-
Spike with Internal Standard: Add a known concentration of this compound solution in methanol to each plasma sample.
-
Protein Precipitation: Add three volumes of ice-cold methanol to the plasma sample.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 2 mM ammonium formate |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 2 mM ammonium formate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with a high percentage of mobile phase A, ramp to a high percentage of mobile phase B, followed by re-equilibration. |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
Table 1: Proposed MRM Transitions for 1-Deoxysphinganine and its Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 1-deoxysphinganine | 286.3 | 268.3 |
| This compound | 289.3 | 271.3 |
Note: The optimal MRM transitions should be determined empirically on the specific mass spectrometer being used.
Data Analysis
-
Peak Integration: Integrate the peak areas for the analyte (1-deoxysphinganine) and the internal standard (this compound).
-
Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the concentration of the analytical standards.
-
Quantification: Determine the concentration of 1-deoxysphinganine in the samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following table summarizes quantitative data from a study investigating the plasma levels of 1-deoxysphinganine in healthy individuals and patients with diabetic distal sensorimotor polyneuropathy (DSPN).
Table 2: Plasma Concentrations of 1-Deoxysphinganine in Healthy Controls and Patients with DSPN
| Analyte | Healthy Controls (μmol/L) | Patients with DSPN (μmol/L) |
| 1-deoxysphinganine | 0.06 ± 0.03 | 0.11 ± 0.06[4] |
Data presented as mean ± standard deviation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Biosynthesis of canonical and atypical 1-deoxysphingolipids.
Caption: Experimental workflow for 1-deoxysphingolipid quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Elevation of plasma 1-deoxy-sphingolipids in type 2 diabetes mellitus: a susceptibility to neuropathy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Quantification of 1-Deoxysphingolipids
Introduction
1-Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids that lack the C1 hydroxyl group characteristic of canonical sphingolipids.[1][2][3] This structural difference prevents their degradation through conventional catabolic pathways, leading to their accumulation in cells and tissues.[2][3] Elevated levels of deoxySLs have been implicated in a variety of pathological conditions, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), type 2 diabetes, and neurodegenerative disorders.[1][4][5] The quantification of these lipids is therefore crucial for both basic research and clinical diagnostics. This document provides a detailed protocol for the sensitive and specific quantification of 1-deoxysphingolipids in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway
The biosynthesis of 1-deoxysphingolipids branches off from the canonical sphingolipid synthesis pathway. The enzyme serine palmitoyltransferase (SPT), which normally condenses serine and palmitoyl-CoA, can alternatively use L-alanine as a substrate.[2][6][7] This reaction produces 1-deoxysphinganine, the precursor for other 1-deoxysphingolipids.[1][4]
References
- 1. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
- 3. 1-Deoxysphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
Application Note: Quantitative Analysis of Plasma Sphingolipids using Deuterated Internal Standards and LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Sphingolipids are a class of bioactive lipids that serve as structural components of cell membranes and as critical signaling molecules involved in various cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1][2] Key signaling sphingolipids like ceramide (Cer) and sphingosine-1-phosphate (S1P) often have opposing functions, with ceramide typically promoting apoptosis and S1P promoting cell survival and growth.[3][4] This balance, often termed the "sphingolipid rheostat," is crucial for cellular homeostasis, and its dysregulation has been implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[1][5]
Accurate quantification of sphingolipids in biological matrices like plasma is essential for biomarker discovery and understanding disease pathology. However, the complexity of the sphingolipidome and potential variability during sample preparation and analysis present significant challenges.[2][6] The use of stable isotope-labeled internal standards, particularly deuterated analogs, is the gold standard for quantitative mass spectrometry.[6][7] Deuterated standards are chemically and physically almost identical to their endogenous counterparts, ensuring they behave similarly during extraction and chromatographic separation. This allows for precise correction of sample loss and matrix effects, leading to highly accurate and reproducible quantification.[7][8]
This application note provides a detailed protocol for the extraction of various sphingolipid classes from human plasma using a deuterated internal standard mixture, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sphingolipid Signaling Pathway
The central pathways of sphingolipid metabolism involve the enzymatic conversion of sphingomyelin (B164518) to ceramide, then to sphingosine, and finally to sphingosine-1-phosphate.[3][9] Ceramide and S1P exert opposing effects on cell fate, with ceramide often linked to cell cycle arrest and apoptosis, while S1P is associated with cell survival and proliferation.[5]
Caption: Core sphingolipid metabolic and signaling pathway.
Experimental Workflow
The overall workflow for quantitative sphingolipid analysis involves spiking the plasma sample with a mixture of deuterated internal standards, performing a liquid-liquid extraction to isolate lipids and remove proteins, and analyzing the extract using LC-MS/MS.[10] The ratio of endogenous analyte to its corresponding internal standard is used for accurate quantification.[10]
Caption: General experimental workflow for sphingolipid analysis.
Experimental Protocols
Protocol 1: Sphingolipid Extraction from Plasma This protocol is a robust method for the extraction of a broad range of sphingolipids from human plasma, adapted from validated procedures.[10][11]
Materials:
-
Human plasma (collected in K3-EDTA tubes is recommended)
-
Deuterated Internal Standard Mixture in methanol (B129727) (see Table 1 for examples)
-
Methanol (LC-MS grade), ice-cold
-
Chloroform (B151607) (LC-MS grade)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 16,000 x g and 4°C
-
Nitrogen evaporator
-
Autosampler vials with inserts
Procedure:
-
Thaw frozen plasma samples on ice. Vortex briefly to ensure homogeneity.
-
Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the deuterated internal standard mixture to the plasma sample. Vortex briefly.
-
To precipitate proteins, add 500 µL of ice-cold methanol. Vortex vigorously for 30 seconds.
-
Add 250 µL of chloroform to the mixture. Vortex for another 30 seconds.
-
Incubate the samples on ice for 10 minutes to ensure complete protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and separate the phases.
-
Carefully collect the supernatant (the single-phase liquid containing the lipids) and transfer it to a new microcentrifuge tube, being careful not to disturb the protein pellet.
-
Dry the lipid extract under a gentle stream of nitrogen at room temperature or 30°C.
-
Reconstitute the dried lipid film in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., Acetonitrile/Water 60:40 v/v with 0.1% formic acid and 10 mM ammonium (B1175870) formate).[10]
-
Vortex the reconstituted sample for 20 seconds and transfer it to an autosampler vial for analysis.
Data Presentation and Performance
The use of deuterated internal standards allows for the generation of highly reliable quantitative data. A cocktail containing standards for each class of sphingolipid is ideal.[6][12]
Table 1: Examples of Commercially Available Deuterated Sphingolipid Standards
| Internal Standard | Abbreviation | Typical Use |
|---|---|---|
| Sphingosine-d7 | Sph-d7 | Quantification of Sphingosine |
| Sphinganine-d7 | Spa-d7 | Quantification of Sphinganine |
| Sphingosine-1-Phosphate-d7 | S1P-d7 | Quantification of S1P and related phosphates[10] |
| C16 Ceramide-d7 (d18:1-d7/16:0) | Cer(16:0)-d7 | Quantification of C16 Ceramide[13] |
| C18 Ceramide-d7 (d18:1-d7/18:0) | Cer(18:0)-d7 | Quantification of C18 Ceramide[13] |
| C24:1 Ceramide-d7 (d18:1-d7/24:1) | Cer(24:1)-d7 | Quantification of C24:1 Ceramide[13] |
| C16 Sphingomyelin-d9 | SM(16:0)-d9 | Quantification of C16 Sphingomyelin[14] |
Table 2: Typical Method Performance Characteristics The described extraction and analysis method demonstrates excellent performance in terms of linearity, precision, and accuracy, making it suitable for clinical and research applications.[15][16]
| Parameter | Typical Value | Description |
|---|---|---|
| Linearity (R²) | > 0.99 | Indicates a strong correlation between concentration and instrument response. |
| Intra-batch Precision (RSD) | < 12% | Measures the reproducibility of results within the same analytical run. |
| Inter-batch Precision (RSD) | < 15% | Measures the reproducibility of results across different analytical runs. |
| Accuracy | 85-115% | Measures how close the quantified value is to the true value. |
| Recovery | 90-110% | Measures the efficiency of the extraction process.[15] |
Table 3: Example Concentrations of Key Sphingolipids in Naïve Human Plasma The following table provides representative concentration ranges for several key sphingolipids quantified in human plasma using a validated LC-MS/MS method.[1]
| Sphingolipid Species | Abbreviation | Mean Concentration (ng/mL) |
|---|---|---|
| Sphinganine-1-phosphate | S1P(d18:0) | 12.00 |
| Sphingosine-1-phosphate | S1P(d18:1) | 161.00 |
| Ceramide (d18:1/16:0) | Cer(16:0) | 4900.00 |
| Ceramide (d18:1/18:0) | Cer(18:0) | 1850.00 |
| Ceramide (d18:1/20:0) | Cer(20:0) | 590.00 |
| Ceramide (d18:1/22:0) | Cer(22:0) | 2150.00 |
| Ceramide (d18:1/24:0) | Cer(24:0) | 4300.00 |
| Ceramide (d18:1/24:1) | Cer(24:1) | 3000.00 |
| Sphingomyelin (d18:1/16:0) | SM(16:0) | 44200.00 |
| Sphingomyelin (d18:1/18:0) | SM(18:0) | 7100.00 |
| Sphingomyelin (d18:1/24:1) | SM(24:1) | 26000.00 |
Conclusion
This application note outlines a comprehensive and reliable method for the extraction and quantification of sphingolipids from human plasma. The protocol, which employs a liquid-liquid extraction technique coupled with the use of deuterated internal standards, ensures high accuracy and precision. This approach is critical for researchers, scientists, and drug development professionals seeking to investigate the role of sphingolipids in health and disease, enabling the discovery of potential biomarkers and the elucidation of metabolic pathways underlying various pathologies.
References
- 1. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingolipid signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 4. cusabio.com [cusabio.com]
- 5. dovepress.com [dovepress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. WO2003048784A2 - Internal standards for sphingolipids for use in mass spectrometry - Google Patents [patents.google.com]
- 9. Sphingolipid signaling in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Structure-specific, quantitative methods for analysis of sphingolipids by liquid chromatography-tandem mass spectrometry: "inside-out" sphingolipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. avantiresearch.com [avantiresearch.com]
- 14. avantiresearch.com [avantiresearch.com]
- 15. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes: Sample Preparation for Sphingolipidomics in Cultured Cells
Introduction
Sphingolipids are a complex and diverse class of lipids that serve as both structural components of cellular membranes and as critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1][2][3] The "sphingolipidome" of a cell represents the complete profile of these lipids, and its quantitative analysis can provide profound insights into cellular function and disease states.[4][5] Given their roles in pathology, sphingolipid metabolic pathways are increasingly important targets in drug development.[6][7]
Accurate sphingolipidomic analysis is critically dependent on robust and reproducible sample preparation. The goal is to efficiently extract all sphingolipid species while preventing enzymatic or chemical degradation, thereby providing a true snapshot of the cellular lipid profile at the time of harvesting. These application notes provide a detailed framework and protocols for the preparation of cultured cell samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for quantitative lipidomics.[4][5]
Overall Experimental Workflow
The sample preparation process for sphingolipidomics involves a series of sequential steps, each critical for the quality of the final data. The general workflow is outlined below, from initial cell culture to the final lipid extract ready for analysis.
Key Application Notes
The Importance of Internal Standards
For accurate quantification, the use of internal standards (IS) is essential.[8] These are typically stable isotope-labeled (e.g., containing ²H or ¹³C) or odd-chain lipids that are not naturally abundant in the sample.[8] They are added at a known concentration at the beginning of the extraction process to correct for variability in extraction efficiency, sample loss during processing, and instrument response.[8][9] A cocktail of internal standards representing each major sphingolipid class should be used for comprehensive profiling.[9][10]
Table 1: Examples of Internal Standards for Sphingolipidomics
| Sphingolipid Class | Internal Standard Example | Isotope/Modification |
|---|---|---|
| Sphingoid Bases | Sphingosine-d₇ | Deuterium (D) |
| Sphingoid Base-1-P | Sphingosine-1-Phosphate-d₇ | Deuterium (D) |
| Ceramides | C17 Ceramide (d18:1/17:0) | Non-endogenous acyl chain |
| Sphingomyelins | C12 Sphingomyelin (d18:1/12:0) | Non-endogenous acyl chain |
| Hexosylceramides | C12 Glucosylceramide-d₅ | Deuterium (D) |
| Lactosylceramides | C12 Lactosylceramide | Non-endogenous acyl chain |
| Ceramide-1-P | C12 Ceramide-1-Phosphate | Non-endogenous acyl chain |
Data compiled from multiple sources.[1][9][11]
Cell Harvesting and Normalization
The method used to harvest adherent cells can impact the integrity of the cell membrane and lead to the loss of intracellular metabolites.[12] The choice of method should be carefully considered based on the specific cell line and experimental goals.
Table 2: Comparison of Common Cell Harvesting Methods
| Method | Principle | Advantages | Disadvantages & Considerations |
|---|---|---|---|
| Trypsin-EDTA | Enzymatic digestion of cell adhesion proteins.[12] | Effective for strongly adherent cells. | Can be harsh, potentially causing metabolite leakage; trypsin must be neutralized and completely removed.[12] |
| Cell Scraping | Mechanical detachment of cells using a scraper.[13] | Rapid and avoids the use of enzymes. | Can cause significant cell lysis if performed too aggressively, leading to loss of intracellular content.[13] |
| EDTA (alone) | Chelates divalent cations required for cell adhesion. | "Softer" than trypsin, reducing potential membrane damage.[14] | May not be effective for all cell lines; detachment can be slower.[13] |
| Direct Extraction | Addition of extraction solvent (e.g., Chloroform-Methanol) directly to the culture dish.[14] | Highly efficient, minimizes sample loss and immediately quenches metabolism. | Can extract lipids from the culture plate material; requires careful optimization.[14] |
For accurate comparisons between different samples, the final lipid quantities must be normalized. This is typically done by normalizing to the total protein content, DNA content, or cell count from a parallel sample aliquot.[15] It is recommended to perform the normalization assay before lipid extraction to avoid wasting time and resources if the normalization parameter cannot be accurately measured.[15]
Detailed Experimental Protocols
Protocol 1: Harvesting, Quenching, and Extraction of Sphingolipids from Adherent Cultured Cells
This protocol describes a robust method for extracting a broad range of sphingolipids from cells grown in a 6-well plate (~1 x 10⁶ cells per well).[15]
Materials:
-
Cultured cells in a 6-well plate
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
Ice-cold Methanol (B129727) (LC-MS grade)
-
Chloroform (B151607) (LC-MS grade)[1]
-
Deionized water
-
Sphingolipid internal standard (IS) mixture in methanol
-
1.5 mL microcentrifuge tubes
-
Centrifuge capable of 4°C and >3000 x g
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Washing and Quenching:
-
Place the cell culture plate on ice to slow metabolic activity.
-
Aspirate the culture medium completely.
-
Gently wash the cells twice with 1 mL of ice-cold PBS per well, aspirating the PBS completely after each wash. This step is crucial to remove lipids present in the culture serum.
-
After the final wash, aspirate all residual PBS.
-
-
Cell Harvesting and Lysis:
-
Add 500 µL of ice-cold methanol containing the pre-determined amount of the internal standard mixture to each well.[1] The IS mixture should provide coverage for all sphingolipid classes being analyzed.
-
Using a cell scraper, scrape the cells from the well surface directly into the methanol.
-
Transfer the entire cell suspension/methanol lysate to a labeled 1.5 mL microcentrifuge tube.
-
-
Lipid Extraction (Modified Bligh & Dyer):
-
Phase Separation and Collection:
-
Centrifuge the tube at 3000 x g for 10 minutes at 4°C.[1] This will separate the mixture into two distinct phases: an upper aqueous/methanol phase and a lower organic (chloroform) phase containing the lipids. An interphase of precipitated protein may be visible.
-
Carefully collect the lower organic phase using a glass Pasteur pipette or a syringe with a long needle, being careful not to disturb the interphase.
-
Transfer the organic phase to a new, clean glass tube.
-
-
Drying and Reconstitution:
-
Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator. Avoid overheating the sample, as this can degrade lipids.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., Acetonitrile/Methanol/Water mixture).[1]
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for analysis.
-
Sphingolipid Signaling Pathway
Sphingolipids are central to cell fate decisions. The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is often referred to as the "sphingolipid rheostat" and is a key focus in drug development.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. cusabio.com [cusabio.com]
- 3. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingolipidomics: High-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. Structure-specific, quantitative methods for analysis of sphingolipids by liquid chromatography-tandem mass spectrometry: "inside-out" sphingolipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. avantiresearch.com [avantiresearch.com]
- 12. Evaluation of Cell Harvesting Techniques to Optimize Lipidomic Analysis from Human Meibomian Gland Epithelial Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neurolipidomics.com [neurolipidomics.com]
- 14. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 15. lipidmaps.org [lipidmaps.org]
- 16. phys.libretexts.org [phys.libretexts.org]
Quantitative Analysis of 1-Deoxysphingolipids in Brain Tissue: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deoxysphingolipids (doxSLs) are a class of atypical sphingolipids that lack the C1 hydroxyl group characteristic of canonical sphingolipids like ceramides (B1148491) and sphingosine. This structural difference prevents their degradation through the canonical sphingolipid catabolic pathway, leading to their accumulation in various pathological conditions. Elevated levels of doxSLs have been implicated in several neurological and metabolic diseases, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), diabetic neuropathy, and neurodegenerative disorders. Their accumulation is associated with neurotoxicity, mitochondrial dysfunction, and disruption of cellular signaling pathways.[1][2][3][4]
This application note provides a detailed protocol for the quantitative analysis of 1-deoxysphingolipids in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, it summarizes available quantitative data and illustrates the key signaling pathways affected by these neurotoxic lipids.
Data Presentation: Quantitative Levels of 1-Deoxysphingolipids in Brain Tissue
The following tables summarize the reported levels of 1-deoxydihydroceramides (doxDHCer) and 1-deoxyceramides (doxCer) in the nervous system of C57BL/6J mice at different ages. The data is adapted from a study by Obeid et al. (2019).
Table 1: 1-Deoxydihydroceramide (doxDHCer) Levels in Mouse Nervous System Tissue (pmol/mg protein)
| Species | Brain (1 month) | Brain (3 months) | Brain (6 months) | Spinal Cord (1 month) | Spinal Cord (3 months) | Spinal Cord (6 months) | Sciatic Nerve (1 month) | Sciatic Nerve (3 months) | Sciatic Nerve (6 months) |
| C16:0 | 0.11 ± 0.01 | 0.10 ± 0.01 | 0.09 ± 0.01 | 0.15 ± 0.02 | 0.18 ± 0.02 | 0.22 ± 0.03 | 0.25 ± 0.04 | 0.35 ± 0.05 | 0.45 ± 0.06 |
| C18:0 | 0.08 ± 0.01 | 0.07 ± 0.01 | 0.06 ± 0.01 | 0.10 ± 0.01 | 0.12 ± 0.01 | 0.15 ± 0.02 | 0.18 ± 0.03 | 0.25 ± 0.04 | 0.32 ± 0.04 |
| C20:0 | 0.05 ± 0.01 | 0.04 ± 0.01 | 0.03 ± 0.00 | 0.06 ± 0.01 | 0.07 ± 0.01 | 0.09 ± 0.01 | 0.10 ± 0.01 | 0.14 ± 0.02 | 0.18 ± 0.02 |
| C22:0 | 0.25 ± 0.03 | 0.22 ± 0.02 | 0.19 ± 0.02 | 0.35 ± 0.04 | 0.42 ± 0.05 | 0.55 ± 0.07 | 0.60 ± 0.08 | 0.85 ± 0.11 | 1.10 ± 0.14 |
| C24:0 | 0.15 ± 0.02 | 0.13 ± 0.01 | 0.11 ± 0.01 | 0.20 ± 0.02 | 0.24 ± 0.03 | 0.30 ± 0.04 | 0.35 ± 0.05 | 0.50 ± 0.07 | 0.65 ± 0.09 |
| C24:1 | 0.09 ± 0.01 | 0.08 ± 0.01 | 0.07 ± 0.01 | 0.12 ± 0.01 | 0.15 ± 0.02 | 0.18 ± 0.02 | 0.22 ± 0.03 | 0.30 ± 0.04 | 0.40 ± 0.05 |
Table 2: 1-Deoxyceramide (doxCer) Levels in Mouse Brain (pmol/mg protein)
| Species | 1 month | 3 months | 6 months |
| C24:0 | 0.03 ± 0.00 | 0.02 ± 0.00 | 0.02 ± 0.00 |
Experimental Protocols
This section provides a detailed methodology for the quantitative analysis of 1-deoxysphingolipids in brain tissue.
Protocol 1: Brain Tissue Homogenization and Lipid Extraction
This protocol is a modification of the Folch method for lipid extraction from brain tissue.
Materials:
-
Brain tissue sample (fresh or frozen at -80°C)
-
Homogenizer (e.g., Dounce or mechanical)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Internal standards (e.g., C17-1-deoxysphinganine)
-
Centrifuge capable of 4°C and >3000 x g
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Weigh the frozen brain tissue (~50-100 mg) and record the weight.
-
Add 10 volumes of ice-cold PBS to the tissue in a glass homogenizer.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Transfer a known volume of the homogenate to a new glass tube.
-
Add the internal standard solution to the homogenate.
-
Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the homogenate.
-
Vortex the mixture vigorously for 2 minutes.
-
Agitate the mixture on an orbital shaker for 20 minutes at room temperature.
-
Centrifuge the mixture at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) and transfer it to a new tube.
-
To the remaining upper phase and protein pellet, add another 10 volumes of chloroform:methanol (2:1, v/v), vortex, and centrifuge again.
-
Pool the lower organic phases from both extractions.
-
Wash the pooled organic phase by adding 0.2 volumes of 0.9% NaCl solution. Vortex and centrifuge at 2000 rpm for 5 minutes.
-
Carefully remove and discard the upper aqueous phase.
-
Dry the lower organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., Methanol/Water 90:10 v/v with 0.1% formic acid and 5 mM ammonium (B1175870) formate).
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Protocol 2: LC-MS/MS Analysis of 1-Deoxysphingolipids
This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of doxSLs.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-2 min: 80% B
-
2-12 min: Linear gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Re-equilibrate at 80% B
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: Optimized for the specific instrument
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 3: Example MRM Transitions for 1-Deoxysphingolipids
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-deoxysphinganine (doxSA) | 286.3 | 268.3 | 15 |
| C16:0-doxDHCer | 524.5 | 268.3 | 25 |
| C18:0-doxDHCer | 552.6 | 268.3 | 25 |
| C20:0-doxDHCer | 580.6 | 268.3 | 25 |
| C22:0-doxDHCer | 608.7 | 268.3 | 25 |
| C24:0-doxDHCer | 636.7 | 268.3 | 25 |
| C24:1-doxCer | 634.7 | 268.3 | 25 |
| C17-doxSA (Internal Standard) | 300.3 | 282.3 | 15 |
Data Analysis:
Quantification is achieved by creating a calibration curve using known concentrations of authentic doxSL standards and their corresponding internal standards. The peak area ratios of the analyte to the internal standard are plotted against the concentration. The concentration of doxSLs in the brain tissue samples is then determined from this calibration curve and normalized to the initial tissue weight or protein concentration.
Signaling Pathways and Experimental Workflows
1-Deoxysphingolipid Biosynthesis and Metabolism
1-Deoxysphingolipids are synthesized by the enzyme serine palmitoyl-CoA transferase (SPT), which in a non-canonical reaction, condenses palmitoyl-CoA with L-alanine instead of its usual substrate, L-serine.[3][4] The resulting 1-deoxysphinganine can be further acylated to form 1-deoxydihydroceramides and subsequently desaturated to 1-deoxyceramides. Due to the absence of the C1-hydroxyl group, these lipids cannot be phosphorylated or glycosylated, nor can they be degraded by the canonical sphingolipid catabolic pathway.[4]
Caption: Biosynthesis pathway of 1-deoxysphingolipids.
Neurotoxic Signaling of 1-Deoxysphingolipids
The accumulation of 1-deoxysphingolipids has been shown to induce neurotoxicity through various mechanisms. One prominent pathway involves the disruption of N-methyl-D-aspartate receptor (NMDAR) signaling.[1] 1-Deoxysphinganine (doxSA) can lead to the breakdown of the neuronal cytoskeleton and reduce the levels of the NMDAR subunit GluN2B and the postsynaptic density protein 95 (PSD95).[1] This disruption in synaptic integrity contributes to neuronal cell death. Additionally, doxSLs are known to cause mitochondrial dysfunction and endoplasmic reticulum (ER) stress, further exacerbating their neurotoxic effects.[4]
Caption: Key neurotoxic signaling pathways of 1-deoxysphingolipids.
Experimental Workflow for Quantitative Analysis
The overall experimental workflow for the quantitative analysis of 1-deoxysphingolipids in brain tissue involves several key steps, from sample preparation to data analysis.
Caption: Workflow for quantitative analysis of 1-deoxysphingolipids.
References
Revolutionizing Lipidomics: A Workflow Incorporating Stable Isotope-Labeled Standards for Enhanced Quantitative Accuracy
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipidomics, the large-scale study of cellular lipids, is a rapidly advancing field crucial for understanding disease pathogenesis, identifying biomarkers, and accelerating drug development.[1][2] A significant challenge in lipidomics is achieving accurate and reproducible quantification of lipid species due to their vast structural diversity and wide dynamic range.[3] The integration of stable isotope-labeled (SIL) standards into lipidomics workflows has emerged as a gold standard for overcoming these analytical hurdles.[4][5] These standards, which are chemically identical to their endogenous counterparts but differ in mass, provide a robust method for correcting variations throughout the experimental process, from sample extraction to mass spectrometry analysis.[6] This application note details a comprehensive lipidomics workflow that leverages SIL standards to ensure high-quality, quantitative data for applications in basic research, clinical diagnostics, and pharmaceutical development.
Stable isotope labeling in lipidomics offers several key advantages:
-
Accurate Quantification: SIL standards serve as ideal internal standards, enabling precise quantification by correcting for sample loss during preparation and variations in ionization efficiency during mass spectrometry analysis.[4][6]
-
Metabolic Flux Analysis: By using labeled precursors, researchers can trace the metabolic fate of lipids, providing dynamic insights into biosynthesis, turnover, and signaling pathways.[1][5][7][8][]
-
Enhanced Data Reliability: The use of internal standards minimizes analytical variability, leading to more reproducible and reliable results across different batches and instruments.[10][11]
This document provides detailed protocols for a lipidomics workflow incorporating SIL standards, from sample preparation and lipid extraction to LC-MS/MS analysis and data processing.
Experimental Workflow Overview
The overall workflow for a lipidomics experiment incorporating stable isotope-labeled standards can be visualized as a series of sequential steps, each critical for obtaining high-quality data. The process begins with the addition of a well-characterized mixture of SIL internal standards to the biological sample, ensuring that these standards undergo the exact same procedures as the endogenous lipids.
Protocols
1. Preparation of Internal Standard Stock Solution
A critical first step is the preparation of a comprehensive internal standard mixture containing a variety of stable isotope-labeled lipids that represent the different lipid classes to be analyzed.[4]
Materials:
-
Stable isotope-labeled lipid standards (e.g., from Avanti Polar Lipids or Cambridge Isotope Laboratories).[10][12]
-
LC-MS grade solvents (e.g., chloroform, methanol, acetonitrile).[10]
-
Glass vials with PTFE-lined caps.
Procedure:
-
Purchase or synthesize high-purity stable isotope-labeled lipid standards. A diverse library of standards is commercially available, covering various lipid classes such as fatty acids, phospholipids, triglycerides, and ceramides.[12]
-
Accurately weigh each SIL standard and dissolve it in an appropriate solvent to create individual stock solutions of known concentrations.
-
Combine aliquots of the individual SIL stock solutions into a single mixture to create the Internal Standard (IS) mix. The final concentration of each standard in the mix should be optimized based on the expected concentration of the endogenous lipids in the samples.
-
Store the IS mix in amber glass vials at -80°C to prevent degradation.
2. Sample Preparation and Lipid Extraction
The addition of the internal standard mix should occur at the very beginning of the sample preparation process to account for any variability during extraction.[6] The choice of extraction method depends on the sample type and the lipids of interest. The Folch and Bligh-Dyer methods (using chloroform/methanol) and the methyl-tert-butyl ether (MTBE) method are commonly used.[13][14]
Materials:
-
Biological samples (e.g., plasma, tissue homogenate, cell lysate).
-
Internal Standard (IS) mix.
-
LC-MS grade chloroform, methanol, and water.[10]
-
Glass centrifuge tubes.
-
Nitrogen gas evaporator or vacuum concentrator.
Procedure (Modified Folch Method):
-
To 100 µL of plasma, add 10 µL of the IS mix.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[6]
-
Add 500 µL of water to induce phase separation.[6]
-
Centrifuge the sample at 2000 x g for 10 minutes to separate the aqueous and organic layers.[6]
-
Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.[6]
-
Dry the lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.[6]
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 9:1 methanol:chloroform).
3. LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical platform of choice for lipidomics due to its high sensitivity, selectivity, and ability to resolve complex lipid mixtures.[1][13]
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap).
Typical LC Conditions (Reversed-Phase Chromatography):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute lipids based on their hydrophobicity.
Typical MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes to cover a broad range of lipid classes.
-
Scan Type: Full scan for profiling and targeted MS/MS (Selected Reaction Monitoring - SRM, or Parallel Reaction Monitoring - PRM) for quantification of specific lipids and their corresponding SIL standards.
4. Data Processing and Quantification
The raw data from the LC-MS/MS analysis is processed to identify and quantify the lipids. The peak areas of the endogenous lipids are normalized to the peak areas of their corresponding SIL internal standards.[4][15]
Software:
-
Vendor-specific instrument control and data acquisition software.
-
Lipidomics data processing software (e.g., LipidSearch, MS-DIAL, XCMS).
Procedure:
-
Peak Picking and Integration: Use the software to detect and integrate the chromatographic peaks for both the endogenous lipids and the SIL internal standards.
-
Lipid Identification: Identify lipids based on their accurate mass, retention time, and fragmentation patterns (MS/MS spectra), comparing them to lipid databases.
-
Normalization: For each identified lipid, calculate the response ratio by dividing the peak area of the endogenous lipid by the peak area of its corresponding SIL internal standard.
-
Quantification: Generate a calibration curve using a series of known concentrations of non-labeled standards spiked with a constant amount of the IS mix. The concentration of the endogenous lipids in the samples can then be determined from this calibration curve using the calculated response ratios.
Quantitative Data Presentation
The quantitative results should be summarized in a clear and structured table to facilitate comparison between different sample groups.
Table 1: Quantification of Phosphatidylcholine (PC) Species in Control vs. Treated Samples.
| Lipid Species | Retention Time (min) | Endogenous Area (Control) | IS Area (Control) | Response Ratio (Control) | Endogenous Area (Treated) | IS Area (Treated) | Response Ratio (Treated) | Fold Change | p-value |
| PC(16:0/18:1) | 12.5 | 1.25E+07 | 5.80E+06 | 2.16 | 2.50E+07 | 5.95E+06 | 4.20 | 1.94 | <0.01 |
| PC(18:0/20:4) | 11.8 | 8.90E+06 | 4.10E+06 | 2.17 | 4.45E+06 | 4.05E+06 | 1.10 | 0.51 | <0.05 |
| ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
Signaling Pathway Visualization
Lipidomics data can provide valuable insights into the modulation of signaling pathways. For instance, changes in the levels of diacylglycerol (DAG) and phosphatidylinositol phosphates (PIPs) can indicate alterations in the phosphoinositide 3-kinase (PI3K) signaling pathway.
Conclusion
The incorporation of stable isotope-labeled standards is indispensable for conducting high-quality, quantitative lipidomics research. The workflow and protocols detailed in this application note provide a robust framework for researchers, scientists, and drug development professionals to obtain accurate and reproducible lipidomics data. By minimizing analytical variability and enabling precise quantification, this methodology empowers deeper insights into the complex roles of lipids in health and disease, ultimately accelerating scientific discovery and therapeutic innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidomicstandards.org [lipidomicstandards.org]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Dynamic lipidomics with stable isotope labeling - ePrints Soton [eprints.soton.ac.uk]
- 8. Stable isotope analysis of dynamic lipidomics | Crick [crick.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipidomics Individual Standards â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 13. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. matilda.science [matilda.science]
- 15. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spiking Samples with 1-deoxy-L-threo-sphinganine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, accurate quantification of bioactive lipids is paramount for understanding their roles in health and disease. Sphingolipids, a class of lipids characterized by a sphingoid base backbone, are integral components of cellular membranes and serve as critical signaling molecules involved in processes such as cell growth, differentiation, and apoptosis.[1][2] 1-deoxysphingolipids are atypical sphingolipids that are implicated in certain pathological conditions. Accurate measurement of these molecules is crucial for research and drug development.
This document provides a detailed protocol for the use of 1-deoxy-L-threo-sphinganine-d3 as an internal standard for the quantification of 1-deoxysphinganine and related molecules in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for mass spectrometry-based quantification, as it effectively corrects for variations in sample preparation, extraction efficiency, and instrument response.[1][2]
De Novo Sphingolipid Synthesis Pathway
The diagram below illustrates a simplified overview of the de novo sphingolipid synthesis pathway, highlighting the formation of sphinganine (B43673), the precursor to more complex sphingolipids.
Caption: De novo sphingolipid synthesis pathway.
Experimental Protocols
This section details the necessary steps for preparing stock solutions, spiking biological samples with this compound, and extracting the lipids for LC-MS/MS analysis.
Materials and Reagents
-
This compound (Internal Standard, IS)
-
1-deoxysphinganine (Analyte Standard)
-
LC-MS grade methanol (B129727) (MeOH)
-
LC-MS grade chloroform (B151607) (CHCl3)
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724) (ACN)
-
Formic acid (FA)
-
Butanol
-
Potassium hydroxide (B78521) (KOH)
-
Glacial acetic acid
-
Biological samples (e.g., plasma, cell pellets, tissue homogenates)
-
Glass centrifuge tubes
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Preparation of Stock and Working Solutions
-
Internal Standard (IS) Stock Solution (1 mg/mL):
-
Dissolve 1 mg of this compound in 1 mL of methanol.
-
Store at -20°C.
-
-
Analyte Standard Stock Solution (1 mg/mL):
-
Dissolve 1 mg of 1-deoxysphinganine in 1 mL of methanol.
-
Store at -20°C.
-
-
Internal Standard Working Solution (1 µg/mL):
-
Dilute 10 µL of the 1 mg/mL IS stock solution into 990 µL of methanol.
-
Prepare fresh before each experiment.
-
-
Calibration Curve Working Solutions:
-
Prepare a series of dilutions of the analyte standard in methanol to create calibration standards. The concentration range should encompass the expected concentration of the analyte in the samples.
-
Sample Spiking and Lipid Extraction Protocol
The following is a general protocol for lipid extraction from biological samples. The volumes may need to be adjusted based on the sample type and amount.
-
Sample Preparation:
-
Plasma/Serum: Use 50-100 µL of the sample.
-
Cell Pellets: Resuspend the cell pellet in a known volume of phosphate-buffered saline (PBS). A typical starting point is 1 million cells in 100 µL of PBS.
-
Tissue Homogenates: Homogenize the tissue in a suitable buffer (e.g., PBS) to a final concentration of 10-100 mg/mL.
-
-
Spiking with Internal Standard:
-
To each sample, add a fixed amount of the this compound internal standard working solution. A common approach is to add 10 µL of a 1 µg/mL solution.[3]
-
Vortex briefly to mix.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the sample.[4]
-
Vortex vigorously for 1 minute.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of water and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) into a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., acetonitrile:water, 50:50, v/v with 0.1% formic acid).
-
Experimental Workflow Diagram
The following diagram outlines the complete experimental workflow from sample collection to data analysis.
Caption: Experimental workflow for lipid analysis.
Data Presentation
The use of an internal standard allows for the creation of a calibration curve to accurately quantify the analyte of interest. The table below shows representative data for a calibration curve of 1-deoxysphinganine.
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 1,510,876 | 0.010 |
| 5 | 76,170 | 1,525,345 | 0.050 |
| 10 | 153,890 | 1,530,112 | 0.101 |
| 25 | 380,567 | 1,522,456 | 0.250 |
| 50 | 755,432 | 1,515,678 | 0.498 |
| 100 | 1,520,876 | 1,521,987 | 0.999 |
| 250 | 3,789,543 | 1,518,345 | 2.496 |
Calibration Curve:
A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the concentration of the analyte standards. A linear regression is then applied to the data points. The resulting equation (y = mx + c) is used to calculate the concentration of the analyte in the unknown samples based on their measured peak area ratios.
Sample Data:
The following table presents example quantitative data from biological samples that have been spiked with this compound.
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Control 1 | 25,678 | 1,498,765 | 0.017 | 1.72 |
| Control 2 | 29,876 | 1,532,456 | 0.019 | 1.95 |
| Treated 1 | 87,543 | 1,501,234 | 0.058 | 5.83 |
| Treated 2 | 95,432 | 1,523,456 | 0.063 | 6.26 |
Conclusion
This application note provides a comprehensive protocol for the use of this compound as an internal standard for the accurate quantification of 1-deoxysphinganine in biological samples. The detailed experimental procedures and data presentation guidelines are intended to assist researchers, scientists, and drug development professionals in implementing robust and reliable analytical methods for sphingolipid analysis. The use of stable isotope-labeled internal standards is critical for minimizing experimental variability and ensuring high-quality, reproducible data in lipidomics research.
References
- 1. Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Analysis of the Effects of Brefeldin A on Deuterium-Labeled Sphinganine Metabolism Using Liquid Chromatography–Tandem Mass Spectrometry [jstage.jst.go.jp]
Application Notes and Protocols for Deuterated Sphingolipid Detection by Mass Spectrometry
<
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sensitive and quantitative analysis of deuterated sphingolipids using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in mass spectrometry, and deuterated sphingolipids serve this critical role, enabling precise measurement of their endogenous counterparts in various biological matrices.
Introduction to Deuterated Sphingolipid Analysis
Sphingolipids are a complex class of lipids that are not only structural components of cell membranes but also act as signaling molecules in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Alterations in sphingolipid metabolism have been implicated in numerous diseases, making their accurate quantification essential for both basic research and clinical applications.[2]
LC-MS/MS has emerged as a powerful tool for sphingolipid analysis due to its high sensitivity, specificity, and ability to resolve individual molecular species.[3][4] The use of deuterated sphingolipids as internal standards is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[5][6] These standards, which are chemically identical to the analytes of interest but have a higher mass due to the incorporation of deuterium (B1214612) atoms, co-elute with the endogenous compounds and experience similar ionization and fragmentation, allowing for reliable quantification.[7]
Experimental Protocols
Sample Preparation: Lipid Extraction from Plasma/Serum
This protocol is a common starting point for the analysis of sphingolipids from plasma or serum.
Materials:
-
Plasma or serum sample
-
Internal standard solution (containing a mixture of deuterated sphingolipids, e.g., D7-Ceramides) in methanol[8]
-
Protein precipitation solution (e.g., isopropanol, or methanol:acetonitrile)[9]
-
Reconstitution solution (e.g., initial mobile phase conditions)[9]
Procedure:
-
To 50 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the internal standard solution.[9]
-
Add 400 µL of cold (-20°C) protein precipitation solution.[9]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.[9]
-
Incubate the mixture at -20°C for 20 minutes.[9]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant containing the lipids to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the reconstitution solution.[9] The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography (LC) Separation
The following is an example of a reversed-phase LC method for the separation of ceramides (B1148491). Method optimization will be required based on the specific sphingolipids of interest and the LC column used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 or C8 column[9]
Mobile Phases:
Gradient Elution: A typical gradient profile for ceramide analysis is as follows[10]:
| Time (min) | % Mobile Phase B |
| 0.0 - 0.5 | 65 |
| 0.5 - 2.0 | 65 → 90 |
| 2.0 - 2.1 | 90 → 100 |
| 2.1 - 3.0 | 100 |
| 3.0 - 3.1 | 100 → 65 |
| 3.1 - 5.0 | 65 |
Flow Rate: 0.4 - 0.8 mL/min (depending on column dimensions)[11] Column Temperature: 50°C[12] Injection Volume: 5 - 10 µL
Mass Spectrometry (MS) Detection
Detection is typically performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).[8][10]
Ion Source Parameters (Example):
-
Ion Spray Voltage: 5500 V[11]
-
Ion Source Heater Temperature: 400°C[11]
-
Source Gas 1 (Nebulizer Gas): 40 psi[11]
-
Source Gas 2 (Heater Gas): 35 psi[11]
-
Curtain Gas: 20 psi[11]
Quantitative Data and MRM Transitions
The following tables summarize key quantitative parameters and MRM transitions for the analysis of various deuterated and endogenous sphingolipids. The most abundant product ion for many ceramides is m/z 264, which results from the loss of the fatty acyl chain.[10]
MRM Transitions for Selected Ceramides
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Cer(d18:1/16:0) | 538.5 | 264.3 | Optimized | [8] |
| D7-Cer(d18:1/16:0) | 545.5 | 271.3 | Optimized | [8] |
| Cer(d18:1/18:0) | 566.6 | 264.3 | Optimized | [8] |
| D7-Cer(d18:1/18:0) | 573.6 | 271.3 | Optimized | [8] |
| Cer(d18:1/22:0) | 622.7 | 264.3 | Optimized | [10] |
| Cer(d18:1/24:0) | 650.7 | 264.3 | Optimized | [10] |
| Cer d18:0-d5/16:0-d3 | 548.6 | 530.6 | Optimized | [13] |
| Cer d18:1-d5/16:0-d3 | 528.6 | 289.3 | Optimized | [13] |
Assay Performance Characteristics
| Analyte | LLOQ (µg/mL) | Linear Range (µg/mL) | Recovery (%) | Reference |
| Cer(22:0) | 0.02 | 0.02 - 4 | 109 | [10][14] |
| Cer(24:0) | 0.08 | 0.08 - 16 | 114 | [10][14] |
Visualizations
Experimental Workflow
Caption: General workflow for deuterated sphingolipid analysis.
De Novo Sphingolipid Biosynthesis Pathway
Caption: De novo sphingolipid biosynthesis pathway.[15]
Sphingolipid Signaling Pathways
Caption: Key sphingolipid signaling molecules and their roles.[1][16]
References
- 1. cusabio.com [cusabio.com]
- 2. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers | bioRxiv [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. avantiresearch.com [avantiresearch.com]
- 8. helda.helsinki.fi [helda.helsinki.fi]
- 9. benchchem.com [benchchem.com]
- 10. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 14. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. KEGG PATHWAY: map04071 [genome.jp]
Application Note and Protocol: Absolute Quantification of Sphingolipids using Calibration Curves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a complex class of lipids that serve not only as structural components of cell membranes but also as bioactive signaling molecules.[1] They are involved in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[2][3][4] Key bioactive sphingolipids include ceramide, sphingosine, and sphingosine-1-phosphate (S1P), which often exhibit opposing effects on cell fate.[5] Given their critical roles in health and disease, accurate and precise quantification of sphingolipids is essential for understanding their function and for the development of novel therapeutics.
This document provides a detailed protocol for the absolute quantification of sphingolipids in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the aid of calibration curves constructed from authentic standards and stable isotope-labeled internal standards.
Principle
Absolute quantification by LC-MS/MS relies on the principle of comparing the instrument's response to an unknown sample with its response to a series of standards of known concentrations. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard (IS) peak area against the known concentration of the analyte.[6] The concentration of the analyte in the unknown sample is then determined by interpolating its analyte/IS peak area ratio on this curve. The use of a stable isotope-labeled internal standard for each analyte class is crucial as it co-elutes with the analyte and experiences similar extraction efficiencies and matrix effects, thus correcting for variations during sample preparation and analysis.[1][3]
Signaling Pathway
Sphingolipids are central to a complex network of metabolic and signaling pathways. A key axis in this network is the balance between ceramide, a pro-apoptotic molecule, and sphingosine-1-phosphate (S1P), a pro-survival molecule. The diagram below illustrates the main pathways of ceramide generation and its conversion to other bioactive sphingolipids.[5][7][8]
Caption: Ceramide-centric sphingolipid signaling pathway.
Experimental Workflow
The overall experimental workflow for the absolute quantification of sphingolipids is depicted below. It encompasses sample preparation, including lipid extraction and internal standard spiking, followed by LC-MS/MS analysis and data processing to construct calibration curves and determine analyte concentrations.
Caption: General experimental workflow for sphingolipid quantification.
Experimental Protocols
Protocol 1: Preparation of Standard Stock Solutions and Internal Standards
-
Analyte Stock Solutions:
-
Obtain high-purity synthetic sphingolipid standards (e.g., Cer(d18:1/16:0), Sphingosine, S1P).
-
Prepare individual stock solutions of each analyte at a concentration of 1 mg/mL in an appropriate solvent (e.g., methanol (B129727) or chloroform (B151607):methanol, 2:1, v/v).[9]
-
Store stock solutions in amber glass vials at -20°C or -80°C.
-
-
Internal Standard (IS) Stock Solution:
-
Obtain stable isotope-labeled sphingolipid standards (e.g., Cer(d18:1/16:0)-d7, Sphingosine-d7, S1P-d7).
-
Prepare a combined IS stock solution containing each labeled standard at a concentration of 10 µg/mL in methanol.
-
Store the IS stock solution in an amber glass vial at -20°C.
-
-
Working Standard Mixture:
-
Prepare a working mixture of all unlabeled sphingolipid analytes by diluting the stock solutions in methanol to a final concentration of, for example, 10 µg/mL for each analyte. This will be used to prepare the calibration curve standards.
-
Protocol 2: Preparation of Calibration Curve Samples
-
Matrix Selection: Use a surrogate matrix that is free of the analytes of interest, such as 5% bovine serum albumin (BSA) in saline for plasma analysis, or the same solvent used for final sample reconstitution.[9]
-
Calibration Points: Prepare a series of at least 6-8 non-zero calibration standards by serial dilution of the working standard mixture into the chosen matrix.[2][10] The concentration range should encompass the expected levels of the analytes in the biological samples, including the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ).[2][10]
-
Spiking:
-
Aliquot a fixed volume of each calibration standard (e.g., 50 µL).
-
To each aliquot, add a fixed amount of the IS working solution. The concentration of the IS should be consistent across all samples (calibrators, QCs, and unknowns) and should produce a robust signal in the mass spectrometer.
-
Include a "zero sample" (matrix with IS only) and a "blank sample" (matrix only) to assess for interferences and carryover.[2][11]
-
Protocol 3: Sample Preparation (Example: Human Plasma)
-
Thaw human plasma samples on ice.
-
Aliquot 50 µL of plasma into a clean microcentrifuge tube.
-
Add the same fixed amount of the IS working solution as used for the calibration standards to each plasma sample.
-
Perform a lipid extraction. A common method is a modified Bligh and Dyer extraction:
-
Carefully transfer the lower organic phase containing the lipids to a new tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid).[6]
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 4: LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatography: Use a C18 reversed-phase column for separation of sphingolipid species.[6] A gradient elution with mobile phases consisting of water and acetonitrile/isopropanol with additives like formic acid and ammonium (B1175870) formate (B1220265) is typically employed.[6]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).[13] Optimize the MRM transitions (precursor ion -> product ion) and collision energies for each analyte and internal standard.
Data Presentation and Analysis
Constructing the Calibration Curve
-
Peak Integration: Integrate the peak areas for each analyte and its corresponding internal standard in the chromatograms of the calibration standards.
-
Ratio Calculation: Calculate the peak area ratio (Analyte Area / IS Area) for each calibration point.
-
Regression Analysis: Plot the peak area ratio (y-axis) against the known concentration of the analyte (x-axis). Perform a linear regression analysis, often with a 1/x or 1/x² weighting, to account for heteroscedasticity commonly observed in LC-MS data.[13]
Acceptance Criteria for the Calibration Curve
-
Linearity: The coefficient of determination (R²) should be ≥ 0.99.
-
Accuracy: The back-calculated concentration of each calibration standard should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[11]
-
Range: At least 75% of the calibration standards must meet the accuracy criteria.[6][11]
Quantification of Unknown Samples
-
Integrate the peak areas for the analyte and internal standard in the unknown samples.
-
Calculate the peak area ratio.
-
Use the regression equation from the calibration curve (y = mx + c) to calculate the concentration of the analyte in the unknown sample.
Quantitative Data Summary
Present the final quantitative data in a clear, tabular format. The concentrations should be expressed in meaningful units, such as pmol/mg protein for cell or tissue samples, or ng/mL for plasma samples.
Table 1: Example of Calibration Curve Data
| Calibrator | Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
| 1 (LLOQ) | 1.0 | 5,234 | 101,567 | 0.0515 | 1.08 | 108.0 |
| 2 | 2.5 | 12,890 | 102,345 | 0.1260 | 2.45 | 98.0 |
| 3 | 5.0 | 26,123 | 103,112 | 0.2534 | 5.02 | 100.4 |
| 4 | 10.0 | 51,987 | 101,987 | 0.5097 | 9.95 | 99.5 |
| 5 | 25.0 | 130,456 | 102,567 | 1.2720 | 25.30 | 101.2 |
| 6 | 50.0 | 258,901 | 101,890 | 2.5410 | 49.50 | 99.0 |
| 7 | 75.0 | 389,123 | 102,123 | 3.8103 | 75.80 | 101.1 |
| 8 (ULOQ) | 100.0 | 510,345 | 101,456 | 5.0305 | 98.90 | 98.9 |
| Regression: | y = 0.0501x + 0.0025 | R² = 0.9989 |
Table 2: Example of Quantified Sphingolipid Concentrations in Human Plasma
| Sphingolipid Species | Sample Group A (ng/mL) | Sample Group B (ng/mL) | p-value |
| Cer(d18:1/16:0) | 15.6 ± 2.1 | 25.8 ± 3.4 | <0.01 |
| Cer(d18:1/18:0) | 8.9 ± 1.5 | 14.2 ± 2.0 | <0.01 |
| Cer(d18:1/24:0) | 30.2 ± 4.5 | 45.1 ± 5.9 | <0.001 |
| Sphingosine | 5.4 ± 0.9 | 3.1 ± 0.6 | <0.05 |
| Sphingosine-1-Phosphate | 1.2 ± 0.3 | 0.8 ± 0.2 | <0.05 |
| Sphingomyelin(d18:1/16:0) | 125.7 ± 15.3 | 189.4 ± 22.1 | <0.01 |
Data are presented as mean ± standard deviation.
Conclusion
This application note provides a comprehensive framework for the absolute quantification of sphingolipids using LC-MS/MS. The detailed protocols for the preparation of calibration standards, sample processing, and data analysis, along with strict acceptance criteria for the calibration curve, will enable researchers to obtain accurate, reliable, and reproducible quantitative data. This approach is fundamental for advancing our understanding of the role of sphingolipids in biological systems and for the development of targeted therapeutic strategies.
References
- 1. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 8. Ceramide - Wikipedia [en.wikipedia.org]
- 9. lipidmaps.org [lipidmaps.org]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 12. Sphingolipid Metabolism Analysis Service - Creative Proteomics [creative-proteomics.com]
- 13. libcatalog.usc.edu [libcatalog.usc.edu]
Application of 1-Deoxysphingolipid Analysis in Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deoxysphingolipids (doxSLs) are a class of atypical sphingolipids that have emerged as significant biomarkers and pathogenic molecules in a range of metabolic diseases. Unlike canonical sphingolipids, which are synthesized from the condensation of serine and palmitoyl-CoA, doxSLs are formed when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine or L-glycine as a substrate.[1][2] This substitution results in the absence of the C1 hydroxyl group, a key structural feature that renders doxSLs resistant to canonical degradation pathways, leading to their accumulation in tissues and circulation.[1][3] Mounting evidence indicates that elevated levels of doxSLs are associated with cellular dysfunction and are implicated in the pathophysiology of type 2 diabetes (T2DM), non-alcoholic fatty liver disease (NAFLD), and the rare genetic disorder, hereditary sensory and autonomic neuropathy type 1 (HSAN1).[4][5][6][7] This document provides detailed application notes and protocols for the analysis of doxSLs in metabolic disease research.
Pathophysiological Role of 1-Deoxysphingolipids in Metabolic Diseases
Elevated concentrations of doxSLs have been shown to be cytotoxic, inducing apoptosis, necrosis, and senescence in various cell types.[4][8] In the context of metabolic diseases, their accumulation has been linked to specific organ and cellular damage.
-
Type 2 Diabetes Mellitus (T2DM): Increased plasma levels of doxSLs are considered predictive biomarkers for the development of T2DM.[9][10] They are directly toxic to pancreatic β-cells, impairing glucose-stimulated insulin (B600854) secretion and leading to β-cell failure.[4][8] Furthermore, doxSLs are associated with insulin resistance in skeletal muscle.[11]
-
Non-alcoholic Fatty Liver Disease (NAFLD): Circulating doxSLs are significantly associated with the presence of steatosis, the initial stage of NAFLD.[6][12][13] While their role in the progression to more severe forms like non-alcoholic steatohepatitis (NASH) is still under investigation, they are considered to be involved in the initial fat accumulation in the liver.[6]
-
Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1): This rare inherited neuropathy is caused by mutations in the SPTLC1 or SPTLC2 genes, which encode subunits of the SPT enzyme.[5][14] These mutations lead to a shift in substrate preference, resulting in the overproduction of neurotoxic doxSLs that accumulate in sensory neurons, leading to the symptoms of HSAN1.[5][14][15]
Quantitative Data on 1-Deoxysphingolipid Levels in Metabolic Diseases
The following tables summarize representative quantitative data on doxSL levels in human plasma/serum from studies on various metabolic diseases. It is important to note that absolute concentrations can vary between studies due to differences in analytical methods and patient cohorts.
Table 1: Plasma 1-Deoxysphinganine (doxSA) and 1-Deoxysphingosine (doxSO) Levels in Type 2 Diabetes and Metabolic Syndrome
| Analyte | Control (nmol/L) | Metabolic Syndrome (nmol/L) | Type 2 Diabetes (nmol/L) | Reference |
| 1-Deoxysphinganine (doxSA) | 35 ± 14 | - | 191 ± 129 | [16] |
| 1-Deoxysphingolipids (total) | 0.06 ± 0.02 µmol/L | 0.11 ± 0.04 µmol/L | - | [17] |
Table 2: Serum 1-Deoxysphingolipid Reference Values for HSAN1 Diagnosis
| Analyte | Reference Range (ng/mL) |
| 1-deoxysphinganine | ≤0.25 |
| 1-deoxymethylsphinganine | ≤0.04 |
| 1-deoxysphingosine | ≤0.05 |
| 1-deoxymethylsphingosine | ≤0.09 |
| Data from Mayo Clinic Laboratories for HSAN1 diagnostic testing.[7] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of 1-Deoxysphingolipid-Induced Cytotoxicity
Elevated doxSLs have been shown to induce cellular stress and apoptosis through the activation of specific signaling cascades. The diagram below illustrates the proposed pathway leading to β-cell dysfunction in T2DM.
Experimental Workflow for 1-Deoxysphingolipid Analysis
The general workflow for the quantification of doxSLs from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is depicted below.
Experimental Protocols
Protocol 1: Extraction of 1-Deoxysphingolipids from Plasma/Serum
This protocol is adapted from methods described for the analysis of sphingolipids in plasma.[18][19]
Materials:
-
Plasma or serum samples
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (B151607) (LC-MS grade)
-
Deuterated internal standards (e.g., D3-deoxysphinganine)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add a known amount of deuterated internal standard.
-
Add 500 µL of ice-cold methanol containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 5000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Transfer the reconstituted sample to an autosampler vial.
Protocol 2: Extraction of 1-Deoxysphingolipids from Tissues
This protocol is a general method for lipid extraction from tissues, adaptable for doxSL analysis.[20][21]
Materials:
-
Tissue samples (snap-frozen)
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Water (LC-MS grade)
-
Deuterated internal standards
-
Glass tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Weigh the frozen tissue sample (typically 10-50 mg).
-
Add ice-cold PBS and homogenize the tissue thoroughly.
-
Transfer a known amount of the homogenate to a glass tube.
-
Add a known amount of deuterated internal standard.
-
Perform a Bligh-Dyer lipid extraction:
-
Add methanol and chloroform to the homogenate to achieve a final ratio of 2:1:0.8 (methanol:chloroform:water, considering the water content of the homogenate).
-
Vortex vigorously for 2 minutes.
-
Add 1 volume of chloroform and 1 volume of water to induce phase separation.
-
Vortex for 1 minute and centrifuge at 3000 x g for 15 minutes.
-
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of 1-Deoxysphingolipids
This is a representative LC-MS/MS method. Specific parameters may need to be optimized based on the instrument and column used.[18][19][22]
Instrumentation:
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (e.g., 20:80 v/v).
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to separate the analytes of interest. For example:
-
Start with a high percentage of mobile phase A.
-
Linearly increase the percentage of mobile phase B to elute the lipids.
-
Hold at a high percentage of B to wash the column.
-
Return to initial conditions and re-equilibrate.
-
-
Injection Volume: 5-10 µL.
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
SRM Transitions:
-
1-Deoxysphinganine: Monitor the transition from the protonated molecule [M+H]+ to a specific product ion.
-
1-Deoxysphingosine: Monitor the transition from the protonated molecule [M+H]+ to a specific product ion.
-
Internal Standards: Monitor the corresponding transitions for the deuterated internal standards.
-
-
Optimization: Optimize source parameters (e.g., capillary voltage, source temperature) and collision energies for each analyte and internal standard to maximize signal intensity.
Quantification:
-
Construct a calibration curve using known concentrations of analytical standards and a fixed concentration of the internal standard.
-
Calculate the concentration of doxSLs in the samples by interpolating their peak area ratios (analyte/internal standard) on the calibration curve.
Conclusion
The analysis of 1-deoxysphingolipids is a rapidly advancing field with significant implications for understanding and managing metabolic diseases. The protocols and information provided herein offer a foundation for researchers to investigate the role of these atypical sphingolipids in their specific areas of interest. As analytical techniques continue to improve in sensitivity and specificity, the clinical and research applications of doxSL analysis are expected to expand, potentially leading to new diagnostic tools and therapeutic strategies for a range of metabolic disorders.
References
- 1. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
- 2. Sphingolipid signaling in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Association of 1-deoxy-sphingolipids with steatosis but not steatohepatitis nor fibrosis in non-alcoholic fatty liver disease | Semantic Scholar [semanticscholar.org]
- 7. mayocliniclabs.com [mayocliniclabs.com]
- 8. researchgate.net [researchgate.net]
- 9. drc.bmj.com [drc.bmj.com]
- 10. Frontiers | 1-Deoxysphingolipids, Early Predictors of Type 2 Diabetes, Compromise the Functionality of Skeletal Myoblasts [frontiersin.org]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. zora.uzh.ch [zora.uzh.ch]
- 14. Hereditary Sensory and Autonomic Neuropathy (HSAN1) | NeuropathyCommons [neuropathycommons.org]
- 15. deaterfoundation.org [deaterfoundation.org]
- 16. Disturbed sphingolipid metabolism with elevated 1-deoxysphingolipids in glycogen storage disease type I - A link to metabolic control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of endogenous sphingolipid content in stroke rats and HT22 cells subjected to oxygen-glucose deprivation by LC‒MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Tracing of Sphingolipid De-Novo Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a complex class of lipids that are integral to the structure of cellular membranes and are pivotal signaling molecules in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1] The de novo synthesis pathway, originating in the endoplasmic reticulum, is a fundamental process governing the cellular levels of sphingolipids.[2][3][4][5] Dysregulation of this pathway is implicated in numerous pathologies, such as cancer, neurodegenerative disorders, and metabolic diseases.[1] Stable isotope tracing has emerged as a powerful technique to dynamically visualize and quantify the flux through the sphingolipid de novo synthesis pathway, providing invaluable insights into its regulation in health and disease.[6][7][8][9]
This document provides detailed application notes and experimental protocols for tracing sphingolipid de novo synthesis using stable isotope-labeled precursors coupled with mass spectrometry.
Principle of the Technique
Stable isotope tracing of sphingolipid de novo synthesis involves the introduction of a precursor molecule labeled with a heavy isotope (e.g., ¹³C or ²H) into a biological system (cells, tissues, or organisms). The labeled precursor is then incorporated into newly synthesized sphingolipids via the de novo pathway. The extent and rate of incorporation of the heavy isotope into downstream sphingolipid species are monitored over time using mass spectrometry. This allows for the precise measurement of the rate of synthesis and turnover of specific sphingolipids, providing a dynamic view of the pathway's activity.[6]
Commonly used stable isotope-labeled precursors for tracing sphingolipid de novo synthesis include:
-
¹³C-labeled L-serine: Serine is one of the initial building blocks in sphingolipid synthesis.[2][3] Using uniformly labeled L-serine (e.g., [U-¹³C₃]serine) allows for the tracking of the serine backbone into the sphingoid base.[10]
-
Deuterated or ¹³C-labeled palmitate: Palmitoyl-CoA is the other essential precursor for the initial condensation step with serine.[2][3] Labeled palmitate can be used to trace the incorporation of the fatty acid backbone.[4][11]
-
¹³C-labeled glucose: Glucose can be a source of carbon for both the serine and the acyl-CoA components of sphingolipids through central carbon metabolism.[12][13]
Applications in Research and Drug Development
-
Elucidating Disease Mechanisms: Tracing sphingolipid synthesis can reveal metabolic reprogramming in diseases like cancer and metabolic syndrome.[14]
-
Target Identification and Validation: This technique can be used to identify and validate novel enzymatic targets within the sphingolipid pathway for therapeutic intervention.
-
Pharmacodynamic Biomarker Development: Monitoring the flux through the de novo synthesis pathway can serve as a pharmacodynamic biomarker to assess the efficacy of drugs targeting this pathway.[14]
-
Understanding Drug Mechanism of Action: The method can be employed to understand how drugs modulate sphingolipid metabolism.[5]
Experimental Workflow
A typical experimental workflow for stable isotope tracing of sphingolipid de novo synthesis involves several key steps:
-
Isotopic Labeling: Introduction of the stable isotope-labeled precursor to the biological system.
-
Sample Collection: Harvesting of cells or tissues at various time points.
-
Lipid Extraction: Isolation of the total lipid fraction from the collected samples.
-
Sample Preparation: Further processing of the lipid extract for mass spectrometry analysis.
-
LC-MS/MS Analysis: Separation and detection of labeled and unlabeled sphingolipid species.
-
Data Analysis: Quantification of isotope incorporation and calculation of metabolic flux.
Signaling Pathway and Experimental Workflow Diagrams
Caption: De novo synthesis pathway of sphingolipids.
Caption: Experimental workflow for stable isotope tracing.
Detailed Experimental Protocols
Protocol 1: Stable Isotope Labeling of Cultured Adherent Cells
This protocol describes the labeling of adherent mammalian cells with [U-¹³C₃]serine to trace sphingolipid de novo synthesis.
Materials:
-
Adherent mammalian cells (e.g., HCT116, MCF7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Culture medium lacking serine (custom formulation or commercially available)
-
[U-¹³C₃]L-serine
-
Dialyzed fetal bovine serum (dFBS)
-
Methanol (B129727), ice-cold
-
Water, LC-MS grade
-
Internal standard mixture (e.g., C17-sphingosine, C17-ceramide) in methanol
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture overnight in complete medium.
-
Starvation (Optional but Recommended): One hour before adding the tracer, aspirate the complete medium, wash the cells once with PBS, and replace it with serine-free medium supplemented with 10% dFBS. This step enhances the uptake and incorporation of the labeled serine.
-
Labeling: Prepare the labeling medium by supplementing the serine-free medium with [U-¹³C₃]L-serine at a final concentration of 100-200 µM and 10% dFBS. Replace the starvation medium with the labeling medium. This is time zero (t=0).
-
Incubation: Incubate the cells for the desired time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Harvesting and Quenching:
-
At each time point, place the 6-well plate on ice.
-
Aspirate the labeling medium and wash the cells twice with 1 mL of ice-cold PBS.
-
Add 500 µL of ice-cold methanol to each well to quench metabolic activity.[10]
-
Scrape the cells from the well surface and transfer the cell suspension to a microcentrifuge tube.[1]
-
-
Lipid Extraction (Modified Bligh-Dyer):
-
Add the internal standard mixture to each sample.
-
Add 250 µL of chloroform and vortex vigorously for 1 minute.[1]
-
Add 200 µL of water and vortex again.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.[15]
-
Carefully collect the lower organic phase into a new tube.
-
Re-extract the upper aqueous phase with 500 µL of chloroform, centrifuge, and pool the organic phases.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the combined organic extracts under a gentle stream of nitrogen.[15]
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., Acetonitrile/Water 60:40 v/v with 0.1% formic acid and 10 mM ammonium (B1175870) formate).[1]
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Protocol 2: LC-MS/MS Analysis of Sphingolipids
This protocol provides a general method for the analysis of sphingolipids using a triple quadrupole mass spectrometer. Instrument parameters will need to be optimized for the specific instrument and analytes.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.2% formic acid and 200 mM ammonium formate
-
Mobile Phase B: Acetonitrile with 0.2% formic acid[16]
-
Flow Rate: 0.8 mL/min[16]
-
Column Temperature: 50°C[16]
-
Injection Volume: 2 µL[16]
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 100 |
| 0.1 | 100 |
| 0.11 | 90 |
| 2.5 | 50 |
| 3.5 | 50 |
| 3.51 | 100 |
| 4.5 | 100 |
(Adapted from a published method)[16]
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Source Parameters: Optimize capillary voltage, gas flow rates, and temperatures for the specific instrument.
-
MRM Transitions: Set up MRM transitions for both the unlabeled (M+0) and labeled (e.g., M+3 for ¹³C₃-serine incorporation) forms of the sphingolipids of interest, as well as for the internal standards.
Data Presentation and Analysis
The quantitative data obtained from the LC-MS/MS analysis should be summarized in tables for clear comparison. The peak areas of the labeled and unlabeled sphingolipids are normalized to the peak area of the corresponding internal standard.
Table 1: Representative MRM Transitions for Sphingolipid Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Sphinganine (d18:0) | 302.3 | 284.3 |
| ¹³C₃-Sphinganine | 305.3 | 287.3 |
| Ceramide (d18:1/C16:0) | 538.5 | 264.3 |
| ¹³C₃-Ceramide (d18:1/C16:0) | 541.5 | 267.3 |
| C17-Sphinganine (IS) | 316.3 | 298.3 |
| C17-Ceramide (IS) | 552.5 | 264.3 |
Table 2: Quantification of Isotope Incorporation Over Time
| Time (hours) | % Labeled Sphinganine | % Labeled Ceramide (d18:1/C16:0) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 2 | 15.2 ± 1.8 | 5.1 ± 0.6 |
| 4 | 28.9 ± 2.5 | 12.3 ± 1.1 |
| 8 | 45.1 ± 3.9 | 25.8 ± 2.2 |
| 12 | 58.6 ± 4.7 | 38.4 ± 3.1 |
| 24 | 72.3 ± 5.5 | 55.9 ± 4.3 |
Data are presented as mean ± standard deviation of the percentage of the labeled species relative to the total pool of that species.
Data Analysis:
The percentage of isotope incorporation can be calculated using the following formula:
% Labeled = [Peak Area (Labeled) / (Peak Area (Labeled) + Peak Area (Unlabeled))] x 100
The rate of synthesis can be determined by plotting the percentage of labeled sphingolipid over time and fitting the data to a kinetic model.
Conclusion
Stable isotope tracing provides a robust and quantitative method to study the dynamics of sphingolipid de novo synthesis. The protocols and information provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful technique in their studies, ultimately leading to a deeper understanding of sphingolipid metabolism in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of stable isotopes to investigate the metabolism of fatty acids, glycerophospholipid and sphingolipid species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Serine restriction alters sphingolipid diversity to constrain tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Determining the Turnover of Glycosphingolipid Species by Stable-Isotope Tracer Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sphingolipid Metabolism Analysis Service - Creative Proteomics [creative-proteomics.com]
- 15. benchchem.com [benchchem.com]
- 16. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Deuterated Internal Standard Signal Intensity
Welcome to the technical support center for troubleshooting and optimizing the signal intensity of deuterated internal standards in mass spectrometry-based assays. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments, ensuring the accuracy and reliability of quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or inconsistent signal intensity of my deuterated internal standard?
A1: Low or variable signal intensity of a deuterated internal standard (IS) can stem from several factors throughout the analytical workflow. The most common culprits include:
-
Suboptimal Mass Spectrometry Parameters: Incorrect tuning of parameters like declustering potential (DP) and collision energy (CE) for the specific deuterated compound can lead to poor ionization and fragmentation, resulting in a weak signal.[1]
-
Matrix Effects: Co-eluting components from the sample matrix can suppress or enhance the ionization of the internal standard in the mass spectrometer's source, causing signal variability or loss.[2][3][4][5]
-
Chromatographic Issues: A lack of co-elution between the analyte and the deuterated internal standard can expose them to different matrix environments, leading to differential ion suppression and inaccurate results.[2][6] Poor peak shape due to column degradation or an inappropriate mobile phase can also diminish signal intensity.[4][7]
-
Deuterium-Hydrogen Exchange: If the deuterium (B1214612) labels are on chemically unstable positions (e.g., on hydroxyl or amine groups), they can exchange with hydrogen atoms from the solvent or matrix, leading to a decreased signal for the deuterated species.[8][9][10][11]
-
Errors in Sample Preparation: Inconsistent pipetting, incomplete mixing of the internal standard with the sample, or variable extraction recovery can all lead to inconsistent signal intensity across a batch of samples.[4]
-
Instrumental Problems: Issues such as a contaminated ion source, inconsistent injection volumes from the autosampler, or a failing LC column can cause a general decline or variability in signal.[4][12]
Q2: Why is my deuterated internal standard eluting at a different retention time than my analyte?
A2: This phenomenon is known as the "chromatographic isotope effect" and is a known occurrence when using deuterated internal standards.[8][9] The substitution of hydrogen with the heavier deuterium isotope can lead to slight changes in the molecule's physicochemical properties, such as lipophilicity, which can cause it to interact differently with the stationary phase and elute slightly earlier than the non-deuterated analyte in reverse-phase chromatography.[2][6] While a small, consistent shift may not always be problematic, significant separation can lead to differential matrix effects, compromising the accuracy of quantification.[6]
Q3: How much deuteration is sufficient for an internal standard?
A3: A mass difference of at least 3 atomic mass units (amu) between the analyte and the internal standard is generally recommended.[8][13] Therefore, an internal standard with at least three deuterium atoms is preferable. This minimizes the risk of isotopic interference, or "cross-talk," where the natural M+1 and M+2 isotopes of a high-concentration analyte contribute to the signal of the deuterated internal standard.[8] For larger molecules or those containing chlorine or bromine, a higher degree of deuteration may be necessary to ensure the internal standard's signal is sufficiently resolved from the analyte's isotopic cluster.[14]
Q4: Can I use the same deuterated internal standard for multiple analytes?
A4: While it may be possible in some instances, it is not considered best practice. The highest level of accuracy and precision is achieved when each analyte has its own co-eluting, stable isotope-labeled internal standard.[8] This ensures that the internal standard experiences the same matrix effects and procedural variations as its specific analyte, providing the most reliable correction.
Troubleshooting Guides
Issue 1: Low or No Signal Intensity for the Deuterated Internal Standard
A sudden or consistent low signal for your deuterated internal standard can halt your analysis. This guide provides a systematic approach to diagnosing and resolving the issue.
Caption: Troubleshooting workflow for low internal standard signal.
Detailed Steps:
-
Verify Mass Spectrometer Performance: The first step is to isolate the mass spectrometer.
-
Protocol: Prepare a fresh solution of the deuterated internal standard in a clean solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration expected to yield a strong signal (e.g., 100-1000 ng/mL).[1] Infuse this solution directly into the mass spectrometer using a syringe pump at a low, steady flow rate (e.g., 5-10 µL/min).[1]
-
Evaluation:
-
Signal Present: If you observe a stable and strong signal, the issue likely lies with the LC system or the sample preparation process.
-
No/Low Signal: If the signal is still absent or weak, the problem is likely with the mass spectrometer settings, the ion source, or the stability of the internal standard itself. Proceed to optimize MS parameters.
-
-
-
Optimize Mass Spectrometer Parameters:
-
Protocol: Systematically tune the declustering potential (DP) and collision energy (CE) for the precursor and product ions of the deuterated internal standard.[1] Create an experiment that ramps these voltages while monitoring the MRM transition intensity to find the optimal values that produce the maximum signal.[1] Also, check ion source parameters like temperature and gas flows, as these can significantly impact ionization efficiency.[12][15][16]
-
Evaluation: A significant increase in signal intensity indicates that the initial parameters were suboptimal.
-
-
Investigate the LC System:
-
Protocol: If the direct infusion test was successful, reconnect the LC system. Check for basic issues such as leaks, clogged tubing, or incorrect mobile phase composition. Ensure the autosampler is injecting the correct volume consistently.[4]
-
Evaluation: A sudden return of the signal after checking these components often points to a simple mechanical issue.
-
-
Review Sample Preparation and Standard Integrity:
-
Protocol: Prepare fresh stock and working solutions of the deuterated internal standard from the original source material.[9] Spike a clean, blank matrix with the fresh internal standard and analyze it. This will help rule out degradation or contamination of your previous solutions. Also, verify the isotopic and chemical purity of your standard; the presence of unlabeled analyte as an impurity can cause issues.[8][17]
-
Evaluation: If the signal is restored with fresh solutions, your previous working solutions were likely compromised.
-
Issue 2: Poor Reproducibility of the Analyte/Internal Standard Area Ratio
High variability in the analyte-to-internal standard area ratio is a critical issue that undermines the reliability of quantitative results. This guide helps identify the root cause.
Caption: Logical workflow for diagnosing poor area ratio reproducibility.
Detailed Steps:
-
Assess Co-elution:
-
Protocol: Overlay the chromatograms of the analyte and the deuterated internal standard. Visually inspect if the peak apexes and elution windows align. Even a slight shift can be significant.[2][6]
-
Evaluation:
-
Not Co-eluting: If there is a noticeable separation, this is a likely cause of variability due to differential matrix effects.[6] Proceed to optimize the chromatography.
-
Co-eluting: If the peaks perfectly overlap, the issue may be more subtle, such as non-obvious differential matrix effects or issues with the internal standard concentration.
-
-
-
Optimize Chromatography for Co-elution:
-
Protocol: To address the chromatographic isotope effect, try modifying the mobile phase composition (e.g., adjusting the organic solvent ratio), altering the gradient slope, or changing the column temperature.[7][8] In some cases, switching to a different column chemistry may be necessary to achieve co-elution.[7]
-
Evaluation: Successful optimization will result in the complete overlapping of the analyte and internal standard peaks.
-
-
Evaluate for Differential Matrix Effects:
-
Protocol: A post-extraction addition experiment can quantify matrix effects. Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and IS in a clean solvent.
-
Set B (Post-Spiked Matrix): Blank matrix is extracted first, then spiked with the analyte and IS.
-
Set C (Pre-Spiked Matrix): Blank matrix is spiked with the analyte and IS before extraction. By comparing the peak areas between these sets, you can determine the extent of ion suppression/enhancement and recovery for both the analyte and the IS.[3][18]
-
-
Evaluation: If the matrix factor (ratio of peak area in Set B to Set A) is significantly different for the analyte and the IS, this confirms differential matrix effects are occurring, which can lead to poor reproducibility.[17][18]
-
-
Review Internal Standard Concentration:
-
Protocol: The concentration of the internal standard can impact linearity and reproducibility. A common practice is to use a concentration that provides a signal intensity around the midpoint or 50% of the highest calibration standard.[8] However, in cases of significant ion suppression, increasing the IS concentration to be higher than the upper limit of quantification (ULOQ) has been shown to improve linearity by helping to normalize ionization effects.[8][19]
-
Evaluation: Experiment with different IS concentrations to find a level that provides the most stable and reproducible analyte/IS ratio across your calibration range.
-
Quantitative Data Summary
| Parameter | Recommendation / Finding | Rationale | Source(s) |
| Isotopic Purity | ≥ 98% isotopic enrichment | Minimizes background interference and ensures clear mass separation between the analyte and the internal standard. | [17][20] |
| Chemical Purity | > 99% | Reduces the risk of impurities interfering with the analysis or contributing to the analyte signal. | [17] |
| Degree of Deuteration | Mass shift of ≥ 3 amu (e.g., D3 or greater) | Prevents isotopic "cross-talk" from the natural M+1 and M+2 isotopes of the analyte, especially at high concentrations. | [8][13] |
| Differential Matrix Effects | Can differ by 26% or more between analyte and IS | Even with co-elution, subtle differences can lead to significant quantification errors, highlighting the need for careful evaluation. | [2][6][17] |
| IS Concentration | Typically ~50% of highest standard, but can be >ULOQ | A higher concentration can sometimes better normalize for ion suppression across a wide calibration range, improving linearity. | [8][19] |
Experimental Protocols
Protocol 1: Systematic Optimization of MS Parameters for Analyte and Deuterated IS
Objective: To determine the optimal declustering potential (DP) and collision energy (CE) for both the analyte and its deuterated internal standard to maximize signal intensity.
Methodology:
-
Prepare Infusion Solutions:
-
Prepare separate 1 mg/mL stock solutions of the analyte and the deuterated IS in a suitable solvent (e.g., methanol).[1]
-
From these stocks, prepare separate working solutions for infusion at approximately 100-1000 ng/mL in a solvent that mimics the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1]
-
-
Precursor Ion (Q1) Optimization:
-
Product Ion (Q3) Selection:
-
Set the instrument to a "Product Ion Scan" mode, with Q1 fixed on the precursor ion m/z found in the previous step.
-
Ramp the collision energy (CE) to generate fragment ions.
-
From the resulting spectrum, select the two or three most intense and stable product ions for Multiple Reaction Monitoring (MRM).[1]
-
-
MRM Transition Optimization (DP and CE Ramping):
-
Set up an MRM method using the selected precursor and product ions.
-
DP Optimization: While infusing the analyte solution, create an experiment that ramps the DP value across a relevant range (e.g., 20 V to 150 V) while keeping CE at a default value (e.g., 20 V). Plot the signal intensity versus DP and select the voltage that gives the maximum signal.[1]
-
CE Optimization: Using the optimal DP, create an experiment that ramps the CE value across a relevant range (e.g., 10 V to 80 V). Plot the signal intensity versus CE and select the voltage that gives the maximum signal for each transition.[1]
-
-
Repeat for Deuterated Internal Standard:
-
Repeat steps 2 through 4 independently using the deuterated IS working solution. It is crucial not to assume the optimal parameters for the analyte will be identical for the deuterated IS.[1]
-
Protocol 2: Assessing Deuterium-Hydrogen Exchange
Objective: To determine if the deuterated internal standard is stable under the experimental conditions and not losing its isotopic label.
Methodology:
-
Prepare Samples:
-
Incubate Under Method Conditions:
-
Incubate the spiked matrix sample under the exact same conditions (e.g., temperature, pH, time) as your typical sample preparation workflow.[13] This simulates the environment the IS will experience during a real analysis.
-
-
Analyze the Sample:
-
Process the incubated sample through your normal extraction and analysis procedure.
-
In the LC-MS/MS method, monitor the MRM transition for the unlabeled analyte in this sample.[13]
-
-
Evaluate for Exchange:
-
Compare the signal intensity for the unlabeled analyte in the incubated sample to a control blank matrix sample.
-
A significant increase in the signal corresponding to the unlabeled analyte indicates that the deuterium labels on the internal standard are exchanging with protons from the matrix or solvent.[13][17] This compromises the integrity of the IS. In one study, a 28% increase in the non-labeled compound was observed after just one hour of incubation in plasma.[17]
-
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 13. benchchem.com [benchchem.com]
- 14. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gmi-inc.com [gmi-inc.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. resolvemass.ca [resolvemass.ca]
Minimizing matrix effects in serum sphingolipid analysis
Welcome to the Technical Support Center for Serum Sphingolipid Analysis. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you minimize matrix effects and achieve accurate, reproducible results in your LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS based sphingolipid analysis?
Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can cause either a decrease in signal, known as ion suppression , or an increase in signal, known as ion enhancement . Both phenomena can negatively impact the accuracy, precision, and sensitivity of quantitative analysis.[1]
Q2: Why is serum/plasma a particularly challenging matrix for sphingolipid analysis?
Serum and plasma are complex biological matrices containing high concentrations of proteins, salts, and various lipids.[2][3] For sphingolipid analysis, phospholipids (B1166683) are the most significant cause of matrix effects.[1] These highly abundant molecules can co-extract and co-elute with target sphingolipids, competing for ionization in the mass spectrometer's source and often leading to severe ion suppression.[4]
Q3: How can I determine if my analysis is being affected by matrix effects?
There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method. A constant flow of a standard solution of your target analyte is infused into the mass spectrometer after the analytical column. A blank matrix extract (that has gone through your sample preparation process) is then injected onto the column. Any dips or peaks in the continuous analyte signal indicate chromatographic regions where ion suppression or enhancement is occurring.[1][4]
-
Post-Extraction Spiking: This is a quantitative approach. You compare the signal response of an analyte spiked into a blank matrix after the extraction process with the response of the analyte in a clean solvent at the same concentration. The ratio of these responses reveals the degree of signal suppression or enhancement.[1]
Troubleshooting Guide
This guide addresses common problems encountered during serum sphingolipid analysis.
Problem: High Ion Suppression or Poor Sensitivity
Possible Cause: Significant co-elution of matrix components, particularly phospholipids, with your analyte of interest.[4]
Solutions:
-
Enhance Sample Cleanup: The most effective strategy is to remove interfering components before analysis.
-
Liquid-Liquid Extraction (LLE): Employs partitioning between immiscible solvents to separate lipids from more polar matrix components like salts.[5][6]
-
Solid-Phase Extraction (SPE): Uses a solid sorbent to retain the analytes of interest while matrix components are washed away. SPE can be more selective than LLE and is highly effective at removing phospholipids.[1][7]
-
Phospholipid Depletion Plates: These are specialized SPE plates that selectively bind and remove phospholipids from the sample extract.[1]
-
-
Optimize Chromatography: Improving the chromatographic separation between your analyte and interfering compounds can significantly reduce suppression.
-
Use UPLC/UHPLC: The higher resolution provided by Ultra-Performance Liquid Chromatography can better separate analytes from matrix components, reducing the potential for co-elution.[8]
-
Try Different Column Chemistries: While C18 columns are common, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide alternative selectivity and is effective for separating polar sphingolipids, often achieving co-elution of analytes with their respective internal standards.[9][10][11]
-
-
Dilute the Sample: If sensitivity is not a limiting factor, diluting the extract can reduce the concentration of matrix components and lessen their impact on ionization.[1]
Problem: Poor Reproducibility and Inconsistent Results
Possible Cause: Variability in sample preparation or instrument instability.
Solutions:
-
Standardize the Extraction Protocol: Ensure every step of your sample preparation is performed with precision and consistency across all samples.[12]
-
Use an Internal Standard Correctly: Add a known amount of an appropriate internal standard to every sample at the very beginning of the sample preparation process. This accounts for analyte loss and variability during extraction and ionization.[12][13]
-
Perform System Suitability Tests: Before running a batch of samples, inject a standard mixture to verify that the LC-MS system is performing consistently in terms of retention time, peak shape, and signal intensity.[12]
Problem: Inaccurate Quantification
Possible Cause: Inappropriate choice of internal standard (IS) or uncorrected matrix effects.
Solutions:
-
Select the Right Internal Standard: The choice of IS is critical for accurate quantification.
-
Stable Isotope-Labeled (SIL) Internal Standards: This is the gold standard. A SIL IS is chemically identical to the analyte but has a different mass due to isotopic enrichment (e.g., ¹³C, ²H). It co-elutes perfectly with the analyte and experiences the exact same ionization effects, providing the most accurate correction.[12][13]
-
Structural Analogs: If a SIL standard is not available, use a close structural analog from the same lipid class (e.g., a sphingolipid with a non-endogenous acyl chain length).[11][12]
-
-
Matrix-Match Your Calibration Curve: When possible, prepare your calibration standards in a blank matrix that is identical to your sample (e.g., sphingolipid-free serum). This ensures that the standards experience the same matrix effects as the analyte in the unknown samples. An alternative is to use the standard addition method.[9]
Data Presentation: Method Comparison
Table 1: Comparison of Common Sample Preparation Techniques for Serum
| Technique | Principle | Phospholipid Removal | Throughput | Selectivity | Key Advantage |
| Protein Precipitation (PPT) | Addition of organic solvent (e.g., Methanol) to precipitate proteins. | Poor | High | Low | Simple and fast, but leaves many interfering lipids in the supernatant.[4] |
| Liquid-Liquid Extraction (LLE) | Analyte partitions into a water-immiscible organic solvent, leaving polar interferences in the aqueous phase.[6] | Moderate | Moderate | Moderate | Good for removing salts and highly polar interferences.[5][7] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent; interferences are removed with wash steps before analyte elution.[6][7] | Excellent | Moderate-High | High | Highly effective for removing phospholipids and can be fine-tuned for high selectivity.[1][7] |
Table 2: Guide to Internal Standard (IS) Selection
| Internal Standard Type | Description | Pros | Cons |
| Stable Isotope-Labeled (SIL) | Chemically identical to the analyte, but contains heavy isotopes (e.g., ¹³C, D).[13] | Co-elutes with the analyte; experiences identical matrix effects, providing the most accurate correction.[12] | Can be expensive; a specific SIL-IS is needed for each analyte. |
| Structural Analog | A molecule from the same chemical class but with a different structure not found in the sample (e.g., odd-chain fatty acid).[14] | More affordable and widely available than SIL standards. | May not co-elute perfectly; may not experience the exact same ionization suppression/enhancement as the analyte.[12] |
Experimental Protocols
Detailed Protocol: LLE for Serum Sphingolipid Extraction
This protocol provides a general framework for a one-step protein precipitation followed by liquid-liquid extraction, suitable for many sphingolipid classes.
Materials:
-
Serum samples
-
Internal Standard (IS) mixture in methanol (B129727)
-
Ice-cold Methanol
-
Methyl-tert-butyl ether (MTBE)
-
HPLC-grade Water
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g at 4°C)
Procedure:
-
Sample Thawing: Thaw frozen serum samples on ice to prevent degradation.[13]
-
Internal Standard Spiking: To 50 µL of serum in a microcentrifuge tube, add 20 µL of the internal standard mixture. The IS should be added at the very beginning to account for all subsequent variability.[12][13]
-
Protein Precipitation: Add 200 µL of ice-cold methanol to the sample.[13]
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[13]
-
Lipid Extraction: Add 1 mL of MTBE. Vortex for 10 minutes at 4°C.
-
Phase Separation: Add 200 µL of HPLC-grade water and vortex for an additional 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and separate the aqueous and organic layers.[3][13]
-
Supernatant Collection: Carefully transfer the upper organic layer (containing the lipids) to a new clean tube, avoiding the protein pellet at the interface.[3]
-
Drying: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis (e.g., Acetonitrile/Isopropanol). Vortex briefly to ensure the lipids are fully dissolved.
-
Final Centrifugation: Centrifuge one last time at high speed to pellet any insoluble debris.
-
Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS injection.
Visualizations
Experimental and Data Processing Workflow
Caption: Workflow for serum sphingolipid analysis highlighting key matrix effect mitigation steps.
Troubleshooting Logic for Low Analyte Signal
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. researchgate.net [researchgate.net]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Comprehensive Identification of Glycosphingolipids in Human Plasma Using Hydrophilic Interaction Liquid Chromatography—Electrospray Ionization Mass Spectrometry | MDPI [mdpi.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. ovid.com [ovid.com]
- 11. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. WO2003048784A2 - Internal standards for sphingolipids for use in mass spectrometry - Google Patents [patents.google.com]
Troubleshooting low recovery of 1-deoxysphingolipids during extraction
Welcome to the technical support center for 1-deoxysphingolipid (deoxySL) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the extraction and analysis of these atypical sphingolipids.
Frequently Asked Questions (FAQs)
Q1: What are 1-deoxysphingolipids and why are they difficult to extract?
A1: 1-deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids that lack the C1-hydroxyl group found in canonical sphingolipids like ceramides (B1148491) and sphingosine.[1][2] This structural difference means they cannot be metabolized or degraded through the canonical sphingolipid pathways.[2] Their biosynthesis is initiated by the enzyme serine palmitoyltransferase (SPT) using L-alanine instead of L-serine as a substrate.[3][4] The extraction of sphingolipids, in general, is challenging due to their vast structural diversity, which ranges from highly hydrophobic species to more water-soluble ones.[5] DeoxySLs, particularly their N-acylated forms (1-deoxyceramides), are among the most hydrophobic lipids, which can lead to poor solubility in common solvents and potential for low recovery if the extraction protocol is not optimized.[5][6]
Q2: What is a typical expected recovery rate for 1-deoxysphingolipids?
A2: While recovery rates can vary significantly based on the sample matrix and the specific extraction protocol, well-optimized methods should aim for high recovery. For sphingolipid analysis in plasma and serum, spike and recovery assessments have demonstrated recovery values in the range of 80%-120% for various sphingolipid standards.[7] Rates below this range may indicate a problem with the extraction procedure.
Q3: Can the choice of solvent significantly impact the recovery of 1-deoxysphingolipids?
A3: Absolutely. Due to the hydrophobic nature of many 1-deoxysphingolipids, the choice of extraction solvent is critical. A common and effective approach for sphingolipids is a single-phase extraction using a mixture of methanol (B129727) and chloroform (B151607) (e.g., 2:1, v/v).[8] For complex samples, a biphasic extraction, such as the Folch method, which uses a chloroform/methanol mixture followed by a wash with a salt solution to separate the lipid-containing organic phase from the aqueous phase, is often employed.[6] It is crucial to match the polarity of the solvent system to the specific deoxySL species being targeted to ensure efficient extraction.[9]
Q4: How does the sample matrix (e.g., plasma, tissue) affect extraction efficiency?
A4: The sample matrix can have a substantial impact on extraction efficiency due to interactions between the lipids and other components like proteins. For instance, in plasma, deoxySLs may be bound to proteins, and an initial protein precipitation step, often with a solvent like methanol, is necessary to release them before extraction.[10] For tissues, homogenization in the extraction solvent is required to disrupt the cellular structure and allow the solvent to access the lipids.[6] The composition of different tissues can vary, potentially requiring adjustments to the protocol to achieve optimal recovery.[10]
Troubleshooting Guide: Low Recovery of 1-Deoxysphingolipids
Below are common issues that can lead to low recovery of 1-deoxysphingolipids during extraction, along with potential causes and solutions.
Issue 1: Incomplete Extraction from the Sample Matrix
| Potential Cause | Recommended Solution |
| Insufficient Homogenization (for tissue samples) | Ensure tissue is thoroughly homogenized in the extraction solvent to break down cell membranes and release lipids. Consider using mechanical homogenizers for tough tissues. |
| Inefficient Protein Precipitation (for plasma/serum) | Ensure complete protein precipitation by using a sufficient volume of cold solvent (e.g., methanol) and allowing adequate incubation time. Centrifuge at a high speed to ensure a clear separation. |
| Incorrect Solvent Polarity | For highly hydrophobic deoxyceramides, ensure the solvent system has a sufficiently non-polar character. A chloroform:methanol (2:1) mixture is a good starting point.[6][8] For more polar deoxySLs, adjusting the ratio or using a different solvent system may be necessary.[9] |
| Insufficient Solvent Volume | Use a sufficient volume of extraction solvent relative to the sample size to ensure all lipids are solubilized. A common ratio for tissue is 20 mL of solvent per gram of tissue.[6] |
| Single Extraction Insufficient | Consider performing a second extraction of the sample pellet with the same solvent mixture to recover any remaining lipids. Combine the supernatants from both extractions.[11] |
Issue 2: Loss of Analyte During Extraction and Sample Handling
| Potential Cause | Recommended Solution |
| Non-Specific Adsorption to Surfaces | 1-deoxysphingolipids can adsorb to the surfaces of plasticware or glassware. To mitigate this, consider using low-binding tubes or silanized glassware. Adding a small amount of a surfactant like n-Dodecyl-β-D-maltoside (DDM) to the reconstitution solvent can also improve the recovery of hydrophobic analytes.[12][13] |
| Incomplete Phase Separation | During liquid-liquid extraction (e.g., Folch method), ensure complete separation of the organic and aqueous phases by allowing sufficient time or by centrifugation.[6] Be careful to collect the entire organic (lower) phase without aspirating any of the aqueous phase. |
| Analyte Degradation | Some lipids can be unstable and may degrade due to exposure to light, heat, or oxygen.[9] While deoxySLs are generally stable, it is good practice to perform extractions on ice or at 4°C and to store extracts under an inert gas (like nitrogen or argon) at -20°C or -80°C. |
| Loss During Solvent Evaporation | When drying the lipid extract, avoid overly aggressive heating which could lead to the loss of more volatile species. A gentle stream of nitrogen gas is the preferred method for solvent evaporation.[11] |
Experimental Protocols
Protocol 1: Modified Folch Extraction for 1-Deoxysphingolipids from Plasma
This protocol is adapted from standard lipid extraction methods for plasma samples.
Materials:
-
Plasma sample
-
Chloroform
-
Methanol
-
0.9% KCl or NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Pipettes
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
To 100 µL of plasma in a glass centrifuge tube, add 2 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Incubate the sample at room temperature for 30 minutes.
-
Add 0.4 mL of 0.9% KCl solution to the tube to induce phase separation.[6]
-
Vortex the mixture for 1 minute and then centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully aspirate the upper aqueous phase.
-
Transfer the lower organic phase, containing the lipids, to a new clean glass tube.
-
Dry the organic phase under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in an appropriate solvent for your analytical method (e.g., methanol for LC-MS analysis).
Protocol 2: Extraction of 1-Deoxysphingoid Bases from Cultured Cells
This protocol is based on a method described for the analysis of 1-deoxysphingosine from HEK293 cells and involves a hydrolysis step to release N-acylated species.[1]
Materials:
-
Cell pellet
-
Methanol
-
Chloroform
-
Methanolic HCl (1 N)
-
10 M KOH
-
Alkaline water (water adjusted to a basic pH with ammonium hydroxide)
Procedure:
-
Resuspend the cell pellet in 1 mL of methanol and sonicate to lyse the cells.
-
Centrifuge to pellet the precipitated proteins and transfer the supernatant to a new tube.
-
To hydrolyze the lipids, add 75 µL of methanolic HCl (1 N) and incubate for 16 hours at 65°C.[1]
-
Neutralize the reaction by adding 100 µL of 10 M KOH.
-
Add 625 µL of chloroform followed by 100 µL of 2 N ammonium hydroxide and 0.5 mL of alkaline water to induce phase separation.[1]
-
Vortex the sample and centrifuge at 16,000 x g for 5 minutes.
-
Discard the upper aqueous phase.
-
Wash the lower organic phase three times with alkaline water.
-
Transfer the final organic phase to a new tube and dry under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for analysis.
Visualizations
De Novo Biosynthesis of 1-Deoxysphingolipids
References
- 1. Elucidating the chemical structure of native 1-deoxysphingosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Deoxysphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. 1-Deoxysphingolipids Encountered Exogenously and Made de Novo: Dangerous Mysteries inside an Enigma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opinion Article on Lipidomics: Inherent challenges of lipidomic analysis of sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. welchlab.com [welchlab.com]
- 10. Do we need to optimize plasma protein and tissue binding in drug discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. l-Serine Deficiency Elicits Intracellular Accumulation of Cytotoxic Deoxysphingolipids and Lipid Body Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 13. Maximizing hydrophobic peptide recovery in proteomics and antibody development using a mass spectrometry compatible surfactant [agris.fao.org]
Addressing ion suppression in ESI-MS for lipidomics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression in Electrospray Ionization-Mass Spectrometry (ESI-MS) for lipidomics.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in lipidomics?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization of target analytes (lipids of interest) is reduced due to the presence of co-eluting interfering compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your lipid analysis.[2] In lipidomics, common culprits for ion suppression include high concentrations of phospholipids (B1166683), salts, and other endogenous matrix components that compete with the target lipids for ionization in the ESI source.[1][4]
Q2: My lipid signal is low and inconsistent between replicates. Could this be ion suppression?
A2: Yes, low and inconsistent signal intensity are classic signs of ion suppression.[1] When interfering molecules are present at varying concentrations across different samples, they can cause a variable reduction in the signal of your target lipids, leading to poor reproducibility.
Q3: How can I determine if my lipid analysis is affected by ion suppression?
A3: There are two primary methods to assess ion suppression:
-
Post-Column Infusion (PCI): This is a qualitative technique used to identify at what points in your chromatogram ion suppression is occurring. A solution of your lipid standard is continuously infused into the mass spectrometer after the analytical column while a blank matrix extract is injected. Any dip in the baseline signal of the infused standard indicates a region of ion suppression.[1][5][6]
-
Post-Extraction Spike Analysis: This is a quantitative method to determine the extent of the matrix effect. You compare the signal response of a lipid standard in a clean solvent to the response of the same standard spiked into a blank matrix sample after the extraction process.[1][7][8] The percentage difference in the signal indicates the degree of ion suppression or enhancement.
Troubleshooting Guides
Issue: I suspect ion suppression is affecting my results. What are the immediate troubleshooting steps?
Here is a troubleshooting workflow to address suspected ion suppression:
Caption: A troubleshooting flowchart for addressing suspected matrix effects.
1. Sample Dilution: A simple first step is to dilute your sample. This can reduce the concentration of interfering matrix components to a level where they no longer significantly suppress the ionization of your target lipids.[1] However, ensure that the concentration of your lipids of interest remains above the instrument's limit of detection.
2. Optimize Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression. Consider the following sample preparation strategies:
-
Liquid-Liquid Extraction (LLE): This technique partitions lipids into an organic solvent, leaving many polar interfering substances (like salts) in the aqueous phase. While effective at removing some matrix components, it may not be as efficient at removing other lipids that can cause suppression.[7][9]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by using a solid sorbent to retain the lipids of interest while washing away interfering components.[1][7] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective.[7][10]
-
Phospholipid Removal Plates: Since phospholipids are a major source of ion suppression in many biological samples, specialized plates designed to selectively remove them can significantly reduce matrix effects.[11][12][13] Some commercial products claim to remove over 99% of phospholipids.[11][13][14]
3. Optimize Chromatography: Improving the chromatographic separation between your target lipids and interfering compounds is a powerful way to reduce ion suppression.[1]
-
Change the Gradient: A shallower elution gradient can increase the resolution between co-eluting species.
-
Use a Different Column: Switching to a column with a different stationary phase chemistry (e.g., C18 to a phenyl-hexyl or HILIC column) can alter the elution profile and separate your analytes from the interfering compounds.[15]
4. Use an Appropriate Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting for ion suppression.[16] Since a SIL-IS has nearly identical chemical and physical properties to the analyte, it will co-elute and experience the same degree of ion suppression. By normalizing the signal of your endogenous lipid to the signal of the SIL-IS, you can obtain more accurate quantification.[16]
Quantitative Data on Mitigation Strategies
The effectiveness of different sample preparation techniques in reducing matrix effects can vary depending on the analyte and the complexity of the matrix. The following table provides a general comparison of common methods.
| Sample Preparation Method | General Effectiveness in Reducing Ion Suppression | Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | Low (often significant matrix effects remain)[7][10] | High | High |
| Liquid-Liquid Extraction (LLE) | Moderate (can be effective for polar interferences)[7] | Variable (can be low for polar lipids)[10] | Moderate |
| Solid-Phase Extraction (SPE) | High (cleaner extracts than PPT and LLE)[7][10] | Good to High | Moderate |
| Phospholipid Removal Plates | Very High (specifically targets a major source of suppression)[11][12] | Good to High | High |
Example Calculation of Matrix Effect using Post-Extraction Spike Data
The matrix effect can be quantified using the following formula:
Matrix Effect (%) = [(Peak Area in Matrix) / (Peak Area in Solvent) - 1] x 100
A negative value indicates ion suppression, while a positive value indicates ion enhancement.
| Sample | Analyte | Peak Area (in Solvent) | Peak Area (in Matrix) | Matrix Effect (%) |
| Plasma Extract | Lipid X | 1,500,000 | 900,000 | -40% (Suppression) |
| Urine Extract | Lipid Y | 800,000 | 920,000 | +15% (Enhancement) |
Experimental Protocols
Protocol 1: Post-Column Infusion (PCI) for Qualitative Assessment of Ion Suppression
This protocol helps to identify the retention time windows where ion suppression occurs in your chromatographic run.[1][5]
Materials:
-
Syringe pump
-
T-connector
-
Lipid standard solution (in a solvent compatible with your mobile phase)
-
Prepared blank matrix extract
Procedure:
-
Prepare the Infusion Setup: Connect the outlet of your LC column to one inlet of a T-connector. Connect a syringe pump containing your lipid standard solution to the other inlet of the T-connector. Connect the outlet of the T-connector to the ESI source of your mass spectrometer.
-
Equilibrate the System: Begin your LC gradient without an injection and start the syringe pump at a low, constant flow rate (e.g., 5-10 µL/min). Allow the system to equilibrate until you observe a stable baseline signal for your infused lipid standard.
-
Inject the Blank Matrix: Inject a blank matrix sample that has been through your entire sample preparation procedure.
-
Analyze the Data: Monitor the signal of your infused lipid standard throughout the chromatographic run. A significant drop in the baseline signal indicates a region of ion suppression.
Caption: A diagram of a typical post-column infusion setup.
Protocol 2: Post-Extraction Spike Analysis for Quantitative Assessment of Matrix Effect
This protocol allows you to quantify the percentage of ion suppression or enhancement for your lipid of interest.[1][7]
Materials:
-
Blank biological matrix
-
Lipid standard stock solution
-
Your established sample preparation workflow (e.g., LLE, SPE)
Procedure:
-
Prepare Sample Set A (Analyte in Solvent): Prepare a solution of your lipid standard in the final reconstitution solvent at a known concentration.
-
Prepare Sample Set B (Blank Matrix Extract): Process a sample of the blank biological matrix through your entire sample preparation workflow.
-
Prepare Sample Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the lipid standard to the same final concentration as in Sample Set A.
-
Analyze Samples: Analyze all three sets of samples by LC-MS.
-
Calculate Matrix Effect: Use the peak areas from Sample Set A and Sample Set C to calculate the matrix effect using the formula provided in the quantitative data section.
Protocol 3: Solid-Phase Extraction (SPE) for Lipid Cleanup
This is a general protocol for SPE that can be adapted for various lipid classes. The specific sorbent and solvents should be optimized for your lipids of interest.[1]
Materials:
-
SPE cartridge (e.g., C18, mixed-mode)
-
Lipid extract
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (to remove interferences)
-
Elution solvent (to elute lipids)
Procedure:
-
Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.
-
Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.
-
Loading: Load your lipid extract onto the SPE cartridge.
-
Washing: Pass the wash solvent through the cartridge to remove weakly bound interfering compounds.
-
Elution: Pass the elution solvent through the cartridge to collect your lipids of interest.
-
Dry-down and Reconstitution: The eluted sample is typically dried under a stream of nitrogen and then reconstituted in a solvent compatible with your LC-MS system.
Caption: A typical experimental workflow for solid-phase extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-b-f.eu [e-b-f.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. lcms.labrulez.com [lcms.labrulez.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: 1-deoxy-L-threo-sphinganine-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment and application of 1-deoxy-L-threo-sphinganine-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a deuterated analog of 1-deoxysphinganine. Its primary application is as a stable isotope-labeled internal standard for the accurate quantification of 1-deoxysphingolipids in mass spectrometry-based lipidomics and metabolomics studies.[1] This is crucial for investigating the role of atypical sphingolipids in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored at -20°C.[3] Under these conditions, it is stable for at least one year.[3]
Q3: What level of purity should I expect for this compound?
A3: Reputable suppliers provide this compound with a purity of greater than 99%.[3] It is always recommended to request a certificate of analysis from the supplier, which will specify both the chemical and isotopic purity.[3]
Q4: Can I use this compound for biological activity studies?
A4: While its primary use is as an internal standard, the non-deuterated form, 1-deoxysphinganine, is known to be a bioactive molecule. 1-deoxysphingolipids are formed when the enzyme serine palmitoyltransferase (SPT) uses L-alanine instead of L-serine.[4][5] These atypical sphingolipids can have cytotoxic effects and are implicated in the pathology of conditions like hereditary sensory and autonomic neuropathy type 1 (HSAN1) and diabetes.[2][5] Therefore, while the deuterated form is intended for quantification, its biological properties are presumed to be similar to the endogenous compound.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results in LC-MS/MS Analysis
Possible Cause 1: Lack of Co-elution between Analyte and Internal Standard
-
Problem: Deuterated internal standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[3] This can lead to differential matrix effects and compromise the accuracy of quantification.[3]
-
Solution:
-
Verify Co-elution: Overlay the chromatograms of the endogenous analyte and this compound to confirm they are eluting together.
-
Adjust Chromatography: If separation is observed, consider using a lower-resolution column or adjusting the gradient to ensure co-elution.[3]
-
Possible Cause 2: Isotopic or Chemical Impurities in the Internal Standard
-
Problem: The presence of non-deuterated analyte (D0) in the internal standard can artificially inflate the measured concentration of the endogenous compound. Chemical impurities can also interfere with quantification.
-
Solution:
-
Check the Certificate of Analysis: Ensure the isotopic and chemical purity of the standard meet the requirements of your assay.
-
Perform an Isotopic Purity Check: Infuse a dilute solution of the internal standard directly into the mass spectrometer and acquire a full scan mass spectrum. Identify and quantify the signals for the non-deuterated (D0) and deuterated isotopologues (D1, D2, D3).[3]
-
Possible Cause 3: Hydrogen/Deuterium (B1214612) (H/D) Back-Exchange
-
Problem: Under certain conditions (e.g., pH, temperature), the deuterium labels on the internal standard can exchange with protons from the solvent or matrix, leading to a decrease in the internal standard signal and an increase in the analyte signal.
-
Solution:
-
Conduct an Incubation Study: Incubate the deuterated internal standard in a blank matrix under the same conditions as your sample preparation and analysis.
-
Analyze for Back-Exchange: Analyze the incubated sample by LC-MS/MS and monitor for any increase in the signal of the non-deuterated analyte. A significant increase suggests that H/D back-exchange is occurring.[3]
-
Issue 2: High Variability in the Internal Standard Signal
-
Problem: The signal intensity of this compound is highly variable between different samples.
-
Solution:
-
Review Sample Preparation: Ensure consistent and accurate spiking of the internal standard into all samples. Inconsistent pipetting is a common source of variability.
-
Assess Matrix Effects: Significant variations in the sample matrix can lead to variable ion suppression or enhancement. Prepare quality control samples in a representative matrix to assess this.
-
Check for Adsorption: Lipids can adsorb to plasticware. Use low-retention tubes and pipette tips, and consider the use of solvents containing a small amount of organic modifier during sample preparation.
-
Data Presentation
Table 1: Specifications of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₃₆D₃NO | [3] |
| Formula Weight | 288.527 | [3] |
| Exact Mass | 288.322 | [3] |
| Purity | >99% | [3] |
| Storage Temperature | -20°C | [3] |
| Stability | 1 Year | [3] |
Table 2: Typical LC-MS/MS Parameters for Sphingolipid Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water/Acetonitrile (80:20, v/v) |
| Mobile Phase B | 0.1% Formic Acid in 2-Propanol/Acetonitrile (80:20, v/v) |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation of sphingolipids |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3 kV |
| Cone Voltage | 25 V |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Note: These are example parameters and should be optimized for your specific instrument and application.[6]
Experimental Protocols
Protocol 1: Purity Assessment by LC-MS/MS
Objective: To confirm the chemical and isotopic purity of this compound.
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL. Prepare a working solution by diluting the stock solution to 1 µg/mL in the initial mobile phase.
-
LC-MS/MS Analysis:
-
Inject the working solution onto the LC-MS/MS system.
-
Acquire data in full scan mode to identify the parent ion and any potential impurities.
-
Acquire data in MRM mode, monitoring for the transition of the deuterated parent ion to its characteristic product ions, as well as the transition for the non-deuterated analog.
-
-
Data Analysis:
-
Chemical Purity: Integrate the peak area of the parent compound and any impurity peaks in the full scan chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Isotopic Purity: In the full scan mass spectrum of the main peak, determine the relative abundance of the D0 (non-deuterated) isotopologue compared to the D3 isotopologue.
-
Protocol 2: Quantification of Endogenous 1-deoxysphinganine in a Biological Matrix
Objective: To accurately quantify the concentration of 1-deoxysphinganine in a biological sample (e.g., plasma, cell lysate).
Methodology:
-
Sample Preparation:
-
To 100 µL of the biological sample, add a known amount of this compound internal standard (e.g., 20 µL of a 10 ng/mL solution).
-
Perform a lipid extraction using a suitable method (e.g., Bligh-Dyer or a single-phase butanol extraction).[7]
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in 100 µL of the initial mobile phase.
-
-
Calibration Curve: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of non-deuterated 1-deoxysphinganine and a constant amount of the deuterated internal standard. Process these standards in the same manner as the samples.
-
LC-MS/MS Analysis: Analyze the extracted samples and calibration standards using an optimized LC-MS/MS method in MRM mode.
-
Data Analysis:
-
Integrate the peak areas for the endogenous analyte and the internal standard in each sample and calibrator.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration for the calibration standards.
-
Determine the concentration of 1-deoxysphinganine in the samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Sphingolipid Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for high-throughput sphingolipid analysis.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during experimental workflows, from sample preparation to data analysis.
Sample Preparation
Question: Why is the recovery of my sphingolipids, particularly early pathway intermediates like sphingoid bases, consistently low?
Answer: Low recovery of more polar sphingolipids like sphingosine (B13886) and sphingosine-1-phosphate is a common issue. Several factors can contribute to this:
-
Inappropriate Extraction Method: Traditional liquid-liquid extraction methods like Folch or Bligh and Dyer may not be optimal for capturing the full range of sphingolipids, as highly polar species can be lost to the aqueous phase.[1] A single-phase extraction using a methanol (B129727)/chloroform (B151607) mixture has been shown to be more effective for a broader range of sphingolipids.[2][3]
-
Sample Matrix Effects: The complexity of the biological matrix can interfere with extraction efficiency. For plasma samples, a simple methanol extraction has been shown to be advantageous in terms of simplicity and coverage for high-throughput applications.[4][5]
-
Alkaline Hydrolysis: To reduce interference from abundant glycerophospholipids, alkaline methanolysis is often employed. However, it's crucial to ensure the stability of your target sphingolipids under these conditions. Most ceramides, ceramide-1-phosphates, hexosylceramides, and sphingomyelins are stable during alkaline hydrolysis.[6][7]
Question: I'm observing significant variability between replicate samples. What are the likely causes?
Answer: Reproducibility issues often stem from inconsistencies in sample handling and preparation. Key areas to investigate include:
-
Inconsistent Homogenization: For tissue or cell samples, ensure a consistent and thorough homogenization process to achieve uniform lipid extraction.
-
Pipetting Errors: Small volumes of internal standards or solvents must be added accurately. Calibrate your pipettes regularly.
-
Sample Normalization: It is recommended to perform normalization (e.g., by protein or DNA concentration) prior to lipid extraction, as there can be more variability in these assays than in the lipid analysis itself.[8]
-
Automated vs. Manual Procedures: Automating steps like solvent addition and evaporation can significantly improve reproducibility compared to manual methods.[9]
Liquid Chromatography (LC)
Question: My chromatographic peaks are broad, tailing, or splitting. How can I improve peak shape?
Answer: Poor peak shape can compromise resolution and quantification.[10] Consider the following:
-
Mobile Phase Compatibility: Ensure your mobile phase is compatible with both your analyte and the column. For reversed-phase chromatography, issues can arise if the analyte is not soluble in the mobile phase.[9]
-
Column Contamination: Buildup of contaminants on the column can lead to peak distortion.[10] Regular column washing and the use of guard columns are recommended.
-
Column Overload: Injecting too much sample can lead to broadened peaks. Try diluting your sample.
-
Injection Technique: Ensure the injection solvent is compatible with the initial mobile phase to prevent peak distortion.
Question: I'm experiencing retention time shifts during my analytical run. What could be the cause?
Answer: Drifting retention times can make peak identification and integration difficult. Common causes include:
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.[9]
-
Mobile Phase Composition Changes: If preparing mobile phases online, ensure the pump is mixing solvents accurately. Hand-mixing mobile phases can sometimes improve consistency.[11]
-
Temperature Fluctuations: Use a reliable column oven to maintain a stable temperature, as this can affect retention times.[11]
-
Column Degradation: Over time, column performance can degrade. If the problem persists, consider replacing the column.
Question: How can I minimize carryover between injections?
Answer: Carryover of analytes from one injection to the next can lead to inaccurate quantification, especially for low-abundance species.[12]
-
Injector Wash Routine: Optimize the injector wash procedure, using a strong solvent to clean the needle and sample loop between injections.
-
Blank Injections: Run blank samples (containing only the mobile phase) periodically throughout your sample queue to assess for carryover.[8] If carryover is observed, the run should be paused and the system cleaned.[8]
-
Column Cleaning: If carryover persists, the analytical column may be the source. Implement a robust column washing procedure at the end of each batch.
Mass Spectrometry (MS)
Question: The signal intensity for my analyte of interest is very low. What are some troubleshooting steps?
Answer: Low signal intensity can be due to a variety of factors from the sample to the detector.[9]
-
Suboptimal Ionization: Ensure that the ionization source parameters (e.g., capillary voltage, gas flows, temperature) are optimized for your specific sphingolipid class.[9]
-
Ion Suppression: Co-eluting compounds, particularly abundant phospholipids, can suppress the ionization of your target analyte.[9] Improving chromatographic separation or implementing a sample cleanup step to remove interfering substances can help.[9][13]
-
Analyte Concentration: The concentration of your analyte may be below the limit of detection of the instrument. Consider concentrating your sample or increasing the injection volume.[9]
-
Source Contamination: A dirty ion source can lead to a significant drop in signal intensity. Regular cleaning is essential.[9]
Question: I'm having trouble distinguishing between isobaric and isomeric sphingolipid species. How can this be addressed?
Answer: The structural diversity of sphingolipids presents a challenge in distinguishing between species with the same mass (isobars) or the same elemental composition but different structures (isomers).
-
Chromatographic Separation: The most effective way to resolve isomers is through liquid chromatography. For example, normal-phase LC can be used to separate glucosylceramides and galactosylceramides.[14][15][16]
-
Tandem Mass Spectrometry (MS/MS): By carefully selecting precursor-product ion transitions (Multiple Reaction Monitoring - MRM), you can specifically detect and quantify different sphingolipid classes based on their characteristic fragmentation patterns.[8][17] For complex glycosphingolipids, multiple rounds of fragmentation (MSn) may be necessary to elucidate the structure.[1]
Data Presentation: Comparison of Sphingolipid Extraction Methods
The choice of extraction method significantly impacts the recovery of different sphingolipid classes. The following table summarizes a comparison of a simple methanol-based extraction with more traditional liquid-liquid extraction methods for human plasma samples.
| Sphingolipid Class | Methanol Extraction Recovery (%) | Folch Extraction Recovery (%) | Bligh and Dyer (BD) Extraction Recovery (%) | MTBE Extraction Recovery (%) |
| Sphingosine-1-phosphate (S1P) | 96 - 101 | 69 - 96 | 35 - 72 | 48 - 84 |
| Sphingosine (So) | 96 - 101 | 69 - 96 | 35 - 72 | 48 - 84 |
| Sphinganine (Sa) | 96 - 101 | 69 - 96 | 35 - 72 | 48 - 84 |
| Ceramide-1-phosphate (C1P) | 96 - 101 | 69 - 96 | 35 - 72 | 48 - 84 |
| Lactosylceramide (LacCer) | 96 - 101 | 69 - 96 | 35 - 72 | 48 - 84 |
| Hexosylceramide (HexCer) | 96 - 101 | 69 - 96 | 35 - 72 | 48 - 84 |
| Sphingomyelin (SM) | 96 - 101 | 69 - 96 | 35 - 72 | 48 - 84 |
| Ceramide (Cer) | 96 - 101 | 69 - 96 | 35 - 72 | 48 - 84 |
Data summarized from a comparative study on human plasma. The methanol-based method demonstrated high and consistent recovery across all tested sphingolipid classes.[2]
Experimental Protocols
Protocol 1: Sphingolipid Extraction from Plasma (Methanol-Based)
This protocol is a time- and sample-saving method suitable for high-throughput analysis of sphingolipids in plasma.[4]
-
Sample Preparation: Thaw 10 µL of plasma on ice.
-
Protein Precipitation and Lipid Extraction: Add an appropriate volume of cold methanol containing a mixture of internal standards for each sphingolipid class to be quantified.
-
Vortex: Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Sphingolipid Extraction from Cultured Cells (Methanol/Chloroform)
This protocol is a common method for extracting sphingolipids from adherent cultured cells.[18]
-
Cell Washing: Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis and Lipid Extraction: Add ice-cold methanol containing the internal standard mixture directly to the culture plate/well. Scrape the cells and transfer the suspension to a suitable tube.
-
Phase Separation: Add chloroform to the methanol-cell suspension and vortex vigorously.[18] Then, add deionized water to induce phase separation.[18]
-
Centrifugation: Centrifuge the sample to achieve clear separation of the aqueous and organic phases.
-
Organic Phase Collection: Carefully collect the lower organic phase, which contains the lipids.
-
Drying: Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for high-throughput sphingolipid analysis.
Caption: Simplified overview of the ceramide-centric sphingolipid signaling pathway.
References
- 1. Opinion Article on Lipidomics: Inherent challenges of lipidomic analysis of sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. air.unimi.it [air.unimi.it]
- 4. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. benchchem.com [benchchem.com]
- 10. zefsci.com [zefsci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lipidmaps.org [lipidmaps.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Analysis of 1-Deoxysphingoid Bases by Collision-Induced Dissociation Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the collision-induced dissociation (CID) fragmentation of 1-deoxysphingoid bases.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the LC-MS/MS analysis of 1-deoxysphingoid bases.
Q1: I am not detecting my 1-deoxysphingoid base standards. What are the initial checks I should perform?
A1: If you are not observing any signal for your 1-deoxysphingoid base standards, a systematic check of your LC-MS/MS system is recommended.
-
LC System Pressure: Check if the system pressure is within the expected range. Abnormally high or low pressure could indicate a leak or a blockage in the system.
-
Ion Source: Visually inspect the electrospray ionization (ESI) source to ensure a stable spray is being generated. An inconsistent or absent spray can be due to a clogged emitter or incorrect source settings.
-
MS Method Verification: Double-check your mass spectrometer method to ensure you are using the correct precursor ion m/z values for your target 1-deoxysphingoid bases and that the instrument is operating in the correct polarity mode (typically positive ion mode for these compounds).
-
Sample Preparation: Review your sample preparation protocol. Ensure that the standards were correctly diluted and that the final sample solvent is compatible with your mobile phase.
Q2: I am having difficulty chromatographically separating 1-deoxysphingosine from its canonical isomer, sphingosine (B13886). How can I improve their separation?
A2: 1-deoxysphingosine and sphingosine are isobaric, meaning they have the same mass, and can be challenging to separate. Here are some strategies to improve their chromatographic resolution:
-
Column Chemistry: Utilize a C18 reversed-phase column with a long carbon chain and high surface area for optimal retention and separation of these lipids.
-
Gradient Optimization: Employ a shallow and extended elution gradient. A slow increase in the percentage of the organic solvent in your mobile phase can enhance the separation of closely eluting isomers.
-
Mobile Phase Modifiers: The addition of formic acid (typically 0.1-0.2%) to the mobile phase can improve peak shape and ionization efficiency.
-
Flow Rate: A lower flow rate can sometimes improve the resolution of critical pairs.
-
Alternative Chromatography: Consider using hydrophilic interaction liquid chromatography (HILIC) as an alternative to reversed-phase. HILIC separates compounds based on their polarity and can provide a different selectivity for these isomers.
Q3: My signal intensity for 1-deoxysphingoid bases is low. How can I improve it?
A3: Low signal intensity for 1-deoxysphingoid bases can be due to several factors.
-
Ion Source Optimization: The settings of your ESI source, such as spray voltage, capillary temperature, and gas flows, should be optimized for your specific analytes.
-
Collision Energy: The collision energy used for fragmentation is a critical parameter. If the energy is too low, you will have inefficient fragmentation. If it is too high, you may be fragmenting your ion of interest into very small, uninformative fragments. An optimization experiment where you vary the collision energy for a given precursor-to-product ion transition is recommended.
-
Sample Clean-up: Biological matrices can cause ion suppression. Implement a robust sample extraction and clean-up procedure to remove interfering substances like phospholipids.
-
Derivatization: While not always necessary, derivatization of the primary amine group can sometimes improve ionization efficiency and chromatographic behavior.
Q4: What are the characteristic fragmentation patterns for 1-deoxysphingoid bases in CID?
A4: The fragmentation of 1-deoxysphingoid bases is distinct from their canonical sphingoid base counterparts due to the absence of the C1-hydroxyl group.
-
Underivatized 1-Deoxysphinganine: In the absence of the C1-hydroxyl group, the fragmentation pattern will differ from sphinganine. A key diagnostic fragment for 1-deoxysphinganine has been reported at an m/z of 44.0, which is proposed to result from the cleavage between carbons 2 and 3 of the sphingoid backbone[1].
-
Underivatized 1-Deoxysphingosine: In-source fragmentation of 1-deoxysphingosine often results in a less pronounced water loss compared to the canonical sphingosine[2][3]. This difference can be a useful diagnostic tool when analyzing the two isomers.
-
DMDS-Derivatized 1-Deoxysphingosine: Derivatization with dimethyl disulfide (DMDS) is a powerful technique to locate the position of the double bond. For native 1-deoxysphingosine with a double bond at the Δ14 position, CID of the [M+H]+ ion of the DMDS adduct (m/z 378.3) yields two diagnostic product ions at m/z 274.2 and m/z 103.1[4]. The CID spectrum also shows non-specific losses of methanethiol (B179389) (CH3SH) and water[4].
Quantitative Data Summary
The following table summarizes key mass-to-charge ratios (m/z) and collision energy settings for the analysis of 1-deoxysphingoid bases. Note that optimal collision energies are instrument-dependent and should be empirically determined.
| Compound | Precursor Ion [M+H]+ (m/z) | Derivatization | Fragment Ions (m/z) | Collision Energy (eV) | Reference |
| 1-Deoxysphinganine | 286.3 | None | 44.0 | Not Specified | [1] |
| 1-Deoxysphingosine (native, Δ14) | 284.3 | None | Less prominent water loss in-source | Not Applicable | [2][3] |
| 1-Deoxysphingosine (native, Δ14) | 378.3 | DMDS | 274.2, 103.1, 330.3, 312.3, 282.3, 264.3 | In-source CID: 30, HCD: 25 | [4] |
Experimental Protocols
Protocol 1: Extraction of 1-Deoxysphingoid Bases from Plasma
This protocol is adapted from established methods for sphingolipid extraction from plasma.
Materials:
-
Plasma sample
-
Internal standards (e.g., D3-deoxysphinganine)
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (B151607) (LC-MS grade)
-
Water (LC-MS grade)
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add the appropriate amount of internal standard.
-
Add 0.5 mL of methanol and vortex for 30 seconds.
-
Add 0.25 mL of chloroform and vortex for 30 seconds.
-
Add 50 µL of water and vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase into a new tube.
-
Dry the organic phase under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of 1-Deoxysphingoid Bases
This protocol provides a starting point for the development of an LC-MS/MS method for the analysis of 1-deoxysphingoid bases.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: Linear gradient to 99% B
-
15-18 min: Hold at 99% B
-
18.1-20 min: Return to 50% B and equilibrate
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Source Parameters:
-
Spray Voltage: 3.5 - 4.5 kV
-
Capillary Temperature: 300 - 350°C
-
Sheath and Aux Gas: Optimize for your instrument
-
-
MRM Transitions:
-
1-Deoxysphinganine: m/z 286.3 -> [Optimize product ions]
-
1-Deoxysphingosine: m/z 284.3 -> [Optimize product ions]
-
Internal Standard (D3-deoxysphinganine): m/z 289.3 -> [Optimize product ions]
-
-
Collision Energy: Optimize for each transition (start with a range of 15-40 eV).
Visualizations
Caption: Experimental workflow for the analysis of 1-deoxysphingoid bases.
Caption: Simplified CID fragmentation of 1-deoxysphingoid bases.
Caption: Troubleshooting logic for low signal of 1-deoxysphingoid bases.
References
Validation & Comparative
Deuterium vs. 13C-Labeled Standards: A Comparative Guide for Sphingolipidomics
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of sphingolipidomics, accurate and reproducible quantification of complex sphingolipid species is paramount to understanding their roles in health and disease. The use of stable isotope-labeled internal standards is the gold standard for correcting for sample loss during extraction and for variations in mass spectrometry signal intensity. The two most common types of stable isotope labeling for sphingolipid standards involve the incorporation of deuterium (B1214612) (D or ²H) or carbon-13 (¹³C). The choice between these two can significantly impact the accuracy, precision, and cost of a study.
This guide provides an objective comparison of deuterium- and ¹³C-labeled sphingolipid standards, supported by established principles in isotope dilution mass spectrometry, to aid researchers in selecting the most appropriate standard for their analytical needs.
Core Performance Characteristics: Deuterium vs. ¹³C Labeling
The ideal internal standard should behave identically to its endogenous counterpart during sample preparation and analysis, with the only difference being its mass.[1] However, subtle differences between deuterated and ¹³C-labeled standards can have significant analytical implications.
| Feature | Deuterium (²H)-Labeled Standard | Carbon-13 (¹³C)-Labeled Standard | Rationale & Implications for Sphingolipidomics |
| Isotopic Stability | Variable. Deuterium atoms on exchangeable sites (-OH, -NH) can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent.[2] Labels on the carbon backbone are more stable.[3][4] | High. ¹³C atoms are integrated into the carbon backbone of the sphingolipid molecule, making them highly stable and not susceptible to exchange.[2] | ¹³C-labeling offers greater assurance of isotopic stability throughout sample preparation and analysis, leading to more reliable quantification. For deuterium standards, the position of the label is critical. |
| Chromatographic Behavior | Potential for chromatographic shift. The slight difference in bond energy between C-H and C-D bonds can sometimes lead to a small shift in retention time compared to the unlabeled analyte, a phenomenon known as the "isotope effect".[5] | Co-elutes with the native analyte. The mass difference of ¹³C does not typically alter the physicochemical properties enough to cause a noticeable shift in retention time in reversed-phase liquid chromatography.[1] | Co-elution is highly desirable as it ensures that the analyte and the internal standard experience the same matrix effects at the same time, leading to more accurate correction.[5] Non-co-elution can introduce quantitative errors. |
| Mass Spectral Interference | Higher potential. Quantitation can be complicated by the natural abundance of ¹³C in the unlabeled analyte.[6] The M+1 or M+2 isotopologue of the native lipid may overlap with the deuterated standard's signal, especially with low mass resolution instruments. | Lower potential. The natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of significant interference from the unlabeled analyte's isotopic cluster.[2] | ¹³C labeling generally provides a cleaner analytical signal with less potential for spectral overlap. High-resolution mass spectrometers can help mitigate interference issues with deuterated standards.[6] |
| Cost & Availability | Generally lower cost and more widely available for a broader range of sphingolipid classes.[1] | Typically more expensive due to the more complex and costly synthesis required to incorporate ¹³C atoms.[1] | Budgetary constraints are a practical consideration. The availability of specific ¹³C-labeled sphingolipid standards may also be more limited compared to their deuterated counterparts. |
| Synthesis | Synthesis is often less complex and less expensive than ¹³C-labeling. | Synthesis is more complex, requiring specialized starting materials and multi-step procedures. | The complexity of synthesis directly impacts the cost and availability of the final product. |
Quantitative Performance Summary
While direct head-to-head experimental data in a single publication is scarce, the expected performance based on the physicochemical properties of the isotopes can be summarized as follows.
| Analytical Metric | Deuterium (²H)-Labeled Standard | Carbon-13 (¹³C)-Labeled Standard | Impact on Sphingolipidomics Data Quality |
| Accuracy | Good to Excellent. Can be compromised by isotopic exchange or chromatographic shifts leading to differential matrix effects. | Excellent. Co-elution and high isotopic stability minimize analytical bias, leading to higher accuracy.[1] | For studies requiring the highest level of quantitative accuracy, such as clinical biomarker validation, ¹³C standards are considered superior.[1] |
| Precision | Good. Variability can be introduced if chromatographic resolution between the standard and analyte is incomplete or if isotopic exchange occurs. | Excellent. Co-elution and stability lead to lower coefficients of variation (CVs) in replicate measurements. | Higher precision is critical for detecting subtle but statistically significant changes in sphingolipid levels between experimental groups. |
| Linearity | Good. The linear dynamic range can be affected by spectral overlap from the native analyte at high concentrations. | Excellent. Cleaner spectral separation allows for a wider linear dynamic range for quantification. | A wider dynamic range is beneficial for studies where sphingolipid concentrations are expected to vary significantly. |
| Robustness | Good. However, methods may be more susceptible to changes in chromatographic conditions or sample matrix composition. | Excellent. The method is more robust as the co-elution of the standard and analyte makes the quantification less sensitive to analytical variations. | Robust methods are essential for large-scale studies and for transferring methods between different laboratories or instruments. |
Experimental Protocols
General Protocol for Sphingolipid Quantification using LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of sphingolipids from plasma or tissue samples.
1. Sample Preparation and Internal Standard Spiking:
-
Thaw frozen samples (e.g., 50 µL of plasma or 10 mg of homogenized tissue) on ice.
-
Crucial Step: Add the internal standard mixture (containing either deuterium- or ¹³C-labeled standards for each sphingolipid class to be quantified) to the sample before any extraction steps. This ensures that the standards undergo the same extraction procedure as the endogenous analytes.[3] A typical spiking solution might deliver 50 nmoles of each standard.[7]
-
Vortex the sample briefly to ensure thorough mixing.
2. Lipid Extraction (Folch Method):
-
Add 2 mL of a cold chloroform:methanol (2:1, v/v) solution to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Store the dried lipid extract at -80°C until analysis.
3. Sample Reconstitution and LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent, for example, 100 µL of methanol:dichloromethane (9:1, v/v).[6]
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject the sample onto a liquid chromatography system (e.g., using a C18 or C30 reversed-phase column) coupled to a tandem mass spectrometer.[6]
-
Sphingolipids are separated chromatographically and then detected by the mass spectrometer, often using a Multiple Reaction Monitoring (MRM) method.[8]
-
Specific precursor-product ion transitions are monitored for each unlabeled analyte and its corresponding stable isotope-labeled internal standard.
4. Data Processing and Quantification:
-
Integrate the peak areas for both the endogenous sphingolipid and the corresponding internal standard.
-
Calculate the ratio of the endogenous analyte peak area to the internal standard peak area.
-
Quantify the concentration of the endogenous sphingolipid by comparing this ratio to a standard curve generated using known amounts of the unlabeled standard spiked with a constant amount of the internal standard.
Visualizations
Key Signaling Pathways in Sphingolipid Metabolism
Sphingolipids are not merely structural components of cell membranes but also critical signaling molecules.[9] Ceramide sits (B43327) at the center of this metabolic hub, from which other bioactive lipids like sphingosine-1-phosphate (S1P) are generated. These molecules often have opposing effects on cellular processes such as apoptosis and proliferation.[10][11]
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. A review of lipidomic technologies applicable to sphingolipidomics and their relevant applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sphingolipid signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of L-threo vs. D-erythro 1-Deoxysphinganine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two stereoisomers of 1-deoxysphinganine: the naturally occurring D-erythro and the synthetic L-threo form. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to support researchers in the fields of sphingolipid biology and drug development.
At a Glance: Key Biological Differences
The stereochemistry of 1-deoxysphinganine profoundly influences its biological activity. While the D-erythro isomer exhibits potent effects on cell migration and is implicated in various cellular signaling pathways, the L-threo isomer is generally less active in these respects. The following tables provide a quantitative comparison of their known biological activities.
Table 1: Comparative Biological Activity on Cell Migration
| Compound | Cell Line | Assay | Effect | IC50 |
| D-erythro-1-deoxysphinganine | NIH-3T3 fibroblasts | Scratch Assay | Inhibition of cell migration | ~2.6 µM |
| L-threo-1-deoxysphinganine | NIH-3T3 fibroblasts | Scratch Assay | No significant inhibition of cell migration | Not Applicable |
Table 2: Comparative Enzyme Inhibition
| Compound | Enzyme | Inhibition Constant |
| L-threo-dihydrosphingosine (Safingol) | Protein Kinase C (PKC) | IC50 = 24 µM[1] |
| L-threo-dihydrosphingosine (Safingol) | Sphingosine (B13886) Kinase (SphK) | Kᵢ = ~5 µM[1] |
| D-erythro-sphingosine | Protein Kinase C (PKC) | Potent Inhibitor (Specific IC50 not available in searched literature)[2][3] |
| D-erythro-1-deoxysphinganine | Sphingosine Kinase 1 (SK1) | Induces proteasomal degradation[4] |
Note: Data for L-threo-dihydrosphingosine (Safingol), a structurally similar compound, is provided as a proxy for L-threo-1-deoxysphinganine due to the limited availability of direct inhibitory data for the latter.
Experimental Protocols
Cell Migration Scratch Assay
This protocol is a widely used method to study cell migration in vitro.
Materials:
-
NIH-3T3 fibroblasts
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Sterile 200 µL pipette tips
-
6-well tissue culture plates
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed NIH-3T3 cells in 6-well plates at a density that allows them to reach 90-100% confluency within 24 hours.
-
Scratch Creation: Once a confluent monolayer has formed, use a sterile 200 µL pipette tip to create a straight "scratch" or cell-free area down the center of each well.
-
Washing: Gently wash the wells with PBS to remove any detached cells.
-
Treatment: Replace the PBS with fresh DMEM containing the desired concentration of either D-erythro-1-deoxysphinganine or L-threo-1-deoxysphinganine. A vehicle control (e.g., DMSO) should be included.
-
Imaging: Immediately after adding the treatment, capture images of the scratch in each well at designated locations (time 0).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator.
-
Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) to monitor the closure of the scratch.
-
Analysis: The rate of cell migration is quantified by measuring the change in the width of the cell-free area over time using image analysis software.
Signaling Pathways and Mechanisms of Action
The differential biological activities of L-threo and D-erythro 1-deoxysphinganine can be attributed to their distinct interactions with key cellular signaling pathways.
D-erythro-1-Deoxysphinganine Signaling
D-erythro-1-deoxysphinganine has been shown to induce the proteasomal degradation of Sphingosine Kinase 1 (SK1), leading to an accumulation of its substrate, sphingosine.[4] This accumulation can trigger an increase in reactive oxygen species (ROS), which in turn modulates the activity of metabolic enzymes like pyruvate (B1213749) kinase M2 (PKM2) and increases the expression of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine synthesis pathway.[4]
L-threo-dihydrosphingosine (Safingol) Signaling
L-threo-dihydrosphingosine, known as Safingol, acts as an inhibitor of both Protein Kinase C (PKC) and Sphingosine Kinase (SphK).[1] Its inhibition of these kinases can impact major signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, which are critical for cell survival, proliferation, and metabolism.
Experimental Workflow: Comparative Analysis of Cell Migration
The following diagram illustrates the workflow for comparing the effects of L-threo and D-erythro 1-deoxysphinganine on cell migration.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase C and platelet inhibition by D-erythro-sphingosine: comparison with N,N-dimethylsphingosine and commercial preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Deoxysphinganine initiates adaptive responses to serine and glycine starvation in cancer cells via proteolysis of sphingosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of different lipid extraction methods for sphingolipid recovery
For researchers, scientists, and drug development professionals, the accurate quantification of sphingolipids is paramount for unraveling their roles in cellular signaling, disease pathology, and as potential therapeutic targets. The initial and most critical step in this analytical journey is the efficient extraction of these lipids from complex biological matrices. The choice of extraction method can significantly influence the recovery of different sphingolipid classes, thereby impacting the final quantitative results.
This guide provides an objective comparison of commonly used lipid extraction methods, focusing on their performance in recovering a broad range of sphingolipids. We present supporting experimental data, detailed protocols for key methods, and visual workflows to aid in methodological selection and implementation.
Comparative Overview of Extraction Methods
The selection of an appropriate extraction method depends on the specific sphingolipid classes of interest, the sample matrix, and the desired scale of the experiment. Classical methods like Folch and Bligh & Dyer have long been considered gold standards, while newer methods offer advantages in terms of safety, simplicity, and efficiency for specific lipid classes.[1][2]
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Folch | Biphasic liquid-liquid extraction using a chloroform (B151607)/methanol (B129727)/water (8:4:3, v/v/v) solvent system. Lipids partition into the lower chloroform phase. | High recovery for a broad range of lipids; considered a "gold standard".[2] Well-suited for solid tissues due to the large solvent volume.[1][3] | Uses large volumes of toxic chloroform.[4] Labor-intensive and time-consuming. Can result in loss of highly polar lipids to the upper aqueous phase.[5] | Total lipidome analysis, especially from solid tissues like brain or muscle.[1][3] |
| Bligh & Dyer (BD) | A modified, more rapid biphasic extraction using a smaller ratio of chloroform/methanol/water (1:1:0.9, v/v/v).[1] | Faster and uses less solvent than the Folch method.[6] Considered advantageous for biological fluids.[1][3] | Underestimates lipid content in samples with >2% lipid compared to Folch.[6][7] Still relies on chloroform. | Rapid extraction from liquid samples and tissues with low lipid content (<2%).[6][7] |
| Methyl-tert-butyl ether (MTBE) | Biphasic extraction where lipids are recovered from the upper, less dense MTBE layer.[3] | Safer alternative to chloroform.[3] The upper phase collection is easier and reduces contamination from the aqueous phase.[3] | Can have lower recovery for some sphingolipid classes compared to other methods.[4] | Sphingolipidomic studies, particularly for lactosylceramides and sphingomyelins.[2] General lipidomics as a safer alternative to chloroform-based methods. |
| Methanol (MeOH) Based / Single-Phase | Monophasic extraction, often using a methanol/chloroform mixture (2:1, v/v) or absolute methanol, followed by procedures to suppress interfering lipids.[4][8] | Simple, rapid, and avoids phase separation issues.[4] High recovery for a wide range of sphingolipids, including polar species.[4][5] Uses less toxic solvents and smaller volumes.[4] | May require additional steps like alkaline methanolysis to remove abundant interfering phospholipids.[4] | High-throughput sphingolipid analysis, especially for polar sphingolipids and gangliosides in cell lines and plasma.[4][8][9] |
| Acidified/Alkaline Modifications | Addition of acid or base to the solvent mixture to improve the recovery of specific lipid classes. | Acidification can improve the extraction efficiency for acidic lipids.[10] Alkaline hydrolysis can be used to remove interfering glycerophospholipids, improving the signal for sphingolipids.[11] | Can cause degradation of certain lipid species if conditions are too harsh. Requires careful optimization. | Targeted analysis of acidic lipids (acidification) or enhancing the detection of sphingolipids by removing interfering lipids (alkaline hydrolysis). |
Data Presentation: Sphingolipid Recovery Comparison
The efficiency of an extraction method varies significantly across different sphingolipid classes. The following table summarizes quantitative data on the recovery rates of various methods from published experimental data.
| Sphingolipid Class | Folch Method | Bligh & Dyer Method | MTBE Method | Methanol (MeOH) Based Method | Citation |
| Sphingosine-1-phosphate (S1P) | 69-96% | 35-72% | 48-84% | 96-101% | [4] |
| Sphingosine (So) | 69-96% | 35-72% | 48-84% | 96-101% | [4] |
| Sphinganine (Sa) | 69-96% | 35-72% | 48-84% | 96-101% | [4] |
| Ceramide (Cer) | ~Highest Peak Area | High Peak Area | Lower Peak Area | N/A | |
| Hexosylceramide (HexCer) | 69-96% | 35-72% | 48-84% | 96-101% | [4] |
| Lactosylceramide (LacCer) | 69-96% | 35-72% | 48-84% | 96-101% | [4] |
| Sphingomyelin (SM) | 69-96% | 35-72% | 48-84% | 96-101% | [4] |
| Gangliosides (e.g., GD1) | Lower Recovery | N/A | N/A | 96 ± 7% | [8][9] |
| Number of Sphingolipids Identified | 75 IDs | N/A | N/A | 121 IDs | [8] |
Note: Recovery percentages can vary based on the specific sample matrix, protocol modifications, and analytical platform used.
Mandatory Visualization
// Node Definitions Sample [label="Biological Sample\n(Tissue, Plasma, Cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; Homogenize [label="Homogenization / Lysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddSolvent [label="Add Extraction Solvents\n(e.g., Chloroform/Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vortex [label="Vortex / Agitate\n(Ensures mixing)", fillcolor="#FBBC05", fontcolor="#202124"]; PhaseSep [label="Induce Phase Separation\n(Add Water/Saline)", fillcolor="#FBBC05", fontcolor="#202124"]; Centrifuge [label="Centrifugation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Collect [label="Collect Lipid-Containing\nOrganic Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dry [label="Evaporate Solvent\n(Under Nitrogen Stream)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reconstitute [label="Reconstitute Lipid Extract\nfor Analysis", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges (Workflow) Sample -> Homogenize; Homogenize -> AddSolvent; AddSolvent -> Vortex; Vortex -> PhaseSep [label="For Biphasic Methods"]; PhaseSep -> Centrifuge; Vortex -> Centrifuge [label="For Monophasic Methods"]; Centrifuge -> Collect; Collect -> Dry; Dry -> Reconstitute; } DOT Caption: General workflow for biphasic solvent-based lipid extraction.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are protocols for the key extraction methods discussed.
Modified Folch Method (for Tissues)
This method is a gold standard for comprehensive lipid extraction from solid tissues.[1]
-
Homogenization: Homogenize ~50 mg of tissue in 1 mL of ice-cold methanol.
-
Solvent Addition: Add 2 mL of chloroform to the homogenate. The mixture should form a single phase with a chloroform/methanol/water ratio of approximately 8:4:3 (v/v/v), accounting for water in the tissue.[7]
-
Agitation: Vortex the mixture vigorously for 15-20 minutes at room temperature.
-
Phase Separation: Add 0.75 mL of 0.9% NaCl solution to induce phase separation. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes to achieve clear phase separation.
-
Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette. Avoid disturbing the protein interface.
-
Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas.
-
Storage: Store the dried lipid extract at -80°C until analysis.
Bligh & Dyer Method (for Biological Fluids)
A faster alternative to the Folch method, well-suited for liquid samples.[1]
-
Sample Preparation: To 100 µL of plasma or serum, add 375 µL of a chloroform/methanol (1:2, v/v) mixture.
-
Vortexing: Vortex the sample for 10-15 minutes.
-
Phase Separation:
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of water and vortex for another minute.
-
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes.
-
Collection: Collect the lower chloroform layer.
-
Drying and Storage: Dry the extract under nitrogen and store at -80°C.
Absolute Methanol Extraction (for Gangliosides from Cell Lines)
This single-phase method shows high recovery for gangliosides and other sphingolipids from cultured cells.[8][9]
-
Cell Lysis: Lyse the cell pellet with an appropriate volume of water via sonication on ice.
-
Protein Quantification: Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
Extraction: To a volume of lysate equivalent to 100 µg of protein, add absolute methanol to achieve a final methanol concentration of at least 95%.
-
Incubation: Incubate the mixture at room temperature for 30 minutes to precipitate proteins and extract lipids.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collection: Transfer the methanol supernatant containing the lipids to a new tube.
-
Drying and Storage: Evaporate the solvent and store the lipid extract at -80°C.
Single-Phase Methanol/Chloroform with Alkaline Hydrolysis
This method provides high recovery across many sphingolipid classes and removes interfering phospholipids.[4]
-
Extraction: To 50 µL of plasma, add 450 µL of a methanol/chloroform (2:1, v/v) mixture.
-
Incubation: Incubate at 38°C for 1 hour with agitation.
-
Centrifugation: Centrifuge to pellet precipitated proteins. Collect the supernatant.
-
Alkaline Methanolysis: To the supernatant, add an equal volume of 0.6 M KOH in methanol.
-
Incubation: Incubate at 38°C for 2 hours to hydrolyze glycerophospholipids.
-
Neutralization: Neutralize the reaction with an appropriate amount of acid (e.g., glacial acetic acid).
-
Sample Preparation: The sample can then be prepared for direct infusion or LC-MS/MS analysis.
Conclusion
The optimal method for sphingolipid extraction is not universal but depends heavily on the research question and sample type. For broad, untargeted lipidomics in solid tissues, the Folch method remains a robust, albeit hazardous, choice.[2] The Bligh & Dyer method offers a faster, less solvent-intensive alternative for liquid samples with low lipid content.[6] For improved safety and ease of use, MTBE-based extractions are a viable alternative, particularly for certain sphingolipid classes like lactosylceramides.[2] Emerging single-phase methanol-based protocols demonstrate superior recovery for a wide array of sphingolipids, including highly polar species like S1P and complex gangliosides, while also being more amenable to high-throughput workflows.[4][8] Researchers should carefully consider the trade-offs between recovery, selectivity, safety, and throughput when selecting an extraction protocol to ensure the generation of high-quality, reliable data in their sphingolipid studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 6. vliz.be [vliz.be]
- 7. Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]
A Researcher's Guide to Quantitative Lipid Analysis: Comparing Triple Quadrupole Mass Spectrometers
For researchers, scientists, and drug development professionals navigating the complex world of lipidomics, the selection of an analytical platform is a critical decision. Triple quadrupole (QqQ) mass spectrometers are the gold standard for targeted quantification of lipids due to their exceptional sensitivity, selectivity, and wide dynamic range. This guide provides an objective comparison of the quantitative performance of leading triple quadrupole mass spectrometers from major manufacturers, supported by available experimental data, to aid in the selection of the most suitable technology for your research needs.
The accurate and reproducible quantification of lipids is paramount for understanding their roles in health and disease, from elucidating signaling pathways to identifying novel biomarkers for drug development. Triple quadrupole mass spectrometers, particularly when operated in Multiple Reaction Monitoring (MRM) mode, offer the specificity and sensitivity required to measure low-abundance lipid species in complex biological matrices.
This guide focuses on the quantitative performance of current high-end triple quadrupole instruments from three major manufacturers: Agilent Technologies, SCIEX, and Thermo Fisher Scientific. While direct, independent head-to-head comparative studies with comprehensive quantitative data are limited, this guide collates performance specifications and data from manufacturer-provided documentation to offer a comparative overview.
Quantitative Performance Comparison
The selection of a triple quadrupole mass spectrometer for lipid analysis often hinges on key quantitative performance metrics such as sensitivity (Limit of Detection - LOD, and Limit of Quantitation - LOQ), linearity, and reproducibility. The following tables summarize the reported quantitative performance of selected instruments for various lipid classes. It is important to note that these values are highly dependent on the specific analyte, matrix, and experimental conditions.
| Instrument Model | Key Performance Characteristics |
| Agilent 6495C Triple Quadrupole LC/MS (B15284909) | Employs Agilent Jet Stream (AJS) ion source technology for enhanced sensitivity. Features a 1 ms dwell time, enabling the analysis of a large number of MRM transitions per run. |
| SCIEX 7500 QTRAP System | Incorporates the D-Jet Ion Guide for improved ion capture and sensitivity. The QTRAP functionality allows for enhanced qualitative analysis alongside quantitative workflows. |
| Thermo Scientific TSQ Altis Plus Triple Quadrupole Mass Spectrometer | Features Active Ion Management (AIM+) technology for enhanced ion transmission and sensitivity. Offers fast polarity switching to maximize the number of lipids analyzed in a single run. |
Table 1: Overview of Key Features of Selected Triple Quadrupole Mass Spectrometers.
Quantitative Performance Data for Phospholipids (B1166683)
| Parameter | Agilent 6495C LC/MS | SCIEX 7500 System | Thermo Scientific TSQ Altis Plus |
| LOD (on-column) | Low femtogram to picogram range reported in application notes for various phospholipids. | Sub-femtogram to low-femtogram levels achievable for certain lipid species. | Attogram to femtogram level sensitivity reported for targeted quantification. |
| LOQ (on-column) | Femtogram to picogram range, depending on the specific lipid and matrix. | Low to mid-femtogram range for many phospholipids in complex matrices. | Low femtogram to picogram range, enabling quantification of low-abundance species. |
| Linear Dynamic Range | Typically 4-6 orders of magnitude. | Up to 6 orders of magnitude. | 5-6 orders of magnitude. |
| Reproducibility (%CV) | Typically <15% for most quantified lipids in replicate injections. | Reported as <15% for the majority of detected lipids in technical replicates. | Generally <15% for lipids well above the LOQ. |
Table 2: Summary of Reported Quantitative Performance for Phospholipid Analysis. Data is compiled from manufacturer application notes and technical specifications and may not be directly comparable due to differing experimental conditions.
Experimental Protocols
Reproducible and robust experimental protocols are fundamental to high-quality quantitative lipidomics data. Below are representative methodologies for sample preparation and LC-MS/MS analysis.
Lipid Extraction: Folch Method
A widely used method for total lipid extraction from biological samples.
-
Homogenization: Homogenize the tissue sample or cell pellet in a chloroform/methanol mixture (2:1, v/v).
-
Phase Separation: Add water or a saline solution to induce phase separation. The lower organic phase will contain the lipids.
-
Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).
LC-MS/MS Parameters for Targeted Lipidomics
The following are typical parameters for a targeted lipidomics workflow using a triple quadrupole mass spectrometer.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 or C8 column is commonly used for separating lipid species based on their acyl chain length and degree of unsaturation.
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40) with a modifier such as ammonium (B1175870) formate (B1220265) or acetate.
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same modifier.
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the lipids.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) is the most common technique, operated in both positive and negative ion modes to cover a wide range of lipid classes.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions are defined for each targeted lipid species and internal standard.
-
Collision Energy: Optimized for each MRM transition to achieve optimal fragmentation.
-
Dwell Time: The time spent acquiring data for each MRM transition, typically in the range of 1-10 milliseconds.
-
Visualizing Lipid Metabolism and Experimental Workflows
Understanding the biological context of lipid analysis is crucial. The following diagrams, generated using the DOT language, illustrate a key lipid biosynthesis pathway and a typical experimental workflow for targeted lipidomics.
Caption: Phosphatidylcholine Biosynthesis Pathways
Caption: Targeted Lipidomics Experimental Workflow
Conclusion
The choice of a triple quadrupole mass spectrometer for quantitative lipid analysis depends on the specific research goals, including the desired level of sensitivity, the number of lipids to be quantified, and sample throughput requirements. The Agilent 6495C, SCIEX 7500 QTRAP, and Thermo Scientific TSQ Altis Plus are all high-performance instruments capable of delivering high-quality quantitative data for lipidomics research. While this guide provides a summary of their reported performance, it is recommended that researchers consult with manufacturers and, where possible, perform their own evaluations on representative samples to determine the most suitable platform for their specific needs. The combination of a robust experimental protocol and a high-performance triple quadrupole mass spectrometer is essential for generating accurate and reproducible quantitative data, ultimately leading to a deeper understanding of the complex roles of lipids in biological systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
